DL-Ornithine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26445-53-4 | |
| Record name | Ornithine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26445-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00860383 | |
| Record name | Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-07-9, 33960-23-5 | |
| Record name | (±)-Ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine DL-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ORNITHINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2381769MQC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DL-Ornithine: A Comprehensive Guide to Chemical Synthesis and Purification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ornithine in Modern Research
Ornithine, a non-proteinogenic α-amino acid, serves as a critical node in cellular metabolism. As a central intermediate in the urea cycle, it facilitates the detoxification of ammonia by converting it to urea.[1] Beyond this vital role, ornithine is the precursor for the synthesis of polyamines like putrescine, which are essential for cell growth and proliferation.[1] While the L-enantiomer is the biologically active form in these pathways, the racemic mixture, DL-ornithine, is a common output of chemical synthesis. The ability to synthesize and purify this compound and subsequently resolve its enantiomers is fundamental for various research applications, from developing enzyme inhibitors to creating chirally pure pharmaceutical building blocks.
This guide provides an in-depth exploration of the core methodologies for the chemical synthesis of this compound and the subsequent purification strategies. We will delve into the mechanistic underpinnings of classical synthetic routes and examine the principles behind robust purification and chiral resolution techniques, offering field-proven insights to guide your experimental design.
Part 1: Chemical Synthesis of Racemic (DL)-Ornithine
The primary challenge in ornithine synthesis is the construction of a molecule with two amine groups at the α and δ positions. Classical methods for α-amino acid synthesis are well-suited for this task, though they invariably produce a racemic mixture.
The Strecker Synthesis: A Convergent Approach
The Strecker synthesis is a powerful, one-pot, three-component reaction that builds the amino acid backbone from an aldehyde.[2][3] It is a cornerstone of amino acid synthesis due to its efficiency and the accessibility of starting materials.[4]
Causality and Mechanistic Insight: The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the carboxylic acid.[5] The initial step involves the reaction of an aldehyde with ammonia to form an imine. Cyanide then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile intermediate.[6] The final, irreversible step is the acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the amino acid.[4]
For this compound, the key starting material is a four-carbon aldehyde bearing a protected amine at the terminal position, such as N-Boc-4-aminobutanal. The protecting group is crucial to prevent the δ-amino group from interfering with the imine formation at the other end of the molecule.
References
Role of DL-Ornithine in the urea cycle and polyamine biosynthesis
An In-depth Technical Guide on the Role of DL-Ornithine in the Urea Cycle and Polyamine Biosynthesis
Abstract
Ornithine, a non-proteinogenic amino acid, occupies a critical metabolic junction, serving as a key intermediate in two fundamental cellular processes: the urea cycle for nitrogen waste disposal and the biosynthesis of polyamines, which are essential for cell growth and proliferation.[1][2] This technical guide provides an in-depth exploration of the roles of ornithine in these pathways, with a specific focus on the stereochemical distinctions between its L- and D-isomers. We will dissect the enzymatic mechanisms, regulatory checkpoints, and the profound physiological and pathological implications of these pathways. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to investigate and quantify ornithine metabolism, bridging fundamental biochemistry with practical laboratory application.
The Stereochemical Imperative: L-Ornithine as the Sole Biological Effector
In mammalian biochemistry, enzymatic reactions are characterized by a high degree of stereospecificity. The metabolic pathways involving ornithine are no exception. While commercial ornithine is often supplied as a racemic mixture (this compound), it is exclusively the L-isomer, L-ornithine, that functions as the substrate for the key enzymes of the urea cycle and polyamine synthesis.[3][4][5]
-
L-Ornithine: This is the naturally occurring enantiomer in mammals. Its specific three-dimensional structure is recognized by the active sites of enzymes such as Ornithine Transcarbamylase (OTC) and Ornithine Decarboxylase (ODC).
-
D-Ornithine: This isomer is not a substrate for the canonical mammalian enzymes of these pathways. While some organisms possess enzymes like ornithine racemase, and D-ornithine can be metabolized by D-amino-acid oxidase in mammals, it does not participate directly in ureagenesis or polyamine synthesis.[6][7][8] For the purposes of studying these core pathways, D-ornithine can be considered an inert component of a DL-mixture.
This fundamental distinction is critical for experimental design and interpretation. When using this compound, researchers must recognize that only 50% of the substrate is biologically available for the processes under investigation.
L-Ornithine in the Urea Cycle: The Nexus of Nitrogen Detoxification
The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a highly neurotoxic byproduct of amino acid catabolism.[9][10] This process occurs predominantly in the mitochondria and cytoplasm of liver cells.[9][11]
Mechanism of Action
L-ornithine functions as a crucial carrier molecule that is regenerated with each turn of the cycle.[12] Its central role occurs in the mitochondrial matrix.
-
Initiation: The cycle begins with the conversion of ammonia and bicarbonate into carbamoyl phosphate, a reaction catalyzed by carbamoyl phosphate synthetase I (CPS I).[11][13]
-
The Ornithine Transcarbamylase (OTC) Step: L-ornithine is transported into the mitochondria where it reacts with carbamoyl phosphate. This reaction, catalyzed by Ornithine Transcarbamylase (OTC) , forms L-citrulline and releases inorganic phosphate.[3][14][15]
-
Cytosolic Reactions: L-citrulline is then transported to the cytoplasm and undergoes a series of reactions to form argininosuccinate and then arginine.[16]
-
Regeneration of L-Ornithine: The final step involves the cleavage of L-arginine by the enzyme arginase to produce urea (which is excreted) and regenerate L-ornithine.[9][17] L-ornithine is then transported back into the mitochondria to begin another cycle.
Visualization: The Urea Cycle Pathway
Caption: The Urea Cycle, highlighting L-ornithine's role as a carrier.
Clinical Significance
Defects in this pathway lead to severe hyperammonemia. Ornithine Transcarbamylase Deficiency (OTCD) is the most prevalent urea cycle disorder, an X-linked condition that can cause life-threatening neurological damage if not managed.[14][15]
L-Ornithine in Polyamine Biosynthesis: Fueling Cell Proliferation
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for fundamental cellular processes. They are critically involved in cell division, differentiation, DNA stabilization, and gene expression.[4][5] The synthesis of these vital molecules begins with L-ornithine.
Mechanism of Action
The commitment of L-ornithine to this pathway is a tightly controlled and often rate-limiting step.
-
The Ornithine Decarboxylase (ODC) Step: In the cytosol, L-ornithine is irreversibly decarboxylated by the enzyme Ornithine Decarboxylase (ODC) to form putrescine and CO₂.[4][18]
-
Regulation: ODC is one of the most highly regulated enzymes in mammalian cells. Its expression is induced by growth factors, and the protein itself has an exceptionally short half-life (15-30 minutes), allowing for rapid control of polyamine levels.[4][19]
-
Formation of Higher Polyamines: Putrescine is subsequently converted into spermidine and then spermine through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).
Visualization: The Polyamine Biosynthesis Pathway
Caption: Polyamine Biosynthesis pathway, initiated by ODC.
Therapeutic Relevance
The high demand for polyamines in rapidly dividing cells makes ODC a prime target for cancer therapy. Dysregulation of ODC is implicated in numerous cancers.[4] The inhibitor α-difluoromethylornithine (DFMO or Eflornithine) is a well-known ODC-targeting drug that has shown therapeutic promise.[4]
Experimental Methodologies for Studying Ornithine Metabolism
For researchers in drug development and metabolic studies, quantifying the flux of L-ornithine through these competing pathways is essential. The following section provides validated protocols and a logical workflow for this purpose.
Visualization: General Experimental Workflow
Caption: Workflow for analyzing ornithine's metabolic fate.
Protocol 1: Assay for Ureagenesis in Cultured Hepatocytes
-
Causality & Rationale: This protocol measures the endpoint of the urea cycle. By providing a nitrogen source (ammonia) and L-ornithine, we can quantify the capacity of the intact cellular machinery to produce urea. This is a direct functional measure of the entire cycle's activity.
-
Methodology:
-
Cell Culture: Plate primary hepatocytes or HepG2 cells in 12-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash cells twice with Krebs-Henseleit buffer. Incubate for 30 minutes at 37°C in 0.5 mL of the same buffer to deplete endogenous amino acids.
-
Assay Incubation: Replace the buffer with 0.5 mL of fresh Krebs-Henseleit buffer containing 10 mM NH₄Cl and 5 mM L-ornithine. Incubate for 1-2 hours at 37°C. Include a negative control without NH₄Cl.
-
Sample Collection: Collect the incubation medium (supernatant) for urea analysis. Lyse the cells in 0.1 M NaOH for protein quantification (e.g., BCA assay).
-
Urea Quantification: Measure the urea concentration in the medium using a colorimetric assay based on the diacetyl monoxime method. Commercial kits are widely available for this purpose.
-
Data Normalization: Express the results as nmol of urea produced per hour per mg of cell protein.
-
Protocol 2: Non-Radioactive Ornithine Decarboxylase (ODC) Activity Assay
-
Causality & Rationale: This assay directly measures the activity of the rate-limiting enzyme in polyamine synthesis. It relies on an enzyme-coupled reaction where the product of ODC, putrescine, is used by a second enzyme to generate a detectable signal. This avoids the use of radioactive isotopes while providing high sensitivity.[20][21][22]
-
Methodology:
-
Lysate Preparation: Harvest cells, wash with cold PBS, and resuspend in ODC lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, and protease inhibitors). Lyse cells by sonication or freeze-thaw cycles. Centrifuge at 14,000 x g for 15 min at 4°C to pellet debris. The supernatant is the cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate (50-100 µg protein), 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM pyridoxal-5'-phosphate (PLP, the ODC cofactor), and 1 mM L-ornithine.
-
Incubation: Incubate at 37°C for 1-2 hours to allow for putrescine production.
-
Detection (Coupled Reaction): Stop the ODC reaction. Add a detection mix containing a diamine oxidase, horseradish peroxidase (HRP), and a suitable substrate (e.g., Amplex Red). The diamine oxidase will oxidize putrescine, producing H₂O₂, which is then used by HRP to generate a fluorescent or colorimetric signal.
-
Quantification: Read the fluorescence (Ex/Em ~535/590 nm) or absorbance on a plate reader. Calculate activity based on a putrescine standard curve. Express results as pmol of putrescine produced per hour per mg of protein.
-
Protocol 3: Quantification of Intracellular Polyamines by HPLC
-
Causality & Rationale: This protocol provides a snapshot of the steady-state levels of putrescine, spermidine, and spermine. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard, offering excellent sensitivity and specificity after derivatization of the polyamines.[23][24][25]
-
Methodology:
-
Extraction: Harvest a known number of cells (e.g., 1-5 x 10⁶). Add 200 µL of ice-cold 0.4 M perchloric acid (PCA) to precipitate proteins. Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 min at 4°C. The supernatant contains the polyamines.
-
Derivatization: Transfer 100 µL of the supernatant to a new tube. Add 200 µL of saturated sodium carbonate and 200 µL of dansyl chloride solution (10 mg/mL in acetone). Vortex and incubate in the dark at 60°C for 1 hour.
-
Cleanup: Add 100 µL of proline (100 mg/mL) to quench excess dansyl chloride. After 30 minutes, extract the dansylated polyamines with 500 µL of toluene. Vortex and centrifuge. Collect the upper toluene phase and evaporate to dryness under nitrogen.
-
HPLC Analysis: Reconstitute the dried sample in 100 µL of acetonitrile. Inject onto a C18 reverse-phase HPLC column.
-
Separation & Detection: Use a gradient elution (e.g., acetonitrile/water gradient) to separate the derivatized polyamines. Detect using a fluorescence detector with excitation at ~340 nm and emission at ~510 nm.
-
Quantification: Quantify peaks by comparing their areas to those of a standard curve prepared with known concentrations of putrescine, spermidine, and spermine.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
| Treatment Group | Ureagenesis (nmol/hr/mg protein) | ODC Activity (pmol/hr/mg protein) | Putrescine (pmol/10⁶ cells) | Spermidine (pmol/10⁶ cells) |
| Control | 150.5 ± 12.3 | 85.2 ± 7.6 | 120.4 ± 9.8 | 750.1 ± 55.2 |
| Drug X (10 µM) | 145.8 ± 11.9 | 12.1 ± 2.5 | 25.6 ± 4.1 | 310.5 ± 30.7 |
| Growth Factor Y | 155.2 ± 15.1 | 450.6 ± 35.8 | 315.7 ± 28.3 | 980.4 ± 78.9 |
Table 1: Example data table summarizing the metabolic effects of different treatments on L-ornithine pathways. Data are presented as mean ± SD.
Conclusion and Future Perspectives
L-ornithine stands as a central regulator of two disparate but equally vital metabolic pathways. Its commitment to either nitrogen detoxification via the urea cycle or cellular proliferation via polyamine synthesis is a tightly controlled process with profound implications for health and disease. Understanding the stereospecificity of the enzymes involved is paramount for accurate research, as only the L-isomer participates in these key mammalian pathways.
The experimental protocols provided herein offer a robust framework for researchers to dissect the complex regulation of ornithine metabolism. Future research will likely focus on the compartmentalization of ornithine pools within the cell, the development of novel therapeutic agents targeting ODC and other pathway enzymes, and the intricate crosstalk between the urea cycle and polyamine synthesis under various physiological and pathological conditions.[26][27]
References
- 1. fs.usda.gov [fs.usda.gov]
- 2. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. grokipedia.com [grokipedia.com]
- 5. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereospecificity of thermostable ornithine 5-aminotransferase for the hydrogen transfer in the L- and D-ornithine transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 10. Video: Urea Cycle [jove.com]
- 11. byjus.com [byjus.com]
- 12. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 13. Urea cycle - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 19. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A luminescence-based test for determining ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medipol.edu.tr [medipol.edu.tr]
- 26. Intracellular sources of ornithine for polyamine synthesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Properties and Stability of DL-Ornithine in Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of DL-Ornithine and its stability profile in solution. As a non-proteinogenic amino acid with significant roles in various metabolic pathways, a thorough understanding of its characteristics is paramount for researchers, scientists, and professionals in drug development. This document delves into the structural attributes, solubility, and ionization behavior of this compound. Furthermore, it explores the critical factors influencing its stability in aqueous environments, including pH, temperature, and light exposure, and discusses potential degradation pathways. Methodologies for assessing the stability of this compound are also presented, offering a practical framework for its application in research and pharmaceutical development.
Introduction to this compound: A Molecule of Metabolic Significance
This compound is a racemic mixture of the D- and L-isomers of ornithine, a non-proteinogenic α,δ-diamino acid.[1] While not incorporated into proteins during translation, ornithine is a pivotal intermediate in numerous metabolic processes, most notably the urea cycle, where it plays a crucial role in the detoxification of ammonia.[2][3][4] Its L-isomer is also a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.[4] Given its biological importance, this compound and its derivatives are of significant interest in pharmaceutical research and development for various therapeutic applications. A comprehensive understanding of its physicochemical properties and stability is therefore essential for formulation development, analytical method validation, and ensuring product quality and efficacy.
Core Physicochemical Properties of this compound
The behavior of this compound in both solid and solution states is dictated by its fundamental physicochemical properties. These characteristics are critical for its handling, formulation, and analytical characterization.
Molecular Structure and General Properties
This compound is a chiral molecule existing as a racemic mixture of D- and L-enantiomers. Its structure consists of a five-carbon chain with amino groups at the α and δ positions and a carboxylic acid group at the α-position.[1]
Molecular Structure of Ornithine
Caption: Chemical structure of Ornithine.
The presence of two amino groups and one carboxyl group confers its amphoteric nature, allowing it to act as both an acid and a base.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its common salt form, this compound monohydrochloride.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | White crystalline powder | [5] |
| Melting Point | ~233 °C (decomposes) (monohydrochloride) | |
| Solubility | Freely soluble in water, soluble in alcohol, sparingly soluble in ether. | [] |
| pKa Values (L-Ornithine) | pK₁ (α-COOH): 1.94pK₂ (α-NH₃⁺): 8.65pK₃ (δ-NH₃⁺): 10.76 | |
| pKa Values (Ornithine) | pK₁: 1.71pK₂: 8.69pK₃: 10.76 | |
| Isoelectric Point (pI) (L-Ornithine) | 9.71 |
Note: pKa values for the DL-racemic mixture are expected to be identical to the individual enantiomers. The slight variations in reported pKa values may be attributed to different experimental conditions.
Stability of this compound in Solution: A Multifactorial Perspective
The stability of this compound in solution is a critical parameter for its use in research and pharmaceutical formulations. Its degradation is influenced by several factors, primarily pH, temperature, and exposure to light. Understanding these factors is key to predicting its shelf-life and ensuring the integrity of solutions containing this amino acid.
Influence of pH
As an amino acid with two basic amino groups and one acidic carboxyl group, the net charge and reactivity of this compound are highly dependent on the pH of the solution.
-
Acidic Conditions (Low pH): In strongly acidic solutions, both amino groups and the carboxyl group are protonated, resulting in a net positive charge. While generally stable against hydrolysis, extreme acidic conditions coupled with high temperatures can promote decarboxylation.
-
Neutral Conditions (Physiological pH): Around neutral pH, the carboxyl group is deprotonated (-COO⁻) and both amino groups are protonated (-NH₃⁺), forming a zwitterion with a net positive charge. L-Ornithine exhibits considerable stability at physiological pH (~7.4).[4]
-
Alkaline Conditions (High pH): In basic solutions, the amino groups begin to deprotonate, leading to a neutral or net negative charge at very high pH. Extreme alkaline conditions can lead to degradation, potentially through deamination or other base-catalyzed reactions.
Effect of Temperature
Temperature is a significant accelerant for the degradation of this compound. Elevated temperatures can provide the activation energy required for various degradation reactions. Prolonged exposure to high temperatures can lead to decarboxylation, deamination, and other complex degradation pathways. For long-term storage of this compound solutions, refrigeration (2-8 °C) or freezing is recommended to minimize thermal degradation.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of amino acids. While ornithine itself does not have a strong chromophore to absorb UV light, photosensitizers present in a formulation can initiate degradation. Photolytic degradation can proceed through various mechanisms, including photo-oxidation and the formation of reactive oxygen species (ROS), which can then react with the ornithine molecule. To ensure the stability of this compound solutions, they should be protected from light by using amber-colored containers or by storing them in the dark.
Potential Degradation Pathways and Products
The degradation of this compound in solution can proceed through several chemical pathways, leading to the formation of various degradation products. The specific pathway and products formed are dependent on the stress conditions applied.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under various stress conditions.
Hydrolytic Degradation
Under harsh hydrolytic conditions (extreme pH and elevated temperature), this compound can undergo:
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide, potentially leading to the formation of putrescine.
-
Deamination: Removal of one or both amino groups, which can result in the formation of keto acids and ammonia.
-
Intramolecular Cyclization: The δ-amino group can potentially react with the α-carbon, especially after deamination at the α-position, to form cyclic structures like proline or piperidine derivatives, although this is less common under simple hydrolytic stress.
Oxidative Degradation
In the presence of oxidizing agents such as hydrogen peroxide or dissolved oxygen, especially when catalyzed by metal ions, this compound is susceptible to oxidative degradation. The primary sites of oxidation are the amino groups and the carbon backbone. This can lead to:
-
Oxidative Deamination: Conversion of the amino groups to imines, which then hydrolyze to form keto acids and ammonia.
-
Formation of Aldehydes and Carboxylic Acids: Oxidation of the carbon chain can lead to chain cleavage and the formation of smaller aldehydes and carboxylic acids.
Photodegradation
The mechanisms of photodegradation can be complex and may involve:
-
Photo-oxidation: In the presence of oxygen and photosensitizers, singlet oxygen can be generated, which can react with the ornithine molecule.
-
Free Radical Reactions: UV light can lead to the formation of free radicals, which can initiate a cascade of reactions, resulting in a variety of degradation products.
The exact structures of all potential degradation products would need to be elucidated through detailed forced degradation studies coupled with advanced analytical techniques like mass spectrometry.
Methodologies for Stability Assessment
To rigorously assess the stability of this compound in solution, a systematic approach involving forced degradation studies and the use of stability-indicating analytical methods is essential.
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of stability assessment.[7] They involve subjecting the this compound solution to a range of harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing the degradation pathways.
Workflow for Forced Degradation Studies of this compound
Caption: A typical workflow for conducting forced degradation studies on this compound solutions.
Experimental Protocol for a Typical Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) in a controlled environment.
-
Photodegradation: Expose the stock solution to a controlled source of UV and/or visible light for a specified duration. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method.
Stability-Indicating Analytical Methods
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient (this compound) and concurrently measure its degradation products without interference.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reverse-phase columns, is a powerful technique for separating this compound from its degradation products. Derivatization of the amino groups is often required to enhance UV detection or fluorescence.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in confirming the structures of the degradants.
-
Other Techniques: Other methods such as thin-layer chromatography (TLC), capillary electrophoresis (CE), and nuclear magnetic resonance (NMR) spectroscopy can also be employed for the analysis and characterization of this compound and its degradation products.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties and stability of this compound in solution. Its amphoteric nature, solubility profile, and susceptibility to degradation under various stress conditions are critical considerations for its application in research and pharmaceutical development. A thorough understanding of these characteristics, coupled with robust stability assessment methodologies, is essential for ensuring the quality, safety, and efficacy of products containing this compound. The information presented herein serves as a valuable resource for scientists and researchers working with this important amino acid.
References
- 1. 2,5-Diaminopentanoic Acid | C5H12N2O2 | CID 389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Ornithine (FDB003654) - FooDB [foodb.ca]
- 3. Ornithine - Wikipedia [en.wikipedia.org]
- 4. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 5. This compound hydrochloride | C5H13ClN2O2 | CID 71598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Utilization of DL-Ornithine in Non-Ribosomal Peptide Synthesis
Executive Summary
Non-ribosomal peptides (NRPs) represent a cornerstone of natural product discovery, yielding a vast array of compounds with critical therapeutic applications, including antibiotics, immunosuppressants, and cytostatics.[1][2] The biosynthesis of these complex molecules is orchestrated by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs).[3][4] A key feature of NRPs is their frequent incorporation of non-proteinogenic amino acids, such as ornithine, which can exist in either the L- or D-stereoisomeric form.[2][5] This guide provides an in-depth technical exploration of the use of racemic DL-ornithine as a precursor in NRPS-mediated synthesis. We will dissect the enzymatic machinery, stereochemical considerations, and practical experimental workflows relevant to researchers in drug development and synthetic biology. The focus is on providing both the theoretical underpinnings and actionable protocols to harness the potential of ornithine-containing NRPs.
Introduction to Non-Ribosomal Peptide Synthesis (NRPS)
Unlike ribosomal protein synthesis, which is templated by mRNA, NRPSs are massive enzymatic assembly lines that activate, modify, and link amino acid monomers in a specific sequence.[1] The fundamental unit of an NRPS is the module, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.[3][6][7]
A minimal elongation module consists of three core domains:
-
Adenylation (A) Domain: This domain acts as the "gatekeeper" of the module.[8][9] It selects a specific amino acid from the cellular pool, activates it to an aminoacyl-adenylate using ATP, and transfers it to the adjacent thiolation domain.[10][11]
-
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): This domain covalently tethers the activated amino acid via a 4'-phosphopantetheine (Ppant) prosthetic group.[6][10] The flexible Ppant arm then shuttles the substrate to other catalytic domains.
-
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid on its own module's T-domain (the acceptor) and the nascent peptide chain attached to the T-domain of the preceding module (the donor).[4][6]
The modular nature of NRPSs and the diversity of monomers they can incorporate, including D-amino acids and non-proteinogenic amino acids like ornithine, are responsible for the immense structural variety of NRPs.[1][2][7]
The Significance of Ornithine in Non-Ribosomal Peptides
Ornithine, a non-proteinogenic amino acid, is a key component of numerous bioactive NRPs.[5][12] For instance, it is found in the cyclic lipopeptide antibiotic daptomycin and the antibacterial decapeptide tyrocidine.[7][13] The presence of ornithine is often crucial for the peptide's biological activity, contributing to its overall structure, charge, and interaction with its molecular target.
The incorporation of ornithine can also serve as a branching point for further modifications. The delta-amino group of the ornithine side chain can be acylated or used to form cyclic structures, further expanding the chemical diversity of the final product.
The Stereochemical Challenge: Incorporating D-Ornithine
The stereochemistry of amino acids is critical for the three-dimensional structure and function of peptides. The inclusion of D-amino acids in NRPs, for example, can confer resistance to proteolysis.[5] NRPSs have evolved two primary mechanisms to incorporate D-amino acids:
-
Epimerization (E) Domains: These specialized domains are integrated within an NRPS module and act on the L-amino acid after it has been tethered to the T-domain, converting it to its D-enantiomer.[10]
-
External Racemases and Stereospecific A-Domains: In some cases, a standalone racemase enzyme generates a racemic mixture of an amino acid in the cellular environment.[14] The NRPS A-domain then specifically selects the D-enantiomer for activation and incorporation. An example is the D-alanine in cyclosporin A, which is generated by an external L-Ala racemase.[7][14]
This guide focuses on the scenario where a racemic mixture of this compound is supplied as a precursor, exploring how the NRPS machinery handles this input.
This compound as a Precursor: A Technical Deep Dive
When an NRPS system is presented with a racemic mixture of this compound, the outcome depends critically on the stereospecificity of the A-domain and the presence or absence of an E-domain within the corresponding module.
Adenylation Domain Stereospecificity
The A-domain's binding pocket determines its substrate specificity. The residues lining this pocket form a "non-ribosomal code" that dictates which amino acid is selected.[15][16] Most A-domains are highly specific for one enantiomer (typically the L-form).
-
Scenario A: L-specific A-Domain: If an ornithine-activating A-domain is strictly L-specific, it will only activate and load L-ornithine onto the T-domain. The D-ornithine present in the racemic mixture will not be utilized and may act as a competitive inhibitor, potentially reducing the overall yield of the desired peptide.
-
Scenario B: D-specific A-Domain: While less common for initiation, some A-domains are specific for D-amino acids. In this case, only D-ornithine from the racemic mixture would be incorporated.
-
Scenario C: Relaxed Specificity: Some A-domains exhibit relaxed stereospecificity and can activate both L- and D-enantiomers, although often with different efficiencies. This would lead to a mixture of peptide products with L- or D-ornithine at the corresponding position.
Interplay with Epimerization (E) Domains
If the ornithine-incorporating module also contains an E-domain, the system is designed to produce a D-ornithine-containing peptide from an L-ornithine precursor.
-
The L-specific A-domain activates L-ornithine and tethers it to the T-domain.
-
The E-domain then isomerizes the T-domain-bound L-ornithine to D-ornithine.
-
The subsequent C-domain, which is typically a DCL type, specifically catalyzes peptide bond formation with the newly formed D-amino acid.[14]
In this configuration, supplying this compound would be inefficient, as the D-ornithine in the mixture cannot be utilized by the L-specific A-domain.
The Role of External Ornithine Racemase
An alternative strategy for producing D-ornithine-containing peptides involves an external, PLP-dependent ornithine racemase.[17][18] This enzyme interconverts L- and D-ornithine.[18] In a biosynthetic context, this racemase could work in concert with a D-ornithine specific A-domain. From a practical, in vitro perspective, ornithine racemase can be used to generate the D-ornithine substrate from the more common L-ornithine.
Diagram 1: Pathways for D-Ornithine Incorporation in NRPS
References
- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Assembly-Line Enzymology of Nonribosomal Peptide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversity of Monomers in Nonribosomal Peptides: towards the Prediction of Origin and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonribosomal Peptides for Iron Acquisition: pyochelin biosynthesis as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Noncanonical Chemistry of Nonribosomal Peptide Biosynthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. InterPro [ebi.ac.uk]
- 12. lifetein.com [lifetein.com]
- 13. Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. users.cs.duke.edu [users.cs.duke.edu]
- 16. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the enantioselectivity of ornithine-dependent enzymes
An in-depth technical guide on the core. Researchers, scientists, and drug development professionals. PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
Foundational Principles: Chirality in Ornithine Metabolism
Ornithine is a non-proteinogenic α-amino acid central to the urea cycle and polyamine biosynthesis.[1] Its structure features a chiral center at the α-carbon, giving rise to two enantiomers: L-ornithine and D-ornithine. While L-ornithine is the predominant physiological isomer, the existence of D-amino acids in higher organisms, including humans, is now well-established, where they play roles in processes like neurotransmission.[2][3] D-ornithine itself is an intermediate metabolite in the D-arginine and D-ornithine metabolism pathway.[4]
The enzymes that act on ornithine have evolved to operate in a chiral environment, and as such, they typically exhibit a high degree of stereoselectivity. This enantioselectivity arises from the precise three-dimensional architecture of the enzyme's active site, which forms multiple, specific interactions with the substrate. For catalysis to occur efficiently, the substrate must fit into the active site with the correct orientation. A non-preferred enantiomer will either fail to bind or will bind in a non-productive orientation, leading to a drastically lower reaction rate. Understanding and quantifying this selectivity is not merely an academic exercise; it is a cornerstone of modern drug design, where targeting a specific enzyme with an enantiomerically pure inhibitor can significantly enhance potency and reduce off-target effects.
This guide provides a comprehensive framework for the systematic investigation of enantioselectivity in ornithine-dependent enzymes, blending theoretical principles with robust, field-proven experimental protocols.
The Experimental Blueprint: A Workflow for Assessing Enantioselectivity
A thorough investigation into enzyme enantioselectivity is a multi-stage process. Each step is designed to build upon the last, providing a complete kinetic and stereochemical profile of the enzyme. The workflow below outlines a self-validating system for generating reliable and reproducible data.
Figure 1: A generalized workflow for investigating enzyme enantioselectivity.
Key Methodologies and Protocols
This section details the critical experimental procedures. The causality behind each step is explained to provide a deeper understanding of the protocol design.
Enzyme and Substrate Preparation
Expertise & Experience: The quality of your starting materials dictates the quality of your results. Recombinant expression and purification of the target enzyme (e.g., Ornithine Decarboxylase, ODC) is standard practice. It is crucial to obtain both L- and D-ornithine substrates of high enantiomeric purity. The D-enantiomer can be sourced commercially or synthesized.[5][6]
Trustworthiness: Before initiating kinetic experiments, the purity of the enzyme should be verified by SDS-PAGE, and the enantiomeric purity of both L- and D-ornithine substrates must be confirmed using a validated chiral analytical method (see Section 3.3). This prevents the introduction of confounding variables into the kinetic analysis.
Protocol: Ornithine Decarboxylase (ODC) Activity Assay
ODC catalyzes the conversion of ornithine to putrescine and CO₂.[7] The classic and most sensitive method for measuring its activity involves tracking the release of radiolabeled ¹⁴CO₂.[7][8]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a sealed microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, and 50 µM pyridoxal phosphate (PLP), a critical cofactor for ODC).[7]
-
Substrate Addition: Add [1-¹⁴C]-L-ornithine (or [1-¹⁴C]-D-ornithine for the corresponding experiment) to the reaction mixture. A range of substrate concentrations bracketing the expected Km value should be used.
-
Control Setup (Self-Validation): Prepare parallel control reactions:
-
No-Enzyme Control: Replace the enzyme solution with a buffer to quantify non-enzymatic decarboxylation.
-
Inhibited Control: Include a known ODC inhibitor like α-difluoromethylornithine (DFMO) to confirm the measured activity is specific to ODC.[7]
-
Heat-Inactivated Enzyme Control: Use enzyme that has been boiled to ensure activity is dependent on the native protein structure.
-
-
Initiation and Incubation: Initiate the reaction by adding a known amount of purified ODC enzyme. Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range (typically 15-60 minutes).
-
Reaction Termination & CO₂ Trapping: Stop the reaction by injecting a strong acid (e.g., 2 M sulfuric acid), which protonates the CO₂ and releases it from the solution. The released ¹⁴CO₂ is trapped on a filter paper disc impregnated with a CO₂ absorbent (e.g., hyamine hydroxide) placed in a suspended well or cap.[7]
-
Quantification: Transfer the filter paper to a scintillation vial containing a suitable scintillation cocktail. Quantify the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the measured counts per minute (CPM) to moles of product formed per unit time, using the specific activity of the radiolabeled substrate. Plot the initial reaction velocity against substrate concentration to determine kinetic parameters.
Protocol: Chiral Separation of Ornithine Enantiomers by HPLC
To analyze the consumption of substrate or the formation of product in a stereospecific manner, a robust chiral analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preferred method for the direct analysis of underivatized amino acid enantiomers.[2][9]
Step-by-Step Protocol:
-
Column Selection: Choose a suitable CSP. Macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are highly effective for separating underivatized amino acid enantiomers.[9] Crown-ether based CSPs are also well-suited for this purpose.[3]
-
Mobile Phase Preparation: Prepare an LC-MS compatible mobile phase. A common starting point is a mixture of an organic modifier (e.g., methanol or acetonitrile) and water containing a small amount of an acid (e.g., perchloric acid) or buffer to control ionization.[3][9]
-
System Equilibration: Install the chiral column and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject a standard solution containing both L- and D-ornithine to determine their respective retention times and confirm baseline resolution.
-
Sample Analysis: Quench enzymatic reactions at various time points by adding an acid or organic solvent. Centrifuge to pellet the precipitated enzyme. Inject the supernatant onto the HPLC system.
-
Quantification: Integrate the peak areas for the L- and D-ornithine enantiomers. Create a standard curve using known concentrations of each enantiomer to quantify their amounts in the experimental samples.
Data Interpretation: Quantifying Enantioselectivity
The goal of the kinetic experiments is to derive the specificity constant (kcat/Km) for each enantiomer. The ratio of these constants provides the Enantiomeric Ratio (E), the definitive measure of an enzyme's enantioselectivity.[10]
Figure 2: The principle of enzymatic kinetic resolution of ornithine.
Kinetic Parameters:
The Michaelis-Menten parameters, Vmax and Km, are determined for both L- and D-ornithine by fitting the initial rate data to the Michaelis-Menten equation.
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Ornithine | 0.15 | 25.0 | 15.0 | 1.0 x 105 |
| D-Ornithine | 12.5 | 1.2 | 0.72 | 57.6 |
| Table 1: Representative kinetic data for a highly L-selective ornithine-dependent enzyme. Values are hypothetical for illustrative purposes. |
Calculating the Enantiomeric Ratio (E):
The enantiomeric ratio, E, is a measure of how much better the enzyme is at processing the preferred enantiomer compared to the non-preferred one. It is calculated from the specificity constants.[10][11]
E = (kcat/Km)L-ornithine / (kcat/Km)D-ornithine
Using the data from Table 1:
E = (1.0 x 105) / 57.6 ≈ 1736
An E value > 100 is generally considered synthetically useful for kinetic resolutions, indicating high enantioselectivity. The value derived here demonstrates a strong preference for the L-enantiomer, a common feature of enzymes like ODC and OTC.
Conclusion: From Data to Drug Design
A rigorous, quantitative understanding of the enantioselectivity of ornithine-dependent enzymes is indispensable for modern biomedical research and drug development. By employing the systematic workflow and robust protocols outlined in this guide, researchers can generate high-fidelity data that is both reliable and insightful. This knowledge directly informs the rational design of stereochemically defined inhibitors, ultimately leading to the development of safer and more effective therapeutics that can selectively modulate key metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. D-Ornithine | C5H12N2O2 | CID 71082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101235403B - Chiral method for preparing D-ornithine and putrescine or derivatives thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A simple method to determine the enantiomeric ratio in enantioselective biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. contents.kocw.or.kr [contents.kocw.or.kr]
An In-depth Technical Guide to DL-Ornithine Uptake and Transport Mechanisms in Prokaryotes
This guide provides a comprehensive overview of the core mechanisms governing the uptake and transport of DL-ornithine in prokaryotic systems. Tailored for researchers, scientists, and drug development professionals, this document delves into the key transporter families, their regulation, and the experimental methodologies crucial for their investigation.
Introduction: The Centrality of Ornithine in Prokaryotic Metabolism
Ornithine, a non-proteinogenic amino acid, occupies a pivotal position in the metabolic landscape of prokaryotes. While not incorporated into proteins during translation, it serves as a critical intermediate in several essential pathways.[1] It is a central component of the urea cycle, facilitating the detoxification of ammonia, and a precursor for the biosynthesis of polyamines, such as putrescine, which are vital for cell growth, stress adaptation, and virulence.[2][3][4] Furthermore, ornithine is intricately linked to the metabolism of arginine and proline.[5][6] The ability of prokaryotes to acquire ornithine from their environment is therefore crucial for their survival and pathogenesis, making the study of its transport systems a significant area of research.
Core Transporter Families for Ornithine Uptake
Prokaryotes have evolved a diverse array of transport systems to mediate the uptake of ornithine. These systems can be broadly categorized into two major superfamilies: the Amino Acid-Polyamine-Organocation (APC) Superfamily and the ATP-Binding Cassette (ABC) Superfamily.[7]
The Amino Acid-Polyamine-Organocation (APC) Superfamily: The PotE Antiporter of Escherichia coli
A well-characterized example of an APC family transporter involved in ornithine transport is the putrescine-ornithine antiporter, PotE, in Escherichia coli.[8][9][10] This system is a secondary active transporter, meaning its function is coupled to an electrochemical gradient rather than direct ATP hydrolysis.
Mechanism of Action: The PotE protein facilitates the exchange of extracellular putrescine for intracellular ornithine (or lysine).[8][10] This antiport mechanism is energetically neutral, as it does not consume ATP. The direction of transport is dictated by the concentration gradients of the respective substrates. For instance, an influx of ornithine can drive the efflux of putrescine.[8][9]
Genetic Regulation: The expression of the potE gene is part of the speF-potE operon, which is induced under conditions of mild acidic stress and high ornithine levels.[2] This regulation is mediated by a short open reading frame upstream of speF, termed speFL, which acts as a sensor for ornithine. The binding of ornithine to the nascent SpeFL peptide on the ribosome leads to ribosome stalling and transcriptional antitermination, thereby upregulating the expression of the ornithine decarboxylase (SpeF) and the PotE antiporter.[2]
Diagram: The PotE-mediated Ornithine/Putrescine Antiport System
Caption: A schematic of the PotE antiporter facilitating the exchange of ornithine and putrescine.
ATP-Binding Cassette (ABC) Transporters
ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to move substrates across cellular membranes.[11][12] These systems are typically composed of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs).[13] In prokaryotes, ABC importers also require a periplasmic substrate-binding protein (SBP) to capture the substrate with high affinity and deliver it to the transmembrane complex.[11][14]
While specific ornithine-dedicated ABC transporters are less characterized than PotE, evidence suggests their involvement. For instance, in Moraxella catarrhalis, ABC transporters for lysine and ornithine have been implicated in the invasion of host epithelial cells, highlighting their role in pathogenesis.[13][14] Bacterial ABC transporters for amino acids are broadly classified into polar and hydrophobic amino acid transport families.[15]
Mechanism of Action: The transport cycle of an ABC importer begins with the high-affinity binding of ornithine to the SBP in the periplasm. The ornithine-bound SBP then interacts with the TMDs of the transporter, triggering a conformational change. This change is transmitted to the NBDs, which then bind and hydrolyze ATP. The energy released from ATP hydrolysis drives a further conformational change in the TMDs, leading to the translocation of ornithine across the membrane and into the cytoplasm.
Diagram: General Mechanism of an Ornithine ABC Importer
Caption: The sequential steps of ornithine uptake via a typical prokaryotic ABC importer.
Quantitative Data on Prokaryotic Ornithine Transporters
| Transporter | Organism | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Energy Source | Reference(s) |
| PotE | Escherichia coli | Putrescine/Ornithine | 73 (for putrescine) | 0.82 (for putrescine) | Proton Motive Force | [8],[10] |
| Arginine/Ornithine Transporter | Escherichia coli | Arginine, Ornithine | - | - | - | [16],[17] |
Experimental Protocols for Studying Ornithine Transport
Protocol 1: Radiolabeled Ornithine Uptake Assay
This protocol provides a direct measurement of ornithine transport into bacterial cells.
Principle: This assay measures the accumulation of a radiolabeled substrate (e.g., [14C]-ornithine or [3H]-ornithine) inside bacterial cells over time.
Materials:
-
Bacterial culture of interest
-
Growth medium (e.g., M9 minimal medium)
-
Radiolabeled L-ornithine (e.g., [14C]-ornithine)
-
Unlabeled L-ornithine
-
Washing buffer (e.g., phosphate-buffered saline, PBS)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Membrane filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)
Methodology:
-
Cell Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase in the appropriate medium.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold washing buffer.
-
Resuspend the cells in the washing buffer to a final optical density (OD600) of approximately 1.0. Keep the cell suspension on ice.
-
-
Uptake Assay:
-
Pre-warm the cell suspension to the desired experimental temperature (e.g., 37°C) for 5 minutes.
-
Initiate the uptake reaction by adding radiolabeled ornithine to the cell suspension to a final concentration (e.g., 10 µM).
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), take a defined volume of the cell suspension (e.g., 100 µL) and immediately filter it through a nitrocellulose membrane filter.
-
Wash the filter rapidly with a large volume of ice-cold washing buffer (e.g., 5 mL) to remove extracellular radiolabeled ornithine.
-
To determine non-specific binding, run a control reaction in the presence of a high concentration of unlabeled ornithine (e.g., 1 mM).
-
-
Quantification:
-
Place the filter in a scintillation vial.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford assay).
-
Calculate the rate of ornithine uptake and express it as nmol of ornithine per mg of protein per minute.
-
Causality Behind Experimental Choices:
-
Mid-logarithmic phase cells: These cells are metabolically active and have the highest expression of transport systems.
-
Washing with ice-cold buffer: This step removes any residual medium and stops metabolic activity, preventing further transport.
-
Rapid filtration and washing: This is critical to separate the cells from the extracellular medium and minimize the loss of intracellular radiolabeled substrate.
-
Unlabeled substrate control: This allows for the correction of non-specific binding of the radiolabel to the cells or the filter.
Diagram: Experimental Workflow for Radiolabeled Ornithine Uptake Assay
Caption: A step-by-step workflow of the radiolabeled ornithine uptake assay.
Protocol 2: Inside-Out Membrane Vesicle Assay for Antiporter Activity
This protocol is specifically designed to study the activity of antiporters like PotE.
Principle: Inside-out membrane vesicles are prepared, allowing the researcher to control the composition of the internal and external environments. The uptake of a substrate into these vesicles reflects its transport from the cytoplasm to the periplasm in an intact cell.
Materials:
-
Bacterial culture overexpressing the antiporter of interest
-
Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
French press or sonicator
-
Ultracentrifuge
-
Buffer for vesicle loading (containing the counter-substrate, e.g., ornithine)
-
External buffer (containing the substrate to be transported, e.g., radiolabeled putrescine)
-
Membrane filtration apparatus
Methodology:
-
Vesicle Preparation:
-
Grow and harvest bacterial cells as described in Protocol 1.
-
Resuspend the cells in lysis buffer and incubate to weaken the cell wall.
-
Lyse the cells using a French press or sonicator.
-
Remove unlysed cells and debris by low-speed centrifugation.
-
Pellet the membrane fragments by ultracentrifugation (e.g., 150,000 x g for 1 hour).
-
Resuspend the membrane pellet in the loading buffer containing a high concentration of the counter-substrate (e.g., 10 mM ornithine).
-
Allow the vesicles to form and load with the counter-substrate by incubation.
-
Pass the vesicle suspension through a syringe with a narrow-gauge needle to form uniform inside-out vesicles.
-
-
Transport Assay:
-
Dilute the loaded vesicles into the external buffer containing the radiolabeled substrate (e.g., [14C]-putrescine).
-
At various time points, take aliquots and filter them through a membrane filter.
-
Wash the filter with ice-cold buffer.
-
Quantify the radioactivity in the vesicles as described in Protocol 1.
-
Self-Validating System:
-
A control experiment with vesicles loaded with a buffer lacking the counter-substrate should show no or very low uptake of the radiolabeled substrate. This validates that the observed transport is dependent on the antiport mechanism.[8][10]
-
The transport should be insensitive to inhibitors of energy production like KCN or carbonyl cyanide m-chlorophenylhydrazone (CCCP), confirming that it is not directly coupled to ATP hydrolysis or the proton motive force.[8][10]
Conclusion and Future Directions
The study of this compound uptake and transport in prokaryotes is a dynamic field with significant implications for understanding bacterial physiology, metabolism, and pathogenesis. The PotE antiporter in E. coli serves as a paradigm for the APC superfamily, while the role of ABC transporters in ornithine uptake is an area ripe for further investigation. The experimental protocols outlined in this guide provide a robust framework for characterizing these transport systems. Future research should focus on identifying and characterizing novel ornithine transporters in a wider range of prokaryotic species, elucidating their detailed kinetic properties, and exploring their potential as targets for novel antimicrobial agents.
References
- 1. Ornithine - Wikipedia [en.wikipedia.org]
- 2. Ornithine capture by a translating ribosome controls bacterial polyamine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 4. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Ornithine is the central intermediate in the arginine degradative pathway and its regulation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid transporter - Wikipedia [en.wikipedia.org]
- 8. Excretion of putrescine by the putrescine-ornithine antiporter encoded by the potE gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Excretion of putrescine by the putrescine-ornithine antiporter encoded by the potE gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC transporter - Wikipedia [en.wikipedia.org]
- 12. Structure, Function, and Evolution of Bacterial ATP-Binding Cassette Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP-binding cassette (ABC) transporters: structures and roles in bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective substrate uptake: The role of ATP-binding cassette (ABC) importers in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial ABC transporters of amino acids. | Department of Biology [biology.ox.ac.uk]
- 16. Independent regulation of transport and biosynthesis of arginine in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Independent Regulation of Transport and Biosynthesis of Arginine in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Chiral Separation of DL-Ornithine using High-Performance Liquid Chromatography with a Chiral Stationary Phase
Abstract
The enantiomers of Ornithine, a non-proteinogenic amino acid, play distinct roles in biological systems and are crucial chiral building blocks in pharmaceutical synthesis. Consequently, the ability to accurately resolve and quantify D- and L-Ornithine is of paramount importance for researchers, scientists, and drug development professionals. This application note provides a detailed protocol and in-depth technical guidance for the chiral separation of DL-Ornithine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). We will explore the underlying principles of chiral recognition, offer a systematic approach to method development, and present a validated protocol as a robust starting point for your analytical needs.
Introduction: The Significance of Ornithine Enantiomers
Ornithine is a key intermediate in the urea cycle, and its enantiomeric forms can exhibit different physiological activities and metabolic fates. While L-Ornithine is the naturally occurring and biologically active form in many organisms, the presence of D-Ornithine can be indicative of certain pathological conditions or bacterial activity. In the pharmaceutical industry, enantiomerically pure ornithine is a valuable chiral synthon. Therefore, a reliable and efficient analytical method for the enantioseparation of this compound is essential for quality control, metabolic studies, and drug discovery.
High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) has emerged as the gold standard for the separation of enantiomers.[1] This is a direct method that avoids the need for derivatization, which can introduce additional steps and potential sources of error. The choice of the appropriate CSP and mobile phase is critical for achieving a successful and robust separation.
This guide will focus on two primary, highly effective CSPs for the chiral separation of underivatized amino acids like ornithine: Crown Ether-based CSPs and Ligand-Exchange CSPs .
The Causality Behind Experimental Choices: Selecting the Right Chiral Stationary Phase
The success of a chiral separation hinges on the interactions between the analyte enantiomers and the chiral selector immobilized on the stationary phase. According to Dalgliesh's three-point interaction model, a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers is necessary for chiral recognition.[2] For ornithine, which possesses a primary amine and a carboxylic acid group, several types of CSPs can provide the necessary interactions.
Crown Ether-Based Chiral Stationary Phases
Crown ethers, particularly those based on (18-crown-6)-tetracarboxylic acid, are exceptionally well-suited for the separation of compounds containing primary amines, such as amino acids.[3][4][5]
-
Mechanism of Chiral Recognition: The primary ammonium group (R-NH3+) of ornithine, formed under acidic mobile phase conditions, complexes within the cavity of the crown ether.[5] The chiral recognition is achieved through multiple hydrogen bonds between the ammonium protons and the ether oxygens of the crown ether. Additional interactions, such as steric hindrance from the side chains of the crown ether, contribute to the differential retention of the enantiomers.[5]
-
Advantages:
Ligand-Exchange Chiral Stationary Phases
Ligand-exchange chromatography (LEC) is another powerful technique for the chiral resolution of amino acids.[6][7] This method involves the formation of transient diastereomeric ternary complexes between a metal ion (commonly Cu(II)), a chiral selector (often an L-amino acid like L-proline or L-hydroxyproline), and the analyte enantiomers.[7][8]
-
Mechanism of Chiral Recognition: The chiral selector can be either immobilized on the stationary phase or added to the mobile phase.[7] The differential stability of the diastereomeric complexes formed between the D- and L-enantiomers of ornithine and the chiral selector-metal ion complex leads to their separation.
-
Advantages:
Experimental Workflow and Protocols
The following diagram illustrates the logical workflow for the chiral separation of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Protocol 1: Chiral Separation using a Crown Ether-Based Column
This protocol provides a starting point for the separation of this compound using a crown ether-based CSP.
Instrumentation and Materials:
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Chiral Column | ChiroSil® SCA (-) or a similar (18-crown-6) phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 84% Methanol / 16% Water with 5 mM Perchloric Acid (HClO₄) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the appropriate volumes of methanol, water, and perchloric acid. Filter and degas the mobile phase before use.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Injection: Inject the prepared this compound standard solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis: Integrate the peaks corresponding to the D- and L-ornithine enantiomers. Calculate the resolution (Rs), selectivity (α), and retention factors (k'). An ideal separation should have a resolution of Rs > 1.5.[1]
Protocol 2: Chiral Separation using Ligand-Exchange Chromatography
This protocol outlines a method using a ligand-exchange mechanism.
Instrumentation and Materials:
| Parameter | Specification |
| HPLC System | As in Protocol 1 |
| Column | SUMICHIRAL OA-5000 or similar ligand-exchange column, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 1 mM Copper (II) Sulfate (CuSO₄) in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in water to a concentration of 1 mg/mL. |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the aqueous copper (II) sulfate solution. Ensure the salt is fully dissolved. Filter and degas the mobile phase.
-
System Equilibration: Equilibrate the ligand-exchange column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the this compound standard.
-
Data Acquisition: Run the analysis and acquire the chromatogram.
-
Data Analysis: Perform peak integration and calculate the chromatographic parameters as described in Protocol 1.
Method Validation: Ensuring Trustworthiness and Reliability
Once a suitable separation method is developed, it is crucial to validate it to ensure its performance is reliable and reproducible. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[10]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution of enantiomers from each other and any impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and other critical parameters should remain within acceptable limits. |
The following diagram illustrates the decision-making process for method development and validation.
Caption: Decision Logic for Method Development and Validation.
Conclusion
This application note provides a comprehensive framework for the successful chiral separation of this compound using HPLC with chiral stationary phases. By understanding the principles of chiral recognition on crown ether and ligand-exchange columns, researchers can select the most appropriate method for their specific needs. The detailed protocols serve as a robust starting point, and the emphasis on method validation ensures the generation of accurate and reliable data, which is critical in research, quality control, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ChiroSil® Crown Ether Phases - Regis Technologies [registech.com]
- 5. Crown Ether Phases - Regis Technologies [registech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. scispace.com [scispace.com]
- 8. Fast chiral separation by ligand-exchange HPLC using a dynamically coated monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation based on ligand-exchange capillary electrophoresis using a copper(II)-L-ornithine ternary complex as selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
Quantitative analysis of DL-Ornithine in biological fluids by LC-MS/MS
Application Note & Protocol
Topic: High-Throughput Quantitative Analysis of DL-Ornithine in Human Plasma and Urine by LC-MS/MS
Audience: Researchers, clinical scientists, and drug development professionals.
Abstract & Introduction
Ornithine is a non-proteinogenic amino acid that serves as a central intermediate in the urea cycle, a critical metabolic pathway for the detoxification of ammonia in the liver.[1][2][3] The concentration of ornithine in biological fluids is a key biomarker for diagnosing and monitoring inborn errors of metabolism, particularly urea cycle disorders such as Ornithine Transcarbamylase (OTC) deficiency, which can lead to life-threatening hyperammonemia.[2][4] Furthermore, ornithine is a precursor for the synthesis of polyamines, proline, and glutamate, molecules essential for cell proliferation and signaling, implicating its metabolism in various conditions including liver disease and cancer.[2][5]
Accurate and precise quantification of ornithine in complex biological matrices like plasma and urine is therefore essential for both clinical diagnostics and biomedical research.[6][7] While traditional methods exist, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for this application. Its superior sensitivity, specificity, and high-throughput capabilities allow for the direct measurement of underivatized ornithine, overcoming the limitations of older, more laborious methods.[8][9][10]
This application note provides a detailed, validated protocol for the rapid and robust quantification of this compound in human plasma and urine using LC-MS/MS. The methodology employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled (SIL) internal standard to ensure the highest degree of accuracy and precision, in accordance with regulatory bioanalytical guidelines.[6][11][12][13]
Principle of the Method
The analytical strategy is based on the principle of stable isotope dilution tandem mass spectrometry. Biological samples (plasma or urine) are first fortified with a known concentration of a stable isotope-labeled ornithine internal standard (e.g., L-Ornithine-d2).[14][15] This SIL-IS is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Its crucial role is to compensate for any variability during sample preparation and to correct for matrix-induced ion suppression or enhancement, which are common challenges in bioanalysis.[16][17][18]
Following a rapid protein precipitation step to remove macromolecules, the clarified supernatant is injected into the LC-MS/MS system. The analyte and internal standard are chromatographically separated from other endogenous components on a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically chosen for its ability to retain highly polar molecules like ornithine.[1][19] The separated compounds then enter the mass spectrometer, where they are ionized by electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM). The ratio of the analyte's signal to that of the SIL-IS is used to calculate the precise concentration of ornithine in the original sample by referencing a calibration curve.
Materials, Reagents, and Instrumentation
Materials & Reagents
-
Analyte: this compound (Sigma-Aldrich or equivalent)
-
Internal Standard: L-Ornithine-d2 or D,L-Ornithine-d3 (Cambridge Isotope Laboratories, Inc., Lumiprobe, or equivalent)[14][15][20]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
-
Additives: Formic acid (≥98%) and ammonium formate (≥99%) (Sigma-Aldrich or equivalent)
-
Biological Matrix: Drug-free human plasma (K2-EDTA) and human urine for preparation of calibrators and quality controls.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials with inserts.
Instrumentation
-
Liquid Chromatography: A UHPLC or HPLC system capable of accurate gradient delivery (e.g., SCIEX ExionLC, Waters ACQUITY UPLC, Agilent 1290).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo-V™ ion source with Electrospray Ionization (ESI) (e.g., SCIEX Triple Quad™ 6500+, Thermo TSQ Endura, Agilent 6400 Series).[8][21]
-
Data System: Analyst®, MassHunter, or equivalent software for instrument control, data acquisition, and processing.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of 50:50 methanol:water to create a 1 mg/mL primary stock.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of L-Ornithine-d2 in the same manner.
-
Calibration (CAL) and Quality Control (QC) Standards: Prepare intermediate spiking solutions by serially diluting the analyte stock solution. Subsequently, spike these solutions into the appropriate biological matrix (plasma or urine) to prepare a calibration curve (typically 8 non-zero levels) and at least four levels of QC samples: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water to a final concentration that yields a robust signal without causing detector saturation.
Plasma Sample Preparation Protocol
This protocol is designed for high-throughput processing in a 96-well plate format.
-
Aliquot Sample: Pipette 25 µL of plasma samples, CAL standards, or QC samples into the wells of a 96-well plate.[6]
-
Add Internal Standard: Add 25 µL of the IS working solution to every well except for "double blank" samples (which receive 25 µL of diluent instead).
-
Precipitate Proteins: Add 200 µL of acetonitrile containing 0.1% formic acid to each well. This solvent acts as the protein precipitation agent.
-
Mix: Seal the plate and vortex for 2 minutes at medium speed to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or autosampler vials.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
References
- 1. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]
- 3. Urea cycle - Wikipedia [en.wikipedia.org]
- 4. Ornithine - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. researchgate.net [researchgate.net]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. LCMS Method For The Measurement Of Ornithine Carbamoyl Transferase Enzymatic Activity Levels In Human Plasma [cellandgene.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. isotope.com [isotope.com]
- 21. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Ornithine Decarboxylase with DL-Ornithine
Authored by: A Senior Application Scientist
Introduction: The Significance of Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC; EC 4.1.1.17) is a pivotal and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1][2][3][4][5][6] These polyamines are essential for a myriad of cellular processes, including cell growth, division, and differentiation, primarily due to their role in stabilizing DNA structure and their involvement in DNA repair pathways.[1][2] ODC catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.[1][2] The enzyme is a homodimer that requires pyridoxal 5'-phosphate (PLP) as a cofactor.[1][2][3][4][5][6] Given its critical role in cell proliferation, ODC is a well-established target for the development of therapeutic agents against cancer and infectious diseases like African sleeping sickness.[2][3][7][8][9] Consequently, a reliable and reproducible enzymatic assay is paramount for screening potential ODC inhibitors and for fundamental research into its catalytic mechanism.
This document provides a detailed protocol for a spectrophotometric assay of ornithine decarboxylase using DL-Ornithine as the substrate. While ODC is stereospecific for L-Ornithine, the use of the DL-racemic mixture is common in initial screening assays for convenience and cost-effectiveness. It is crucial to acknowledge that only the L-isomer will be enzymatically converted.
Principle of the Spectrophotometric Assay
The enzymatic activity of ODC is determined by quantifying the amount of putrescine produced from the decarboxylation of ornithine. This protocol is based on a colorimetric method where putrescine reacts with 2,4,6-trinitrobenzenesulfonic acid (TNBS) at an alkaline pH to form a yellow-colored adduct, TNP-putrescine-TNP.[2][3][7][8][10] A key feature of this assay is the differential solubility of the TNBS adducts of the substrate (ornithine) and the product (putrescine). The TNP-ornithine-TNP adduct is water-soluble, whereas the TNP-putrescine-TNP adduct is soluble in 1-pentanol.[2][3][7][8] This allows for the selective extraction of the product's colored adduct into an organic phase, whose absorbance can then be measured spectrophotometrically. The amount of putrescine formed is directly proportional to the ODC activity.
Biochemical Reaction and Assay Workflow
The following diagrams illustrate the biochemical reaction catalyzed by ODC and the subsequent workflow of the spectrophotometric assay.
Caption: The enzymatic decarboxylation of L-Ornithine to Putrescine and Carbon Dioxide catalyzed by ODC.
Caption: A schematic overview of the spectrophotometric ornithine decarboxylase assay workflow.
Detailed Protocol
This protocol is designed for a total reaction volume that can be scaled as needed. It is crucial to include appropriate controls, such as a reaction mixture without the enzyme (blank) and a reaction mixture without the substrate.
I. Reagent Preparation
| Reagent | Stock Concentration | Preparation | Storage |
| Phosphate Buffer | 0.1 M, pH 7.2 | Dissolve appropriate amount of sodium phosphate (monobasic and dibasic) in deionized water and adjust pH to 7.2. | 4°C |
| This compound HCl | 100 mM | Dissolve 1.686 g in 100 mL of Phosphate Buffer. | -20°C |
| Pyridoxal 5'-Phosphate (PLP) | 10 mM | Dissolve 24.7 mg in 10 mL of deionized water. Protect from light. | -20°C in aliquots |
| Dithiothreitol (DTT) or β-Mercaptoethanol (β-ME) | 1 M DTT or 14.3 M β-ME | Prepare fresh or store at -20°C. | -20°C |
| ODC Enzyme | Varies | Dilute to the desired concentration in cold Phosphate Buffer just before use. | -80°C (stock) |
| Perchloric Acid (PCA) | 1 M | Dilute concentrated PCA in deionized water. Caution: Corrosive. | Room Temperature |
| Sodium Hydroxide (NaOH) | 4 N | Dissolve 16 g in 100 mL of deionized water. Caution: Corrosive. | Room Temperature |
| 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) | 1% (w/v) | Commercially available or prepare in deionized water. Protect from light. | 4°C |
| 1-Pentanol | N/A | Analytical grade. | Room Temperature |
| Putrescine Dihydrochloride | 10 mM | For standard curve. Dissolve 16.1 mg in 10 mL of Phosphate Buffer. | -20°C |
II. Standard Curve Preparation
A standard curve is essential for quantifying the amount of putrescine produced.
-
Prepare a series of dilutions of the 10 mM Putrescine Dihydrochloride stock solution in Phosphate Buffer to obtain concentrations ranging from 0 to 100 µM.
-
Process 100 µL of each standard dilution in the same manner as the enzyme reaction samples, starting from the "Derivatization and Extraction" steps (see below).
-
Plot the absorbance at ~420-426 nm versus the known putrescine concentration.
III. Enzymatic Reaction
-
Prepare the Reaction Master Mix in a microcentrifuge tube. For a final volume of 200 µL, the components are:
| Component | Stock Concentration | Volume for 200 µL Reaction | Final Concentration |
| Phosphate Buffer (0.1 M, pH 7.2) | 0.1 M | 148 µL | 74 mM |
| This compound HCl | 100 mM | 20 µL | 10 mM |
| Pyridoxal 5'-Phosphate (PLP) | 10 mM | 2 µL | 100 µM |
| DTT | 1 M | 2 µL | 10 mM |
| ODC Enzyme Solution | Varies | 28 µL | Varies |
| Total Volume | 200 µL |
-
Initiate the reaction: Add the ODC enzyme solution to the master mix. For the blank, add an equal volume of Phosphate Buffer.
-
Incubate: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction: Stop the reaction by adding 200 µL of 1 M Perchloric Acid. This will precipitate the enzyme and other proteins.
-
Centrifuge: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
IV. Derivatization and Extraction
-
Transfer 200 µL of the supernatant from the previous step to a new microcentrifuge tube.
-
Alkalinization: Add 200 µL of 4 N NaOH to make the solution strongly alkaline.
-
Derivatization: Add 20 µL of 1% TNBS solution.
-
Incubate: Incubate at room temperature for 10-15 minutes in the dark.
-
Extraction: Add 500 µL of 1-pentanol to each tube.
-
Mix and Separate: Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the TNP-putrescine-TNP adduct. Centrifuge at 5,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic phases.
V. Measurement and Data Analysis
-
Carefully collect the upper organic (1-pentanol) layer.
-
Transfer the organic layer to a cuvette or a 96-well plate.
-
Measure the absorbance at a wavelength between 420 nm and 426 nm using a spectrophotometer or a plate reader.[3][7]
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Determine the concentration of putrescine produced in your samples by interpolating the corrected absorbance values on the putrescine standard curve.
-
Calculate the ODC activity, typically expressed as nmol of putrescine produced per minute per mg of protein (nmol/min/mg).
Causality and Experimental Choices
-
pH 7.2 Buffer: This pH is near the optimal pH for many mammalian ODC enzymes and provides a stable environment for the enzymatic reaction.[11]
-
Pyridoxal 5'-Phosphate (PLP): As a crucial cofactor, its presence is mandatory for ODC activity.[1][2][3][4][5][6]
-
DTT or β-Mercaptoethanol: These reducing agents are included to protect the enzyme from oxidative damage, as ODC contains cysteine residues that are important for its function.
-
37°C Incubation: This temperature is generally optimal for mammalian enzymes.
-
Perchloric Acid Termination: This provides a rapid and effective way to stop the enzymatic reaction by denaturing the enzyme.
-
Alkaline pH for Derivatization: The reaction between TNBS and the primary amine groups of putrescine is most efficient under alkaline conditions.[2][3][7][8]
-
1-Pentanol Extraction: The hydrophobicity of the TNP-putrescine-TNP adduct allows for its selective partitioning into the non-polar 1-pentanol phase, separating it from the water-soluble TNP-ornithine-TNP.[2][7][8][10]
Trustworthiness and Self-Validation
To ensure the reliability of your results, the following controls and validation steps are essential:
-
Enzyme-Negative Control (Blank): A reaction mixture without the ODC enzyme should yield no significant absorbance, confirming that the observed signal is enzyme-dependent.
-
Substrate-Negative Control: A reaction with the enzyme but without ornithine should also show no activity, verifying that the product formation is substrate-specific.
-
Linearity of the Reaction: It is crucial to determine the time course of the reaction to ensure that the chosen incubation time falls within the linear range where the product formation is proportional to time.
-
Enzyme Concentration Dependence: The reaction rate should be proportional to the concentration of the enzyme used.
-
Positive Control: If available, a known ODC inhibitor, such as α-difluoromethylornithine (DFMO), can be used to demonstrate the specific inhibition of the measured activity.[2][3]
By incorporating these controls, the assay becomes a self-validating system, providing confidence in the accuracy and specificity of the measured ODC activity.
References
- 1. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme: A Path through the Maze · GitHub [gist.github.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spectrophotometric assay for ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Rapid spectrophotometric method for determining ornithine decarboxylase using 2,4-dinitrofluorobenzene] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Detailed Guide to Using DL-Ornithine as a Substrate for Ornithine Transcarbamylase
Abstract
This Application Note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of DL-Ornithine as a substrate for ornithine transcarbamylase (OTC). We delve into the critical importance of stereospecificity in the OTC-catalyzed reaction, outline the kinetic consequences of using a racemic mixture of ornithine, and provide a detailed, validated protocol for measuring OTC activity. This guide is designed to ensure experimental robustness and accurate data interpretation by explaining the causal relationships behind protocol steps and establishing a self-validating experimental framework.
Introduction: The Stereochemical Gatekeeper of the Urea Cycle
Ornithine transcarbamylase (EC 2.1.3.3) is a pivotal enzyme primarily located in the mitochondrial matrix of hepatocytes and intestinal enterocytes.[1][2] It catalyzes the second step of the urea cycle: the condensation of L-ornithine and carbamoyl phosphate to form L-citrulline and inorganic phosphate.[3][4] This reaction is crucial for the detoxification of ammonia and the biosynthesis of arginine.[1][5]
A fundamental characteristic of enzyme catalysis is stereospecificity—the ability of an enzyme to distinguish between stereoisomers of a substrate. For ornithine transcarbamylase, this specificity is absolute for the L-enantiomer of ornithine.[2][4] The three-dimensional architecture of the OTC active site is precisely configured to bind and orient L-ornithine for nucleophilic attack on carbamoyl phosphate, while sterically excluding its mirror image, D-ornithine. This guide will explore the practical implications of this specificity when using the more readily available and cost-effective racemic mixture, this compound, in enzymatic assays.
The Inactive Isomer: The Role of D-Ornithine
While L-ornithine is the cognate substrate for OTC, D-ornithine is not recognized by the enzyme and does not undergo catalysis. The primary concern when using a this compound mixture is not that D-ornithine will act as an alternative substrate, but rather its potential to act as an inhibitor.
Based on the established principles of enzyme kinetics and the strict stereospecificity of OTC, D-ornithine is expected to act as a competitive inhibitor. Competitive inhibitors structurally resemble the true substrate and compete for binding to the active site. In the case of this compound, the D-isomer, being the mirror image of the L-isomer, can be presumed to have some affinity for the ornithine binding site, even if it cannot be correctly oriented for the subsequent chemical reaction.
The practical consequence of this is that when using this compound, only 50% of the total ornithine concentration is the active substrate (L-ornithine). The other 50% (D-ornithine) acts as a competitive inhibitor, effectively increasing the apparent Michaelis constant (Km) for L-ornithine. This means that a higher concentration of L-ornithine will be required to achieve half of the maximum velocity (Vmax) of the reaction. The Vmax itself should remain unchanged, as at saturating concentrations of L-ornithine, the effect of the competitive inhibitor can be overcome.
Expert Insight: The decision to use this compound is often driven by cost-effectiveness. However, researchers must be cognizant of the inherent complexities this introduces. The presence of D-ornithine as a competitive inhibitor necessitates careful experimental design and data analysis to derive accurate kinetic parameters. For routine activity screening where absolute kinetic values are not the primary goal, this compound can be a viable option, provided the substrate concentration is sufficiently high to approach saturation.
Visualizing the Reaction and Experimental Workflow
To clarify the enzymatic reaction and the workflow for assessing OTC activity with different ornithine preparations, the following diagrams are provided.
Caption: Ornithine Transcarbamylase Reaction Pathway.
Caption: Experimental Workflow for OTC Activity Assay.
Experimental Protocols
This section provides detailed protocols for a colorimetric-based OTC activity assay. This method relies on the quantification of the product, L-citrulline, using a reaction with diacetyl monoxime in a strong acid environment, which produces a colored product that can be measured spectrophotometrically.[6][7][8]
Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Enzyme Preparation: Purified OTC or tissue homogenate (e.g., liver mitochondria) diluted in Assay Buffer to a suitable concentration.
-
L-Ornithine Stock Solution: 100 mM L-Ornithine in deionized water.
-
This compound Stock Solution: 100 mM this compound in deionized water.
-
Carbamoyl Phosphate Stock Solution: 100 mM Carbamoyl Phosphate, lithium salt, in deionized water. Note: Prepare this solution fresh immediately before use as it is unstable.
-
L-Citrulline Standard Stock Solution: 10 mM L-Citrulline in deionized water.
-
Color Reagent A: 0.5% (w/v) Diacetyl monoxime in 5% (v/v) acetic acid.
-
Color Reagent B: 0.25% (w/v) Thiosemicarbazide in 10 N Sulfuric Acid containing 0.1% (w/v) Ferric Chloride (FeCl₃).
-
Stopping Solution: 1 M Perchloric Acid.
Protocol 1: Determining OTC Activity with L-Ornithine
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing:
-
Assay Buffer (to a final volume of 200 µL)
-
10 µL of 100 mM Carbamoyl Phosphate (final concentration: 5 mM)
-
Varying volumes of 100 mM L-Ornithine stock to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
-
Pre-incubate: Pre-warm the reaction mix at 37°C for 5 minutes.
-
Initiate Reaction: Add a defined amount of enzyme preparation (e.g., 20 µL) to start the reaction. The final reaction volume should be consistent (e.g., 200 µL).
-
Incubate: Incubate the reaction at 37°C for a fixed time (e.g., 15 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1 M Perchloric Acid.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 5 minutes to pellet precipitated protein.
-
Color Development:
-
Transfer 100 µL of the supernatant to a new microfuge tube.
-
Add 150 µL of Color Reagent A.
-
Add 50 µL of Color Reagent B.
-
Vortex briefly to mix.
-
-
Incubate for Color: Incubate the tubes in a heating block at 100°C for 10 minutes.
-
Cool: Cool the tubes to room temperature for 10 minutes.
-
Read Absorbance: Transfer 200 µL to a 96-well plate and read the absorbance at 530 nm.
-
Standard Curve: Prepare a standard curve using the L-Citrulline stock solution (0-1 mM) and treat the standards in the same way as the samples from step 7 onwards.
Protocol 2: Comparative Analysis with this compound
To understand the impact of using the racemic mixture, repeat the experiment outlined in Protocol 1, but substitute the L-Ornithine stock solution with the this compound stock solution. Remember that for a given total concentration of this compound, the concentration of the active substrate, L-ornithine, is only 50%.
Data Analysis and Interpretation
-
Calculate Citrulline Concentration: Using the L-citrulline standard curve, determine the concentration of citrulline produced in each reaction.
-
Determine OTC Activity: Calculate the specific activity of the enzyme in µmol of citrulline produced per minute per mg of protein.
-
Kinetic Analysis: Plot the reaction velocity (specific activity) against the substrate concentration (L-ornithine). Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax for both L-ornithine and this compound.
-
When analyzing the data from the this compound experiment, the x-axis should represent the concentration of L-ornithine (i.e., 50% of the total this compound concentration).
-
Expected Results and Interpretation
| Substrate | Expected Apparent Km | Expected Vmax | Interpretation |
| L-Ornithine | Baseline Km | Baseline Vmax | Represents the true kinetic parameters of the enzyme under the assay conditions. |
| This compound | Increased Km | Unchanged Vmax | The D-isomer acts as a competitive inhibitor, increasing the apparent Km for L-ornithine. The Vmax is achievable at saturating L-ornithine concentrations. |
Conclusion and Best Practices
Ornithine transcarbamylase exhibits strict stereospecificity for its substrate, L-ornithine. The D-enantiomer is not catalytically processed and acts as a competitive inhibitor. While the use of this compound is possible and may be cost-effective, it is crucial for researchers to understand the kinetic implications.
Key Recommendations:
-
For Accurate Kinetic Studies: It is imperative to use pure L-ornithine to determine the true Km and Vmax of the enzyme.
-
For High-Throughput Screening: this compound can be used, but it is advisable to use a high, saturating concentration of the substrate to minimize the inhibitory effects of the D-isomer and ensure the reaction velocity is near Vmax.
-
Data Reporting: When using this compound, always specify that a racemic mixture was used and report the concentrations in terms of total this compound and the effective L-ornithine concentration.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data in the study of ornithine transcarbamylase, a critical enzyme in human metabolism and a target for therapeutic intervention.
References
- 1. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 2. Ornithine Transcarbamylase - From Structure to Metabolism: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Cell Culture Media with Defined DL-Ornithine Concentration for Modulating Polyamine Synthesis and Cell Proliferation
Abstract Ornithine, a non-proteinogenic amino acid, is a pivotal substrate in critical metabolic pathways that govern cell survival, proliferation, and differentiation. Its primary role is as the direct precursor for polyamine synthesis, a process initiated by the enzyme ornithine decarboxylase (ODC). Polyamines are essential for the growth of both normal and neoplastic cells. Consequently, the ability to precisely control the concentration of ornithine in cell culture media is fundamental for research in cancer biology, cellular metabolism, and the development of therapeutics targeting polyamine pathways. This document provides a comprehensive, scientifically-grounded guide for researchers to prepare cell culture media with a defined concentration of DL-Ornithine, ensuring experimental reproducibility and accuracy.
The Scientific Rationale: Why Control Ornithine Concentration?
Ornithine's Central Role in Metabolism
Ornithine occupies a crucial node in cellular metabolism, primarily linking the urea cycle to polyamine synthesis.[1][2][3] In the urea cycle, the enzyme arginase hydrolyzes L-arginine to produce urea and L-ornithine.[3][4] This ornithine can then be utilized by Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, to produce putrescine.[1][5][6] Putrescine is subsequently converted into the higher polyamines, spermidine and spermine. These polycationic molecules are indispensable for cellular function; they bind to negatively charged macromolecules like DNA and RNA, playing vital roles in DNA stabilization, gene expression, protein synthesis, and cell cycle progression.[3]
Many cancer cell lines exhibit upregulated ODC activity and are highly dependent on a steady supply of polyamines for their rapid proliferation.[7][8][9] Therefore, modulating the extracellular concentration of ornithine provides a direct method to study the impact of polyamine availability on cell growth, transformation, and response to therapeutic agents like ODC inhibitors.[5][10]
Caption: The Arginine-Ornithine-Polyamine Axis.
L-Ornithine vs. This compound: A Critical Consideration
In biological systems, enzymes exhibit stereospecificity. The metabolically active form of ornithine is L-Ornithine.[2][11] this compound is a racemic mixture, containing equal parts of L-Ornithine and its enantiomer, D-Ornithine. The D-isomer is not utilized by ODC and is generally considered biologically inert in this context, though some studies suggest D-amino acids can have subtle biological effects.[12]
For experimental precision, using pure L-Ornithine is highly recommended.[13] However, this compound is sometimes used due to cost or availability. When using the DL-form, it is crucial to account for the fact that only 50% of the mass contributes to the active L-Ornithine concentration. All calculations in this protocol are based on this principle.
Impact on Experimental Systems
Manipulating ornithine levels can profoundly affect experimental outcomes:
-
Cancer Research: Studying the ornithine-dependence of cancer cells can reveal metabolic vulnerabilities.[9][14] High ornithine levels can promote tumor growth, while deprivation or ODC inhibition can suppress it.[8][15]
-
Drug Development: Evaluating the efficacy of ODC inhibitors, such as DFMO (Eflornithine), requires a defined ornithine concentration in the culture medium to ensure consistent results.[7]
-
Immunology: Ornithine metabolism can regulate T-cell responses. High concentrations of L-ornithine have been shown to suppress the activation of cytotoxic T lymphocytes.[16]
Materials and Equipment
Reagents:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640, MEM). Ensure the chosen medium lacks ornithine in its base formulation.
-
This compound monohydrochloride (CAS No. 1069-31-4) or L-Ornithine monohydrochloride (CAS No. 3184-13-2).[13]
-
Cell Culture-Grade Water (Water for Injection, WFI).
-
7.5% (w/v) Sodium Bicarbonate solution (if preparing from powder).
-
1 N Hydrochloric Acid (HCl) and 1 N Sodium Hydroxide (NaOH) for pH adjustment.[17]
-
Fetal Bovine Serum (FBS) and other required supplements (e.g., L-glutamine, antibiotics).
Equipment:
-
Class II Biological Safety Cabinet (BSC).
-
Analytical balance.
-
Sterile serological pipettes and pipette controller.
-
Sterile conical tubes (15 mL and 50 mL).
-
Sterile media storage bottles.
-
Sterile syringe filters (0.22 µm pore size, low protein binding membrane like PVDF or PES).[18][19][20]
-
Syringes (appropriate volume for stock solution).
-
pH meter.
-
Stir plate and sterile stir bar.
Detailed Protocol: Preparation of Defined Ornithine Medium
This protocol describes the preparation of a 100X sterile stock solution, which is then diluted into the basal medium to achieve the final desired concentration. This method minimizes pH fluctuations and reduces the risk of contamination.
Step 1: Calculation of this compound Mass for Stock Solution
First, determine the desired final concentration of active L-Ornithine in your culture medium. The following formula calculates the mass of This compound HCl required to make a 100X stock solution.
Formula: Mass (g/L) = (Final [L-Ornithine] in M) × (MW of this compound HCl) × (100) × (2)
-
Final [L-Ornithine] in M: Your desired final molar concentration of L-Ornithine.
-
MW of this compound HCl: 168.62 g/mol .
-
100: Concentration factor for the 100X stock.
-
2: Correction factor because only half of this compound is the active L-isomer.
Table 1: Example Calculations for 100X this compound Stock Solution
| Desired Final L-Ornithine Concentration | Calculation (for 100 mL Stock) | Mass of this compound HCl to Weigh |
|---|---|---|
| 100 µM (0.0001 M) | (0.0001 M × 168.62 g/mol × 100 × 2) / 10 | 0.337 g |
| 500 µM (0.0005 M) | (0.0005 M × 168.62 g/mol × 100 × 2) / 10 | 1.686 g |
| 1 mM (0.001 M) | (0.001 M × 168.62 g/mol × 100 × 2) / 10 | 3.372 g |
Note: If using L-Ornithine HCl (MW=168.62 g/mol ), remove the factor of 2 from the equation.
Step 2: Preparation of a Sterile 100X this compound Stock Solution
-
Weighing: In a sterile weigh boat, accurately weigh the calculated mass of this compound HCl powder.
-
Dissolving: Transfer the powder to a sterile container (e.g., a 150 mL sterile bottle). Add approximately 80% of the final volume of cell culture-grade water (e.g., 80 mL for a 100 mL stock). Add a sterile stir bar and dissolve the powder completely on a stir plate.
-
Volume Adjustment: Once fully dissolved, add water to reach the final volume (e.g., 100 mL).
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip. Filter the solution into a new, sterile, and clearly labeled conical tube or media bottle. This step must be performed in a BSC using aseptic technique.[18]
-
Storage: Store the 100X stock solution at 4°C for short-term use (up to 4 weeks) or in aliquots at -20°C for long-term storage.[13]
Step 3: Supplementing the Basal Medium
-
Thaw & Warm: Thaw all components (basal medium, FBS, L-glutamine, 100X Ornithine stock) in a 37°C water bath.
-
Combine: In a BSC, add the required supplements (e.g., FBS, L-glutamine, antibiotics) to the basal medium.
-
Add Ornithine: Add the 100X ornithine stock solution at a 1:100 dilution. For example, add 5 mL of the 100X stock to 495 mL of the supplemented basal medium to make a final volume of 500 mL.
-
Mix & Store: Gently swirl the final medium to ensure it is thoroughly mixed. Store the complete, ornithine-defined medium at 4°C and use within 2-4 weeks.[21]
Caption: Workflow for Preparing Defined Ornithine Medium.
Quality Control and Validation
A self-validating protocol requires robust quality control.[22]
-
Sterility Testing: Before use, incubate a small aliquot (3-5 mL) of the final prepared medium at 37°C for 48-72 hours.[23] Check for any signs of microbial contamination (e.g., turbidity, color change).
-
pH and Osmolality Check: After adding all supplements, verify that the medium's pH is within the optimal range for your cells (typically 7.2-7.4).[18] Significant additions can alter pH, requiring adjustment.
-
Functional Validation (Bioassay): The most definitive validation is a functional assay.
-
Culture a cell line known to be sensitive to ornithine levels (e.g., a rapidly dividing cancer cell line).
-
Set up parallel cultures:
-
Control Group: Basal medium without added ornithine.
-
Test Group: Basal medium with the newly prepared defined-ornithine concentration.
-
-
Measure cell proliferation over 3-5 days using a standard method (e.g., cell counting, MTT, or WST-1 assay).
-
A significant increase in proliferation in the test group compared to the control group validates the biological activity of the supplemented ornithine.[24]
-
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Precipitation in Media | High concentration of ornithine; incorrect pH; interaction with other media components. | Ensure ornithine is fully dissolved in water before adding to the medium. Check the pH of the final medium. Prepare a lower concentration stock if issues persist. |
| No Observed Effect on Cells | Calculation error; inactive reagent; cell line is not ornithine-dependent; basal medium already contains ornithine or high arginine. | Double-check all calculations and the Certificate of Analysis for the ornithine. Use a different cell line for validation. Check basal medium formulation for ornithine and arginine content.[25] |
| Contamination | Breach in aseptic technique during preparation or handling. | Review and reinforce aseptic technique.[21] Ensure all equipment is sterile. Filter the final complete medium if contamination is suspected after supplementation.[20] |
| Change in Cell Morphology | Cytotoxicity from excessively high ornithine concentration; incorrect pH or osmolality. | Titrate the ornithine concentration to find the optimal level. High ornithine can be cytotoxic to some cells. Verify pH and osmolality of the final medium. |
Conclusion
This application note provides a detailed and scientifically robust protocol for the preparation of cell culture media with a defined this compound concentration. By understanding the metabolic significance of ornithine and adhering to the principles of careful calculation, aseptic technique, and rigorous quality control, researchers can create highly customized and reproducible culture environments. This capability is essential for accurately investigating the complex roles of polyamine metabolism in cell physiology and disease, thereby advancing research in oncology, immunology, and drug discovery.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pediaa.com [pediaa.com]
- 3. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 4. Urea cycle - Wikipedia [en.wikipedia.org]
- 5. Role of ornithine decarboxylase in the regulation of cell growth by IL-1 and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Role of ornithine decarboxylase in epidermal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Ornithine Decarboxylase Gene Is Essential for Cell Survival during Early Murine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Effect of L-ornithine on proliferative and cytotoxic T-cell responses in allogeneic and syngeneic mixed leukocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. cellculturecompany.com [cellculturecompany.com]
- 19. Sterile Filtration | Sartorius [sartorius.com]
- 20. gmpplastic.com [gmpplastic.com]
- 21. corning.com [corning.com]
- 22. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks [cytion.com]
- 23. absbio.com [absbio.com]
- 24. The level of substrate ornithine can alter polyamine-dependent DNA synthesis following phorbolester stimulation of cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Validation of DL-Ornithine Hydrochloride as an Analytical Standard
Introduction
DL-Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle and a precursor for the biosynthesis of polyamines.[1] Its hydrochloride salt, this compound hydrochloride, serves as an essential analytical standard in various research and development applications, including metabolic studies, pharmaceutical quality control, and nutritional analysis.[2][3] The availability of a well-characterized, high-purity analytical standard is paramount for ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses.
This document provides a comprehensive guide for the synthesis, purification, and validation of this compound hydrochloride for use as an analytical standard. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable method for producing this vital reference material in-house. The narrative emphasizes the rationale behind key experimental steps, ensuring a deep understanding of the underlying chemical principles.
Part 1: Synthesis of this compound Hydrochloride
1.1. Rationale for the Synthetic Route
Several synthetic routes to ornithine have been reported in the literature.[4][5] A convenient and economical synthesis, which provides this compound hydrochloride in a high overall yield, is a multi-step process starting from ethyl acetamidomalonate.[4] This method is advantageous due to the accessibility of the starting materials and the straightforward nature of the reaction sequence.
An alternative and common approach for the preparation of L-ornithine involves the hydrolysis of L-arginine using barium hydroxide.[6][7] However, for the synthesis of the racemic mixture (this compound), a de novo synthesis from simpler precursors is often preferred to avoid potential issues with incomplete racemization.
The chosen synthetic pathway for this protocol follows a robust method that has been demonstrated to produce the final product in good yield and purity.[4]
1.2. Overview of the Synthetic Workflow
The synthesis of this compound hydrochloride is accomplished through a three-step process starting from ethyl a-acetamido-a-carbethoxy-y-cyanobutyrate. The key transformations involve the reduction of the nitrile group to a primary amine, followed by acidic hydrolysis of the ester and amide functionalities, and subsequent formation of the hydrochloride salt.
Caption: Synthetic workflow for this compound hydrochloride.
1.3. Detailed Synthetic Protocol
Materials and Reagents:
-
Ethyl a-acetamido-a-carbethoxy-y-cyanobutyrate
-
Raney Nickel catalyst
-
Ethanol, absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Instrumentation:
-
High-pressure hydrogenation apparatus
-
Round-bottom flasks
-
Reflux condenser
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Büchner funnel and filtration apparatus
-
Melting point apparatus
Step-by-Step Procedure:
-
Reduction of Ethyl a-acetamido-a-carbethoxy-y-cyanobutyrate:
-
In a suitable high-pressure reaction vessel, combine ethyl a-acetamido-a-carbethoxy-y-cyanobutyrate and absolute ethanol.
-
Add Raney nickel catalyst to the mixture (handle with care under an inert atmosphere as it can be pyrophoric).
-
Pressurize the vessel with hydrogen gas to approximately 600 psi.
-
Heat the reaction mixture to around 68°C with constant stirring.
-
Maintain these conditions for approximately 1.5 to 2 hours, or until hydrogen uptake ceases.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl a-acetamido-a-carbethoxy-d-aminovalerate.
-
-
Hydrolysis to this compound:
-
Transfer the crude product from the previous step to a round-bottom flask.
-
Add concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction mixture and evaporate it to dryness under reduced pressure.
-
-
Formation and Purification of this compound Hydrochloride:
-
Dissolve the residue from the hydrolysis step in a minimal amount of hot deionized water.
-
Add ethanol to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol.
-
Dry the purified this compound hydrochloride in a vacuum oven.
-
Part 2: Characterization and Purity Assessment
2.1. Importance of Thorough Characterization
For an analytical standard, it is crucial to confirm its identity and determine its purity with a high degree of confidence. This is achieved through a combination of spectroscopic and chromatographic techniques. The data obtained from these analyses provide the necessary evidence to establish the material as a reliable reference standard.
2.2. Characterization Techniques and Expected Results
| Technique | Purpose | Expected Result for this compound Hydrochloride |
| Melting Point | Assess purity and identity. | A sharp melting point around 291°C (with decomposition) is expected for the pure compound.[3] |
| Infrared (IR) Spectroscopy | Confirm functional groups and overall structure. | Characteristic peaks for N-H, C-H, C=O (carboxyl), and C-N bonds. The spectrum should conform to a reference spectrum of L-ornithine monohydrochloride.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidate the detailed chemical structure. | The spectra should show signals corresponding to the different protons and carbons in the ornithine molecule, with chemical shifts and coupling patterns consistent with the expected structure. |
| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the ornithine cation. |
| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity. | A single major peak should be observed, with the area of this peak representing the purity of the compound (typically ≥99%).[2][10][11] |
2.3. Protocol for Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of amino acids.[2][12] Due to the lack of a strong chromophore in ornithine, derivatization is often employed to enhance detection.[11][12]
Materials and Reagents:
-
Synthesized this compound hydrochloride
-
HPLC-grade water and acetonitrile
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC))[11][12]
-
Appropriate buffer solutions
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized this compound hydrochloride and dissolve it in HPLC-grade water to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Derivatization (Pre-column):
-
To an aliquot of the sample and each standard, add the derivatizing reagent and buffer according to the specific derivatization protocol being followed.[12]
-
Allow the reaction to proceed for the specified time at the recommended temperature.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the derivatized sample and standards onto the C18 column.
-
Run a gradient elution program with a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile.
-
Monitor the elution profile at the appropriate wavelength for the chosen derivative.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound hydrochloride by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[10]
-
Part 3: Validation as an Analytical Standard
3.1. Principles of Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14][15] For an in-house synthesized analytical standard, it is essential to validate its use in a specific analytical method to ensure reliable results. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[15][16]
3.2. Validation Workflow
Caption: Workflow for validating the analytical standard.
3.3. Protocol for Validation
The following protocol outlines the steps to validate the synthesized this compound hydrochloride as an analytical standard using the previously described HPLC method.
-
Accuracy: The accuracy of the method should be assessed by spike recovery experiments. Analyze a blank matrix spiked with a known concentration of the synthesized standard. The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze replicate injections of the same sample on the same day and by the same analyst. The relative standard deviation (RSD) should be below a predefined limit (e.g., <2%).
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments. The RSD should be within an acceptable range.
-
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present should be demonstrated. This can be done by analyzing a placebo or a sample matrix without the analyte.
-
Linearity and Range:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD is the lowest concentration of the analyte that can be reliably detected.
-
LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Upon successful completion of these validation experiments, the synthesized this compound hydrochloride can be confidently used as an in-house analytical standard.
References
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. This compound hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. CN1590367A - Preparation method of L-ornithine hydrochloride - Google Patents [patents.google.com]
- 8. L -Ornithine analytical standard 3184-13-2 [sigmaaldrich.com]
- 9. L -Ornithine analytical standard 3184-13-2 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. store.astm.org [store.astm.org]
- 14. catalogo.latu.org.uy [catalogo.latu.org.uy]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for Radiolabeling DL-Ornithine in Tracer Studies
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the methods for radiolabeling DL-Ornithine. This document delves into the intricate details of various radiolabeling techniques, offering not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability in the field.
Introduction: The Significance of Radiolabeled Ornithine
Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle and a precursor for the synthesis of polyamines, which are essential for cell growth, differentiation, and proliferation. In oncology, the metabolism of ornithine is often dysregulated in tumor cells to meet the high demand for polyamines required for rapid cell division. This metabolic reprogramming makes ornithine a valuable target for cancer diagnosis and therapy.
Radiolabeled ornithine serves as a powerful tool for in vivo imaging of these metabolic processes using techniques like Positron Emission Tomography (PET). By tracing the uptake and metabolism of radiolabeled ornithine, researchers can gain insights into tumor biology, assess therapeutic responses, and develop novel diagnostic agents. This guide will explore the primary methods for radiolabeling this compound with common radioisotopes used in tracer studies.
Section 1: Radiolabeling this compound with Carbon-11
Carbon-11 (¹¹C) is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies that require rapid imaging times and the possibility of repeat scans on the same day.[1] The direct incorporation of a ¹¹C atom into the ornithine molecule preserves its biological activity, providing a true tracer of its in vivo behavior.[2]
Mechanistic Overview: The Carboxylation Approach
A common method for synthesizing [1-¹¹C]this compound is through the carboxylation of a suitable precursor with cyclotron-produced [¹¹C]CO₂.[3][4] This late-stage labeling strategy is advantageous as it introduces the radioisotope in the final steps of the synthesis. The key reaction involves the generation of an α-lithioisocyanide derivative of a protected ornithine precursor, which then reacts with [¹¹C]CO₂ to form the ¹¹C-labeled carboxyl group. Subsequent hydrolysis yields the desired [1-¹¹C]this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of [1-¹¹C]this compound.
Detailed Protocol for [1-¹¹C]this compound Synthesis
This protocol is adapted from the method described by Bolster et al.[3]
Materials and Reagents:
-
Protected ornithine precursor (e.g., Nα,Nδ-di-Boc-α-isocyano-DL-ornithine ethyl ester)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
[¹¹C]Carbon dioxide ([¹¹C]CO₂) from a cyclotron
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sterile water for injection
-
HPLC system with a radioactivity detector
-
Semi-preparative C18 HPLC column
Procedure:
-
Precursor Preparation: Dissolve the protected ornithine precursor in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., argon).
-
Lithiation: Cool the solution to -78°C and slowly add n-BuLi. Stir the mixture for 10-15 minutes to generate the α-lithioisocyanide.
-
Carboxylation: Bubble the cyclotron-produced [¹¹C]CO₂ through the reaction mixture.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Hydrolysis (Deprotection): Add concentrated HCl and heat the mixture to hydrolyze the ester and protecting groups.
-
Neutralization: Carefully neutralize the reaction mixture with NaOH.
-
Purification: Purify the crude product using a semi-preparative C18 HPLC column. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., ethanol or acetonitrile).
-
Formulation: Collect the fraction containing [1-¹¹C]this compound and formulate it in a physiologically compatible solution for injection.
Quality Control and Data Summary
| Parameter | Typical Value | Method |
| Radiochemical Yield | 10-15% (uncorrected)[3] | HPLC |
| Radiochemical Purity | >95% | HPLC |
| Specific Activity | >1 Ci/µmol | HPLC |
| Synthesis Time | ~50 minutes[3] | - |
Section 2: Radiolabeling this compound with Fluorine-18
Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its favorable physical properties, including a longer half-life of 109.7 minutes and low positron energy.[5][6][7] The longer half-life allows for more complex radiosyntheses and distribution to satellite imaging centers.[8]
Mechanistic Overview: Prosthetic Group Labeling
Direct fluorination of ornithine is challenging due to the harsh reaction conditions that are often incompatible with the molecule's functional groups.[5] Therefore, an indirect labeling approach using a prosthetic group is commonly employed.[5][9][10] This involves synthesizing a small, ¹⁸F-labeled molecule (the prosthetic group) which is then conjugated to a derivative of ornithine. A common strategy is to use N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which reacts with the amino group of ornithine.[5]
Experimental Workflow Diagram
Caption: General workflow for indirect ¹⁸F-labeling of ornithine.
Detailed Protocol for N⁵-(2-[¹⁸F]fluoropropionyl)-L-ornithine ([¹⁸F]FPO) Synthesis
This protocol is based on the synthesis of a novel ¹⁸F-radiolabeled ornithine analogue.[11]
Materials and Reagents:
-
Precursor: Nα-Boc-Nδ-trifluoroacetyl-L-ornithine tert-butyl ester
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
2-bromopropionyl chloride
-
Trifluoroacetic acid (TFA)
-
HPLC system and C18 column
Procedure:
-
[¹⁸F]Fluoride Activation: Trap cyclotron-produced [¹⁸F]F⁻ on an anion exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in ACN/water. Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by azeotropic distillation with ACN.
-
Fluorination: Add the precursor for the prosthetic group (e.g., ethyl 2-tosyloxypropionate) to the dried [¹⁸F]F⁻ complex and heat to perform the nucleophilic substitution, yielding [¹⁸F]fluoroethylpropionate.
-
Hydrolysis of Prosthetic Group: Hydrolyze the ester of the prosthetic group to yield [¹⁸F]fluoropropionic acid.
-
Activation and Conjugation: Activate the [¹⁸F]fluoropropionic acid (e.g., using a coupling agent like HATU) and react it with a protected ornithine derivative (e.g., Nα-Boc-L-ornithine tert-butyl ester).
-
Deprotection: Remove the protecting groups (Boc and tert-butyl ester) using an acid such as TFA.
-
Purification: Purify the final product, [¹⁸F]FPO, using semi-preparative HPLC.
-
Formulation: Formulate the purified product in a suitable buffer for injection.
Quality Control and Data Summary
| Parameter | Typical Value | Method |
| Radiochemical Yield | ~5% (uncorrected)[11] | HPLC |
| Radiochemical Purity | >98%[11] | HPLC |
| Synthesis Time | ~80 minutes[11] | - |
Section 3: Radiolabeling this compound with Gallium-68
Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide obtained from a ⁶⁸Ge/⁶⁸Ga generator, which makes it readily available in centers without a cyclotron. Its short half-life of 68 minutes is suitable for PET imaging.[12]
Mechanistic Overview: Chelation Chemistry
Labeling with ⁶⁸Ga involves chelation chemistry. A bifunctional chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), is first conjugated to the ornithine molecule.[13][14] The resulting ornithine derivative is then radiolabeled by forming a stable complex with ⁶⁸Ga³⁺ eluted from the generator.[13][14]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of [⁶⁸Ga]Ga-NOTA-Orn.
Detailed Protocol for [⁶⁸Ga]Ga-NOTA-Orn Synthesis
This protocol is based on the work of Liu et al.[13][14]
Materials and Reagents:
-
NOTA-Ornithine precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer
-
Hydrochloric acid
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
pH Adjustment: Add the NOTA-Ornithine precursor to the ⁶⁸Ga³⁺ eluate and adjust the pH to 4.0-5.0 using sodium acetate buffer.
-
Labeling Reaction: Heat the reaction mixture at 95°C for 10-15 minutes.
-
Purification: Pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Wash the cartridge with water to remove unreacted ⁶⁸Ga³⁺.
-
Elution of Product: Elute the purified [⁶⁸Ga]Ga-NOTA-Orn from the cartridge with a small volume of ethanol/water mixture.
-
Formulation: Dilute the final product with saline to obtain an injectable solution with a physiologically acceptable ethanol concentration.
Quality Control and Data Summary
| Parameter | Typical Value | Method |
| Radiochemical Yield | 45-50% (uncorrected)[13][14] | TLC/HPLC |
| Radiochemical Purity | >98%[13][14] | TLC/HPLC |
| Synthesis Time | ~30 minutes[13][14] | - |
| Stability | Stable in saline and serum[14] | HPLC |
Section 4: Radiolabeling this compound with Tritium
Tritium (³H) is a beta-emitting isotope with a long half-life, making it suitable for in vitro studies, autoradiography, and metabolic pathway analysis where long-term tracing is required.[15][16]
Mechanistic Overview: Catalytic Hydrogen Isotope Exchange
A common method for tritium labeling is through catalytic hydrogen isotope exchange.[15][17] This involves exposing the ornithine molecule to tritium gas (T₂) in the presence of a metal catalyst (e.g., Palladium on carbon). The catalyst facilitates the exchange of hydrogen atoms on the molecule with tritium atoms. Another approach is tritiodehalogenation, where a halogenated ornithine precursor is reacted with tritium gas and a catalyst to replace the halogen with tritium.[15]
Detailed Protocol for Tritium Labeling (General Approach)
Materials and Reagents:
-
This compound or a suitable precursor
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C) catalyst
-
Suitable solvent (e.g., water, ethanol)
-
HPLC system for purification
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent in a reaction vessel designed for handling tritium gas. Add the Pd/C catalyst.
-
Tritiation: Freeze-thaw the mixture to degas, then introduce tritium gas into the vessel. Allow the reaction to proceed with stirring for a specified time.
-
Removal of Labile Tritium: After the reaction, remove the excess tritium gas and the catalyst. Exchange the labile tritium (from -OH, -NH₂, -COOH groups) by repeatedly dissolving the product in water or ethanol and evaporating the solvent.
-
Purification: Purify the tritiated this compound using HPLC to separate it from any radiochemical impurities.
Quality Control
-
Radiochemical Purity: Determined by HPLC with a radioactivity detector.
-
Specific Activity: Measured by liquid scintillation counting and determination of the mass of ornithine.
-
Position of Labeling: Can be determined by ³H-NMR if required.
Conclusion and Best Practices
The choice of radionuclide for labeling this compound depends on the specific research application. ¹¹C and ¹⁸F are ideal for in vivo PET imaging due to their decay characteristics, while ⁶⁸Ga offers the convenience of generator production. ³H is well-suited for in vitro and preclinical metabolic studies.
Key considerations for successful radiolabeling include:
-
Purity of Precursors: High chemical purity of the starting materials is crucial for achieving high radiochemical yields and purity of the final product.
-
Optimization of Reaction Conditions: Parameters such as temperature, pH, reaction time, and precursor concentration should be carefully optimized for each method.
-
Robust Purification Methods: HPLC is the gold standard for ensuring the high radiochemical purity required for in vivo applications.[18] It is essential for separating the radiolabeled product from unreacted starting materials and byproducts, including those formed by radiolysis.[18]
-
Comprehensive Quality Control: Rigorous quality control is mandatory to ensure the safety and efficacy of the radiotracer. This includes determination of radiochemical purity, specific activity, and stability.
By following these detailed protocols and adhering to best practices, researchers can confidently produce high-quality radiolabeled this compound for their tracer studies, contributing to a deeper understanding of its role in health and disease.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of carbon-11 labelled ornithine and lysine. Preliminary accumulation studies in rats with Walker 256 carcinosarcoma (Journal Article) | ETDEWEB [osti.gov]
- 4. A practical guide for the preparation of C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO2 | Springer Nature Experiments [experiments.springernature.com]
- 5. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Fluorine-18 labeling of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of a 18F-radiolabeled ornithine as a potential tumor PET tracer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A new 68Ga-labeled ornithine derivative for PET imaging of ornithine metabolism in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-Ornithine in Microbial Fermentation for Chemical Production: A Guide for Researchers
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of DL-ornithine as a supplementary precursor in microbial fermentation for the production of valuable chemicals. It moves beyond standard protocols to offer insights into the metabolic rationale and practical considerations for leveraging both L- and D-isomers of ornithine in microbial systems.
Introduction: The Strategic Value of this compound in Fermentation
Ornithine, a non-proteinogenic amino acid, is a critical metabolic intermediate in the urea cycle and a direct precursor to a range of valuable biomolecules, most notably polyamines like putrescine.[1][2] While much of the focus in metabolic engineering has been on developing microbial strains capable of de novo L-ornithine synthesis from simple carbon sources like glucose, the strategic supplementation of fermentation media with this compound presents a compelling alternative or complementary approach to boost product titers and yields.[3][4]
This compound, a racemic mixture of L- and D-ornithine, is often more cost-effective than the pure L-enantiomer. The central hypothesis for its application rests on the ability of certain microorganisms to utilize the L-isomer directly and, in some cases, to convert the D-isomer into its usable L-form via racemization, thereby maximizing the precursor pool for the target chemical.[5][6] This guide will focus primarily on the production of putrescine, a key platform chemical and building block for polymers, pharmaceuticals, and agrochemicals, as a prime example of this compound application.
Metabolic Rationale: Navigating Ornithine Pathways in Microbes
The successful application of this compound hinges on a thorough understanding of the relevant metabolic pathways within the chosen microbial host. The primary route for converting ornithine to putrescine is through the action of ornithine decarboxylase (ODC).[7]
The L-Ornithine to Putrescine Pathway
In many bacteria, including the industrial workhorses Escherichia coli and Corynebacterium glutamicum, L-ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC), an enzyme encoded by genes such as speC (constitutive) and speF (inducible) in E. coli.[7][8] This reaction is often the rate-limiting step in polyamine biosynthesis.
Caption: L-Ornithine decarboxylation to putrescine.
By supplementing the fermentation medium with this compound, the intracellular pool of L-ornithine can be directly increased, bypassing the often tightly regulated and energy-intensive de novo synthesis pathway from glutamate.[4] This can lead to a significant redirection of metabolic flux towards putrescine production, especially in strains where ODC is overexpressed.
The Fate of D-Ornithine: The Role of Racemases
The utility of the D-isomer in this compound is dependent on the presence of an ornithine racemase, an enzyme that catalyzes the interconversion of D- and L-ornithine.[5][9] While not ubiquitous, ornithine racemase has been identified in some bacteria, such as Clostridium sticklandii.[5][9]
Furthermore, some microorganisms, like Corynebacterium glutamicum, have been shown to tolerate D-amino acids and can be engineered to express broad-substrate racemases, enabling the conversion of D-ornithine to L-ornithine.[6]
Caption: Interconversion of D- and L-Ornithine by ornithine racemase.
The presence or introduction of a racemase can effectively double the available precursor from a this compound supplement, significantly enhancing the economic viability of the process.
Application in Putrescine Production: A Case Study with Engineered E. coli
This section outlines a general workflow and protocol for utilizing this compound supplementation to enhance putrescine production in an engineered E. coli strain. The chosen strain should ideally overexpress ornithine decarboxylase (speC or speF) and may have deletions in pathways that compete for ornithine or degrade putrescine.
Strain Selection and Engineering Considerations
-
Host Strain: E. coli is a suitable host due to its well-characterized genetics and rapid growth.[4]
-
Key Genetic Modifications:
-
Overexpression of ornithine decarboxylase (speC or speF) is crucial.
-
Deletion of argF (ornithine carbamoyltransferase) can prevent the conversion of ornithine to citrulline, a competing pathway.[10]
-
Deletion of putrescine degradation pathways (puu operon) can increase product accumulation.[8]
-
If the host strain lacks a native ornithine racemase, heterologous expression of a racemase gene can be considered to utilize D-ornithine.
-
Fermentation Protocol for Putrescine Production
This protocol is a template and should be optimized for the specific strain and fermentation setup.
Part 1: Inoculum Preparation
-
Day 1: Streak the engineered E. coli strain from a glycerol stock onto an LB agar plate containing the appropriate antibiotic for plasmid maintenance. Incubate overnight at 37°C.
-
Day 2: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic in a 50 mL culture tube. Incubate overnight at 37°C with shaking at 250 rpm.
-
Day 3: Inoculate the overnight culture into 100 mL of seed culture medium (see Table 1) in a 500 mL baffled flask to an initial OD₆₀₀ of 0.1. Incubate at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 4-6.
Part 2: Fed-Batch Fermentation
-
Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of fermentation medium (see Table 1). Autoclave and allow to cool.
-
Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve an initial OD₆₀₀ of approximately 0.2.
-
Fermentation Parameters:
-
Temperature: 37°C
-
pH: Maintain at 7.0 by automatic addition of 25% (v/v) ammonia solution.
-
Dissolved Oxygen (DO): Maintain at 30% saturation by cascading agitation (300-800 rpm) and aeration (1-2 vvm).
-
-
Induction (if applicable): If using an inducible promoter for ODC expression, add the inducer (e.g., 0.1-1 mM IPTG) when the OD₆₀₀ reaches 10-15.
-
Feeding Strategy:
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start feeding with the feeding medium (see Table 1).
-
The feed rate should be adjusted to maintain a low glucose concentration (e.g., < 2 g/L) to avoid acetate formation.
-
This compound can be added to the feeding medium or as a separate concentrated stock solution.
-
Part 3: Sampling and Analysis
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 4 hours) to monitor cell growth (OD₆₀₀), glucose concentration, and putrescine titer.
-
Sample Preparation: Centrifuge the samples to separate the supernatant from the cell pellet. Store the supernatant at -20°C for analysis.
-
Quantification of Putrescine and Ornithine: Analyze the supernatant using HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and a fluorescence detector.[11]
Data Presentation and Expected Outcomes
| Parameter | Seed Medium (g/L) | Fermentation Medium (g/L) | Feeding Medium (g/L) |
| Glucose | 20 | 20 | 500 |
| This compound | - | - | 100-200 |
| KH₂PO₄ | 3 | 13.3 | - |
| (NH₄)₂HPO₄ | - | 4 | - |
| (NH₄)₂SO₄ | 5 | - | 100 |
| MgSO₄·7H₂O | 1.2 | 1.2 | 10 |
| Citric Acid | - | 1.7 | - |
| Trace Metal Solution | 10 mL | 10 mL | 20 mL |
| Thiamine | 0.01 | 0.01 | - |
| Antibiotic | As required | As required | - |
| Table 1: Example media composition for putrescine production. |
Note: The concentration of this compound in the feeding medium should be optimized based on strain tolerance and production kinetics.
By supplementing with this compound, a significant increase in the final putrescine titer is expected compared to a control fermentation relying solely on de novo ornithine synthesis. The yield of putrescine from ornithine should also be monitored to assess the efficiency of the conversion.
Broader Applications and Future Directions
The principles outlined for putrescine can be extended to the production of other ornithine-derived chemicals, such as:
-
Proline: By expressing an ornithine cyclodeaminase, ornithine can be converted to proline.[8]
-
Citrulline and Arginine: While counterintuitive to supplement a precursor for a product that is upstream in the natural pathway, in highly engineered strains with specific pathway blocks and overexpression of key enzymes, this could be a viable strategy.
-
Polyamines like Spermidine and Spermine: These are downstream products of putrescine and their production would also benefit from an increased putrescine pool.
Future research should focus on:
-
Screening and engineering of robust ornithine racemases: This would enhance the utility of this compound.
-
Developing efficient transport systems for ornithine uptake: To ensure the supplemented ornithine is efficiently transported into the cell.
-
Dynamic control of ornithine supplementation: To match the metabolic state of the cells and avoid potential toxicity from high concentrations of ornithine.
Conclusion
The application of this compound as a fermentation supplement offers a promising strategy to enhance the production of valuable chemicals derived from this key metabolic intermediate. By understanding the underlying metabolic pathways, particularly the potential for racemization, and by implementing carefully designed fermentation protocols, researchers can unlock significant improvements in product titers and process economics. This approach represents a shift from solely relying on complex de novo synthesis pathways to a more integrated strategy that combines metabolic engineering with strategic precursor supplementation.
References
- 1. CN101323866A - Method for producing L-ornithine by microorganism fermentation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Properties of Ornithine Racemase from Clostridium sticklandii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corynebacterium glutamicum as a Host for Synthesis and Export of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ornithine cyclodeaminase-based proline production by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of Ornithine Metabolism
Introduction: The Critical Role of Ornithine Metabolism in Disease Pathogenesis
Ornithine, a non-proteinogenic amino acid, occupies a central crossroads in cellular metabolism. It serves as a critical intermediate in the urea cycle for nitrogen waste disposal and as the essential precursor for the biosynthesis of polyamines and proline.[1][2] The metabolic fate of ornithine is governed by three key enzymes: Ornithine Decarboxylase (ODC), Ornithine Aminotransferase (OAT), and Ornithine Transcarbamylase (OTC). Dysregulation of these enzymes and the subsequent alteration of ornithine flux are increasingly recognized as hallmarks of various diseases, most notably cancer.[3][4]
Cancer cells exhibit a heightened demand for polyamines (putrescine, spermidine, and spermine), which are polycationic molecules essential for cell proliferation, differentiation, and survival.[5][6] This demand is met by the upregulation of ODC, the rate-limiting enzyme in polyamine synthesis, which catalyzes the conversion of ornithine to putrescine.[7][8] Consequently, elevated ODC activity and polyamine levels are strongly associated with carcinogenesis and tumor growth, making ODC a prime therapeutic target.[1][8] Similarly, OAT, which interconverts ornithine and glutamate, has been shown to support polyamine synthesis in certain cancers, like pancreatic ductal adenocarcinoma, by providing a de novo source of ornithine from glutamine.[9][10] This metabolic rewiring presents a unique therapeutic window.[9] OTC, a key urea cycle enzyme, channels ornithine towards citrulline synthesis. While less directly implicated in proliferative pathways than ODC or OAT, its deficiency leads to severe metabolic disorders.[11][12]
The central role of these enzymes in disease progression has spurred the development of high-throughput screening (HTS) assays to identify potent and selective inhibitors. This document provides detailed protocols and technical insights for robust HTS assays targeting the key enzymes of ornithine metabolism, designed for researchers in academia and the pharmaceutical industry engaged in drug discovery.
Ornithine Metabolism: A Hub of Cellular Regulation
The metabolic pathways branching from ornithine are tightly regulated to maintain cellular homeostasis. The diagram below illustrates the pivotal position of ornithine and the enzymes that dictate its metabolic fate.
Caption: Key metabolic fates of L-ornithine.
Section 1: High-Throughput Screening for Ornithine Decarboxylase (ODC) Inhibitors
ODC is a highly regulated, PLP-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis.[7][8] Its strong association with cancer has made it a well-validated drug target. We present two robust HTS-compatible assays for identifying ODC inhibitors.
Assay Principle: Coupled Enzyme Spectrophotometric Assay
This assay quantifies ODC activity by measuring the production of putrescine. The putrescine is then oxidized by a diamine oxidase, generating hydrogen peroxide (H₂O₂). The H₂O₂ is subsequently used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.[13] This method is rapid, cost-effective, and avoids the use of radioactive materials.[14]
Caption: Workflow for the ODC coupled enzyme assay.
Detailed Protocol: ODC Coupled Enzyme Assay
A. Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Human Recombinant ODC | (e.g., R&D Systems) | Varies | -80°C |
| L-Ornithine Monohydrochloride | Sigma-Aldrich | O2375 | Room Temp |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | P9255 | -20°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| Diamine Oxidase (from porcine kidney) | Sigma-Aldrich | D7876 | -20°C |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |
| Amplex™ Red (or similar chromogen) | Thermo Fisher | A12222 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| α-Difluoromethylornithine (DFMO) | (e.g., Selleckchem) | S3047 | -20°C |
| 384-well, clear, flat-bottom plates | (e.g., Corning) | 3701 | Room Temp |
B. Buffer and Reagent Preparation
-
ODC Assay Buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 1 mM DTT, 50 µM PLP): Prepare a stock of 1 M Tris-HCl, pH 7.5. For 100 mL of buffer, combine 5 mL of 1 M Tris-HCl, 20 µL of 0.5 M EDTA, and add DTT and PLP fresh from stock solutions just before use.
-
Substrate Solution (10 mM L-Ornithine): Dissolve L-ornithine monohydrochloride in ODC Assay Buffer.
-
Enzyme Mix: Dilute recombinant human ODC to the desired final concentration (e.g., 5-10 µg/mL) in cold ODC Assay Buffer. Rationale: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Detection Mix: Prepare a mix containing Diamine Oxidase (2 U/mL), HRP (10 U/mL), and Amplex Red (100 µM) in ODC Assay Buffer. Protect from light.
-
Positive Control (DFMO): Prepare a stock solution of DFMO (an irreversible ODC inhibitor) in DMSO and dilute to the desired concentration in ODC Assay Buffer.[15]
C. Assay Procedure (384-well format)
-
Compound Plating: Add 0.5 µL of test compounds dissolved in DMSO to the appropriate wells of a 384-well plate. For control wells, add 0.5 µL of DMSO (negative control) or DFMO solution (positive control).
-
Enzyme Addition: Add 20 µL of the Enzyme Mix to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. Rationale: This step allows test compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 5 µL of the 10 mM L-Ornithine solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Add 25 µL of the Detection Mix to all wells.
-
Signal Development: Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
D. Data Analysis and Quality Control
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_bkg) / (Signal_neg_ctrl - Signal_bkg))
-
Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl| A Z'-factor > 0.5 indicates an excellent and robust assay.[16]
Alternative Assay: Fluorescence-Based Tandem Assay
A more recent development for HTS of ODC inhibitors is a fluorescence-based tandem assay.[17] This method relies on the differential binding of the substrate (ornithine) and the product (putrescine) to a macrocyclic receptor, cucurbit[15]uril (CB6). A fluorescent dye, which is displaced by putrescine, reports on the enzymatic activity.[18] This assay offers high sensitivity and a continuous format. A key consideration is the potential for DMSO, a common solvent for compound libraries, to interfere with the assay; however, DMSO-tolerant protocols have been developed.[15][17]
Section 2: High-Throughput Screening for Ornithine Aminotransferase (OAT) Inhibitors
OAT is a mitochondrial, PLP-dependent enzyme that catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to form L-glutamate-γ-semialdehyde and L-glutamate.[19] In cancers like pancreatic ductal adenocarcinoma, OAT provides a crucial source of ornithine for polyamine synthesis, making it an attractive therapeutic target.[9][10]
Assay Principle: Coupled Enzyme Spectrophotometric Assay
This assay measures the formation of glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). P5C is then reduced to proline by pyrroline-5-carboxylate reductase (PYCR1), a reaction that consumes NADH. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[20]
Caption: Workflow for the OAT coupled enzyme assay.
Detailed Protocol: OAT Coupled Enzyme Assay
A. Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Human Recombinant OAT | (e.g., Abcam) | Varies | -80°C |
| Human Recombinant PYCR1 | (e.g., ProSpec) | Varies | -80°C |
| L-Ornithine Monohydrochloride | Sigma-Aldrich | O2375 | Room Temp |
| α-Ketoglutaric acid | Sigma-Aldrich | K1750 | Room Temp |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | P9255 | -20°C |
| NADH | Sigma-Aldrich | N8129 | -20°C |
| Potassium Pyrophosphate buffer | Sigma-Aldrich | P8010 | Room Temp |
| Gabaculine (OAT inhibitor) | (e.g., Cayman Chemical) | 14453 | -20°C |
| 384-well, UV-transparent plates | (e.g., Corning) | 3679 | Room Temp |
B. Buffer and Reagent Preparation
-
OAT Assay Buffer (100 mM Potassium Pyrophosphate, pH 8.0, 0.025 mM PLP): Prepare buffer and add PLP fresh before use.
-
Substrate Mix (20 mM L-Ornithine, 10 mM α-Ketoglutarate): Prepare in OAT Assay Buffer.
-
Enzyme/Cofactor Mix: In OAT Assay Buffer, prepare a mix containing recombinant human OAT (e.g., 2-5 µg/mL), recombinant human PYCR1 (e.g., 0.5 mg/mL), and NADH (0.4 mM). Rationale: The concentrations of coupling enzymes and NADH must be optimized to ensure they are not rate-limiting and that the change in absorbance is accurately measurable.[20]
-
Positive Control (Gabaculine): Prepare a stock solution of gabaculine in water and dilute to the desired concentration in OAT Assay Buffer.[21]
C. Assay Procedure (384-well format)
-
Compound Plating: Add 0.5 µL of test compounds in DMSO to wells. Add DMSO or gabaculine for controls.
-
Enzyme/Cofactor Addition: Add 25 µL of the Enzyme/Cofactor Mix to all wells.
-
Pre-incubation: Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the Substrate Mix to all wells.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 60 seconds for 30-60 minutes in a kinetic mode using a microplate reader.
D. Data Analysis and Quality Control
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the kinetic read (mOD/min).
-
Calculate percent inhibition using the reaction rates.
-
Determine the Z'-factor using the mean and standard deviation of the reaction rates for the positive and negative controls.
Alternative Assay: Ninhydrin-Based Colorimetric Assay
An alternative endpoint assay involves the reaction of the product, P5C, with ninhydrin under acidic conditions to form a colored product that can be measured at 510 nm.[22] This method is sensitive and uses a stable reagent (ninhydrin) but requires a heating and quenching step, making it less amenable to fully automated HTS workflows compared to the continuous coupled assay.[22]
Section 3: Strategies for High-Throughput Screening of Ornithine Transcarbamylase (OTC) Inhibitors
OTC is a mitochondrial enzyme that catalyzes the formation of L-citrulline from L-ornithine and carbamoyl phosphate, a key step in the urea cycle.[23] While OTC deficiency is a well-characterized inborn error of metabolism,[24] its role as a therapeutic target in other diseases is less explored. HTS assays for OTC inhibitors are not as established as those for ODC and OAT.
Proposed Assay Principle: Adapting ELISA for HTS
A common method for quantifying OTC is through a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).[23][25] While typically used to measure enzyme concentration, this format can be adapted to screen for inhibitors of OTC activity. The principle would be to measure the amount of L-citrulline produced in the enzymatic reaction.
-
Enzymatic Reaction: Recombinant OTC is incubated with ornithine, carbamoyl phosphate, and test compounds in a microplate.
-
Detection of Product: The reaction mixture is then transferred to an ELISA plate pre-coated with an anti-L-citrulline antibody.
-
Competitive ELISA: A known amount of biotinylated L-citrulline is added. This will compete with the enzymatically produced citrulline for binding to the coated antibody.
-
Signal Generation: Streptavidin-HRP is added, followed by a chromogenic substrate (e.g., TMB). The signal will be inversely proportional to the amount of citrulline produced by OTC.
This approach requires the development and validation of a sensitive and specific competitive ELISA for L-citrulline.
Considerations for OTC HTS Assay Development
-
Enzyme Source: High-purity, active recombinant human OTC is essential.
-
Antibody Specificity: The anti-L-citrulline antibody must be highly specific and not cross-react with L-ornithine or other reaction components.
-
Assay Window: The dynamic range of the competitive ELISA must be suitable for detecting changes in OTC activity.
-
Alternative Detection: Mass spectrometry-based methods could also be employed for high-throughput analysis of citrulline production, offering high sensitivity and specificity.
Section 4: Counter-Screening and Secondary Assays
A critical component of any HTS campaign is the implementation of a robust counter-screening strategy to eliminate false positives.
A. Common Sources of Assay Interference
-
Compound Autofluorescence/Absorbance: Test compounds that absorb or fluoresce at the same wavelengths as the assay signal will interfere. A pre-read of the compound plate can identify and flag these compounds.
-
Inhibition of Coupling Enzymes: In coupled assays, compounds may inhibit the reporter enzymes (e.g., HRP, PYCR1) rather than the primary target. Hits should be tested in an assay where the product of the primary enzyme is provided as the substrate for the coupling enzyme(s).
-
Compound Aggregation: Many compounds form aggregates at high concentrations, leading to non-specific enzyme inhibition. Assays should be repeated in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.
B. Orthogonal and Secondary Assays
-
Orthogonal Assays: Primary hits should be confirmed using an assay with a different detection modality (e.g., a colorimetric hit confirmed with a fluorescence or mass spectrometry-based assay).
-
Enzyme Kinetics: Confirmed hits should be characterized to determine their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and their potency (IC₅₀/Kᵢ).
-
Cell-Based Assays: The most promising compounds should be evaluated in cell-based assays to confirm their activity in a physiological context and to assess cellular permeability and potential toxicity. For ODC inhibitors, this could involve measuring intracellular polyamine levels via HPLC or LC-MS.[26][27]
Conclusion
The enzymes of ornithine metabolism represent a rich landscape of therapeutic targets for oncology and other diseases. The detailed protocols and strategic guidance provided in these application notes offer a robust framework for the high-throughput screening and identification of novel inhibitors of ODC, OAT, and OTC. By employing scientifically sound assay principles, rigorous data analysis, and a comprehensive counter-screening strategy, researchers can accelerate the discovery of new chemical entities to modulate these critical metabolic pathways for therapeutic benefit.
References
- 1. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ornithine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 3. Ornithine metabolism in normal subjects and patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ornithine as a possible marker of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 10. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streamlined assessment of gene variants by high resolution melt profiling utilizing the ornithine transcarbamylase gene as a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]
- 13. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectrophotometric assay for ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular sources of ornithine for polyamine synthesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. Ornithine Transcarbamylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Human OAT(Ornithine Aminotransferase) ELISA Kit [elkbiotech.com]
- 26. Improvement of putrescine production through the arginine decarboxylase pathway in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Resolution in the Chiral HPLC of DL-Ornithine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral analysis of DL-Ornithine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the enantiomeric separation of this important amino acid. Ornithine's zwitterionic nature and high polarity present unique challenges that require a systematic and well-understood approach.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve poor resolution in your HPLC experiments.
Foundational FAQs
Q1: Why is the chiral separation of this compound often challenging?
The primary difficulty lies in ornithine's chemical properties. As a highly polar, zwitterionic molecule, it exhibits poor retention on standard reversed-phase columns.[1][2] Achieving chiral recognition requires specific interactions between the ornithine enantiomers and a chiral selector. These interactions are highly sensitive to experimental conditions, and finding the optimal balance of forces to resolve the D- and L-forms can be complex.
Q2: What are the primary strategies for separating this compound enantiomers by HPLC?
There are two main approaches for resolving chiral amino acids like ornithine.[3][4][5]
-
Direct Method: This is the most common strategy, utilizing a Chiral Stationary Phase (CSP). The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the column support.[3]
-
Indirect Method: This approach involves pre-column derivatization of the ornithine enantiomers with a Chiral Derivatizing Agent (CDA). This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard (achiral) reversed-phase column.[4][6]
Q3: Is it always necessary to derivatize ornithine for chiral separation?
Not necessarily. Direct separation of underivatized amino acids is often preferred to avoid extra sample preparation steps and potential artifacts.[7] Modern macrocyclic glycopeptide-based CSPs are particularly effective at separating underivatized amino acids.[7][8] However, derivatization can be a powerful tool if direct methods fail, or if enhanced detection sensitivity is required (e.g., by introducing a fluorophore).[2][9]
In-Depth Troubleshooting Guide
This section addresses specific resolution problems. The following workflow provides a logical sequence for diagnosing issues.
Caption: Troubleshooting Decision Tree for this compound Chiral Separation.
Problem: I see only a single, sharp peak. Why is there no separation at all?
Answer: A complete lack of separation indicates that the chiral recognition mechanism is failing. This is often a fundamental issue with the column or mobile phase choice.
-
Causality 1: Inappropriate Chiral Stationary Phase (CSP). Chiral recognition is highly specific.[10] A CSP that works for one class of molecules may not work for another. For underivatized ornithine, CSPs based on macrocyclic glycopeptides (like teicoplanin or vancomycin) or crown ethers are generally the most successful.[3][11][12] Ligand-exchange chromatography, another common method for amino acids, can be problematic for unsubstituted ornithine, with some studies reporting no resolution even while its analogs separate well.
-
Action: Confirm your CSP is suitable for polar, zwitterionic amino acids. Refer to the table below or the manufacturer's literature.
-
-
Causality 2: Incorrect Mobile Phase. The mobile phase directly mediates the interaction between the analyte and the CSP. For macrocyclic glycopeptide columns, a polar organic mode (e.g., Methanol/Acetonitrile/Water with small amounts of acid/base) is typical. The wrong solvent system can prevent the necessary interactions for chiral recognition.
-
Action: Start with a mobile phase recommended by the column manufacturer for amino acid separations. Ensure the pH is appropriate to control the ionization state of ornithine's two amino groups and one carboxylic acid group.
-
-
Causality 3: Requirement for Derivatization. Your chosen method may implicitly require derivatization. For example, if you are using a standard C18 column, you must use an indirect method by derivatizing with a chiral agent first.[4] A direct injection of ornithine onto an achiral column will always result in a single peak.
-
Action: Verify if your method is direct (requires a CSP) or indirect (requires derivatization + achiral column).
-
Problem: My peaks are present but have very poor resolution (Rs < 1.0). How can I improve this?
Answer: Overlapping peaks mean that chiral recognition is occurring, but it is too weak. The goal now is to enhance the small differences in interaction energy between the D/L enantiomers and the CSP.
-
Causality 1: Suboptimal Mobile Phase Composition. Selectivity in chiral separations is extremely sensitive to mobile phase composition.[13]
-
Organic Modifier Ratio: Vary the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. The relationship between organic content and resolution is not always linear; sometimes a "U-shaped" retention behavior is observed, so it's crucial to test a range.[7]
-
pH and Additives: For an amphipathic molecule like ornithine, pH is critical. Small changes in pH can alter its charge state, profoundly affecting its interaction with the CSP. The concentration of acidic or basic additives (like formic acid or diethylamine) can also fine-tune selectivity. Increasing additive concentration has been shown to sometimes even reverse the elution order.[13]
-
Action: Systematically adjust one parameter at a time. First, vary the organic modifier percentage in 5% increments. Once a promising range is found, perform finer adjustments. Then, holding the organic ratio constant, adjust the concentration of your acidic/basic additive (e.g., 0.05%, 0.1%, 0.2%).
-
-
Causality 2: High Column Temperature. In many chiral separations, lower temperatures increase the stability of the transient diastereomeric complexes, leading to stronger interactions and better resolution.[14][15] The relationship between temperature and retention can be described by van't Hoff plots, which relate the logarithm of the separation factor to the inverse of the temperature.[14]
-
Action: Reduce the column temperature in 5°C decrements, for example, from 25°C down to 15°C or 10°C. Be aware that this will increase analysis time and system backpressure.
-
-
Causality 3: High Flow Rate. A lower flow rate increases the residence time of the enantiomers in the column, allowing more time for equilibration and interaction with the CSP. This can often lead to improved resolution, albeit at the cost of a longer run time.
-
Action: Reduce the flow rate. If your current method uses 1.0 mL/min, try 0.8 mL/min or 0.5 mL/min and observe the effect on resolution.
-
Problem: My peaks are resolved, but they show significant tailing.
Answer: Peak tailing is typically caused by undesirable secondary interactions or column issues.
-
Causality 1: Column Overload. Chiral stationary phases have a much lower sample capacity than standard reversed-phase columns.[16] Injecting too much sample saturates the specific interaction sites, causing excess molecules to interact with non-chiral sites on the support, leading to tailing.
-
Action: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and re-inject.
-
-
Causality 2: Secondary Ionic Interactions. The silica backbone of many CSPs has residual silanol groups. If the mobile phase pH is not optimized, these sites can cause strong, unwanted ionic interactions with the basic amino groups of ornithine, leading to tailing.
-
Action: Add a small amount of a competing base, like diethylamine (DEA), to the mobile phase to block the active silanol sites. Alternatively, adjust the mobile phase pH or ionic strength with a buffer.
-
Problem: My resolution is inconsistent between runs.
Answer: Lack of reproducibility points to an unstable system.
-
Causality 1: Insufficient Column Equilibration. Chiral separations are notoriously slow to equilibrate.[10] If you change the mobile phase, the CSP may require a long time (sometimes hours) to reach a stable state.
-
Action: Before starting a sequence, flush the column with the mobile phase for at least 30-60 minutes, or until you observe a flat, stable baseline.
-
-
Causality 2: Mobile Phase Instability. If your mobile phase contains volatile components (like triethylamine) or is not well-mixed, its composition can change over time, leading to drifting retention times and variable resolution.
-
Action: Ensure your mobile phase is freshly prepared, well-mixed, and degassed. Keep the solvent bottles capped to prevent evaporation of volatile components.
-
-
Causality 3: Temperature Fluctuations. As discussed, temperature is a critical parameter. If your column compartment does not have precise temperature control, ambient lab temperature changes can affect your separation.
-
Action: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.
-
Key Methodologies & Data
Data Presentation: CSPs & Mobile Phase
Table 1: Comparison of Common Chiral Stationary Phases for Amino Acid Separation
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Suitability for Underivatized Ornithine | Key Considerations |
| Macrocyclic Glycopeptide | Teicoplanin (CHIROBIOTIC T)[3][7] | Polar Ionic/Organic Mode (MeOH, ACN, Water + Acid/Base) | Excellent | Highly versatile and broadly applicable to underivatized amino acids.[8][12] |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Acidified aqueous organic (e.g., MeOH/H₂O/HClO₄)[11] | Good | Specifically suited for primary amino acids.[11] Requires an acidic mobile phase. |
| Ligand Exchange (CLEC) | L-Proline or L-Hydroxyproline | Aqueous buffer with a metal salt (e.g., CuSO₄)[15] | Potentially Poor | May not resolve unsubstituted ornithine effectively. Highly sensitive to temperature.[15] |
| Protein-Based | Bovine Serum Albumin (BSA) | Aqueous phosphate buffers[16] | Possible | Broad applicability but suffers from low capacity and limited stability.[16] |
Experimental Protocols
Protocol 1: Direct Separation using a Macrocyclic Glycopeptide CSP
This protocol provides a robust starting point for separating underivatized this compound.
-
Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Acetic Acid and 0.05% Diethylamine. Rationale: The methanol/water provides the primary eluting strength. Acetic acid ensures the carboxyl group is protonated, while diethylamine interacts with active silanols and modulates interactions with the amino groups.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 210 nm or via Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry.
-
Sample Preparation: Dissolve this compound standard in the mobile phase at a concentration of 0.1 mg/mL.
-
Equilibration: Equilibrate the column with the mobile phase at the set temperature and flow rate for at least 45 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the sample.
-
Optimization: If resolution is poor, systematically decrease the temperature to 15°C or adjust the methanol percentage between 70% and 90%.
Protocol 2: Indirect Separation via OPA Derivatization
This protocol is an alternative for use with a standard achiral column.
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Derivatization Reagents:
-
Reagent A: o-Phthalaldehyde (OPA) solution.
-
Reagent B: A chiral thiol, such as N-acetyl-L-cysteine (NAC).[9]
-
-
Derivatization Procedure: a. In an autosampler vial, mix 50 µL of ornithine sample with 100 µL of borate buffer (pH 9.5). b. Add 50 µL of Reagent B (chiral thiol). c. Add 50 µL of Reagent A (OPA). d. Allow the reaction to proceed for 2 minutes at room temperature before injection. Rationale: OPA reacts with the primary amines of ornithine in the presence of a thiol to form a fluorescent isoindole derivative. Using a chiral thiol (NAC) results in the formation of two diastereomers (L-Orn-L-NAC and D-Orn-L-NAC) which can be separated achirally.[9]
-
Mobile Phase: Gradient elution using A) 25 mM Sodium Acetate buffer, pH 5.5 and B) Acetonitrile.
-
Gradient Program: Start at 10% B, ramp to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).
Visualization of Separation Principles
Caption: Principles of Direct vs. Indirect Chiral HPLC Separation.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. benchchem.com [benchchem.com]
- 4. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Resolution of enantiomers of amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Reactions with DL-Ornithine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with DL-Ornithine and its associated enzymes. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the success of your enzymatic reactions. My goal is to equip you with the foundational knowledge and practical insights needed to navigate the complexities of your experiments with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when working with enzymes that metabolize this compound.
Q1: Which are the primary enzymes I should be aware of that utilize this compound as a substrate?
A1: Three key enzymes are central to the metabolism of L-Ornithine (the biologically active isomer in the DL-racemic mixture):
-
Ornithine Decarboxylase (ODC): This enzyme is pivotal in polyamine biosynthesis, converting ornithine to putrescine.[1][2] It is a critical enzyme in cell growth and proliferation and is a target for drug development in areas like cancer and infectious diseases.[2]
-
Ornithine Transcarbamylase (OTC): A key enzyme in the urea cycle, OTC is located in the mitochondria and catalyzes the formation of citrulline from ornithine and carbamoyl phosphate.[3][4] Its deficiency leads to serious metabolic disorders.[4]
-
Ornithine Aminotransferase (OAT): This mitochondrial enzyme is involved in the interconversion of ornithine and glutamate, linking amino acid and polyamine metabolism.[5] OAT deficiency can lead to gyrate atrophy of the choroid and retina.[5]
Q2: What are the typical optimal pH and temperature ranges for these enzymes?
A2: The optimal conditions can vary depending on the source of the enzyme (e.g., mammalian, plant, or bacterial). However, general ranges are as follows:
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source Organism Examples |
| Ornithine Decarboxylase (ODC) | 7.5 - 8.0[6][7][8] | 30 - 60 | Clostridium thermohydrosulfuricum (55°C)[6], Thermus thermophilus (60°C)[8], Solanaceae Plants (30°C)[7] |
| Ornithine Transcarbamylase (OTC) | 7.6 - 8.1[3] | 37 - 38[3] | Mammalian (hepatic)[3] |
| Ornithine Aminotransferase (OAT) | 8.0 - 10.0 (Ornithine degradation)[5][9] | 37 | Human, Rat[10][11] |
It is crucial to determine the optimal conditions for your specific enzyme and experimental setup empirically.
Q3: What are the essential cofactors for these enzymatic reactions?
A3: Cofactors are critical for the catalytic activity of many enzymes. For the enzymes discussed:
-
Ornithine Decarboxylase (ODC) is a pyridoxal 5'-phosphate (PLP) dependent enzyme.[1][2][6]
-
Ornithine Transcarbamylase (OTC) does not typically require a cofactor for its catalytic activity.
-
Ornithine Aminotransferase (OAT) also requires pyridoxal 5'-phosphate (PLP) as a cofactor.[5][10]
Always ensure that you have an adequate concentration of the necessary cofactors in your reaction buffer.
Troubleshooting Guide
This section is dedicated to addressing specific issues you may encounter during your experiments.
Issue 1: Low or No Enzyme Activity
| Probable Cause | Troubleshooting Steps |
| Suboptimal pH or Temperature | 1. Verify pH: Calibrate your pH meter and measure the pH of your buffer at the reaction temperature, as pH can be temperature-dependent. 2. pH Optimization: Perform a pH curve by testing the enzyme activity across a range of pH values (e.g., 6.0 to 9.0 in 0.5 unit increments) to determine the optimal pH for your specific enzyme. 3. Temperature Optimization: Conduct a temperature profile experiment, assaying the enzyme at various temperatures (e.g., 25°C to 65°C) to identify the optimal temperature. Be mindful that higher temperatures can lead to enzyme denaturation over time.[12][13][14] |
| Incorrect Cofactor Concentration | 1. Check Cofactor Requirement: Confirm if your enzyme requires a cofactor like PLP (for ODC and OAT).[1][2][5][6][10] 2. Optimize Cofactor Concentration: Titrate the cofactor concentration in your assay to ensure it is not a limiting factor. |
| Enzyme Instability or Degradation | 1. Use Fresh Enzyme Preparations: Whenever possible, use freshly purified or prepared enzyme solutions.[15] 2. Proper Storage: Ensure your enzyme is stored at the recommended temperature and in a suitable buffer, which may include stabilizing agents like glycerol. 3. Protease Inhibitors: If you are working with cell or tissue lysates, include a protease inhibitor cocktail during preparation to prevent enzymatic degradation. |
| Presence of Inhibitors | 1. Substrate or Product Inhibition: High concentrations of the substrate (this compound) or the product can sometimes inhibit enzyme activity.[16] Perform a substrate titration to determine the optimal concentration. 2. Contaminants in Reagents: Ensure all your reagents are of high purity. Contaminating ions or other substances can inhibit enzyme function.[17] |
Issue 2: High Background Signal or Non-specific Activity
| Probable Cause | Troubleshooting Steps |
| Spontaneous Substrate Degradation | 1. "No Enzyme" Control: Always run a control reaction that contains all components except the enzyme. This will help you quantify the rate of non-enzymatic substrate degradation. 2. Buffer Stability: Ensure your buffer components are stable under the assay conditions and do not react with your substrate or detection reagents. |
| Contaminating Enzyme Activity | 1. Purity of Enzyme Preparation: If you are using a purified enzyme, verify its purity using SDS-PAGE. For lysates, be aware of other enzymes that might utilize ornithine or produce interfering products. 2. Specific Inhibitors: If you suspect a particular contaminating enzyme, you may be able to use a specific inhibitor to block its activity. For example, difluoromethylornithine (DFMO) is a known irreversible inhibitor of ODC.[6] |
| Detection Method Interference | 1. Reagent Controls: Run controls with your detection reagents to ensure they are not generating a signal in the absence of the enzymatic reaction. 2. Sample Matrix Effects: Components in your sample (e.g., from cell lysates) may interfere with your detection method. Consider sample cleanup steps like deproteinization or dialysis.[17] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for an Ornithine-Metabolizing Enzyme
-
Prepare a series of buffers with varying pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments). Ensure the buffer system is appropriate for the desired pH range.
-
Prepare reaction mixtures for each pH value. Each mixture should contain the buffer, this compound, and any necessary cofactors.
-
Equilibrate the reaction mixtures to the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme to each reaction mixture.
-
Incubate the reactions for a fixed period during which the reaction rate is linear.
-
Stop the reaction using an appropriate method (e.g., heat inactivation, addition of acid).
-
Measure the product formation or substrate consumption using a suitable assay method (e.g., colorimetric, fluorometric, HPLC).[1][2]
-
Plot the enzyme activity against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature for an Ornithine-Metabolizing Enzyme
-
Prepare a master mix containing the optimal buffer, this compound, and any necessary cofactors.
-
Aliquot the master mix into separate reaction tubes.
-
Equilibrate the tubes at different temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C, 65°C) in water baths or incubators.
-
Add the enzyme to each tube to start the reaction.
-
Incubate for a fixed time and then stop the reaction.
-
Measure the product formation or substrate consumption.
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
Visualizations
Workflow for Optimizing Enzyme Reaction Conditions
References
- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Ornithine decarboxylase activity from an extremely thermophilic bacterium, Clostridium thermohydrosulfuricum. Effect of GTP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization and properties of human liver ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. monash.edu [monash.edu]
- 15. "A new protocol for assaying ornithine decarboxylase activity in whole " by Michael J. Corcoran [huskiecommons.lib.niu.edu]
- 16. A safety catch for ornithine decarboxylase degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
Preventing DL-Ornithine degradation during sample preparation and storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for DL-Ornithine. As Senior Application Scientists, we understand that the accuracy and reproducibility of your experimental results depend on the integrity of your samples. This compound, a non-proteinogenic amino acid crucial in the urea cycle, can be susceptible to degradation during sample preparation and storage. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stability of your this compound samples, ensuring the reliability of your data.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or inconsistent this compound recovery in plasma/serum samples.
-
Potential Cause 1: Enzymatic Degradation by Arginase. Red blood cells are rich in the enzyme arginase, which converts arginine to ornithine. If plasma or serum samples are not processed promptly, residual red blood cell contamination can lead to artificially elevated ornithine levels due to ongoing enzymatic activity. Conversely, delayed separation of plasma from whole blood at room temperature can lead to a decrease in arginine and an increase in ornithine.[1]
-
Solution:
-
Prompt Separation: Process whole blood samples as quickly as possible after collection. Centrifuge blood collected in EDTA tubes immediately to separate plasma.[2]
-
Cold Chain Maintenance: Keep samples on ice during processing to minimize enzymatic activity.[1]
-
Avoid Hemolysis: Hemolytic samples, which have a reddish tinge due to red blood cell lysis, should not be used for analysis as they will contain higher levels of arginase.[2]
-
-
-
Potential Cause 2: Improper Storage. Fluctuations in storage temperature or repeated freeze-thaw cycles can lead to sample degradation.
-
Solution:
-
Short-term Storage: For storage up to 48 hours, keep plasma or serum samples at 2-8°C.[2]
-
Long-term Storage: For longer periods (up to 6 months), store samples at -20°C or, for optimal stability, at -80°C.[2][3]
-
Aliquoting: Aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[3][4]
-
-
Issue 2: this compound degradation in tissue homogenates.
-
Potential Cause 1: Ornithine Decarboxylase (ODC) Activity. ODC is a key enzyme in polyamine biosynthesis that decarboxylates ornithine.[5] Its activity can be high in rapidly proliferating tissues and can lead to ornithine loss during homogenization.
-
Solution:
-
Rapid Homogenization: Homogenize tissues quickly in an ice-cold buffer immediately after collection.[3]
-
Use of Inhibitors: While not always necessary, consider the use of specific ODC inhibitors in your homogenization buffer if you suspect significant enzymatic degradation.
-
Heat Inactivation: Hyperthermia can decrease ODC activity.[6][7] However, this must be carefully controlled to avoid denaturing other proteins of interest.
-
-
-
Potential Cause 2: Proteasomal Degradation. ODC itself is rapidly degraded by the proteasome, a process that can be influenced by polyamine levels.[5][8][9] While this is more of a concern for studying ODC itself, the cellular environment can influence ornithine metabolism.
-
Solution: Maintain a consistent and rapid sample preparation workflow to minimize post-mortem changes in cellular metabolism.
-
Issue 3: Instability of this compound standard solutions.
-
Potential Cause: Improper pH or Storage Conditions. this compound is generally stable at physiological pH (~7.4) but can degrade under extreme pH conditions.[10]
-
Solution:
-
Solvent: Reconstitute this compound standards in deionized water or a suitable buffer.[3]
-
Storage: Store stock solutions at -20°C.[3] For working solutions, refrigeration at 4°C is often sufficient for short-term use.
-
Light Protection: Store solutions in the dark, as light can contribute to the degradation of some reagents used in ornithine assays.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological samples?
The primary cause of this compound degradation in biological samples is enzymatic activity. The two main enzymes of concern are:
-
Arginase: Found in high concentrations in red blood cells, it converts arginine to ornithine. In improperly handled blood samples, this can lead to an artificial increase in ornithine levels.[1]
-
Ornithine Decarboxylase (ODC): This enzyme converts ornithine to putrescine, the first step in polyamine synthesis.[5] Its activity is particularly relevant in tissue samples.
Q2: How does pH affect the stability of this compound?
This compound is most stable around physiological pH (7.4).[10] Extreme acidic or basic conditions can lead to the protonation or deprotonation of its amino and carboxyl groups, which can affect its structural integrity.[10] While this compound can persist over a wide pH range, it is best to maintain a near-neutral pH during sample preparation and storage whenever possible.[11][12]
Q3: What are the optimal storage temperatures for this compound samples?
The optimal storage temperature depends on the duration of storage:
-
Short-term (up to 48 hours): 2-8°C.[2]
-
Long-term (up to 6 months): -20°C.[2]
-
Extended long-term: -80°C is recommended for maximum stability.[3]
Q4: Can I use hemolyzed plasma or serum samples for this compound analysis?
It is strongly advised not to use hemolyzed samples. Hemolysis releases arginase from red blood cells into the plasma or serum, which can artificially alter the concentration of ornithine.[2]
Q5: Are there any specific considerations for preparing tissue samples for this compound analysis?
Yes. Due to the presence of active enzymes like ODC, tissue samples should be processed rapidly on ice.[3] Homogenization should be performed in a suitable ice-cold buffer. For some applications, protein precipitation or a spin column can be used to remove enzymes and other interfering substances.[3]
Visualizing Key Processes
To better understand the factors affecting this compound stability, the following diagrams illustrate the primary enzymatic degradation pathway and a recommended sample preparation workflow.
Caption: Enzymatic degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
Summary of Recommendations
For your convenience, the following table summarizes the key recommendations for preventing this compound degradation.
| Parameter | Recommendation | Rationale |
| Sample Collection | Use EDTA as an anticoagulant for blood. | Prevents clotting while minimizing interference with downstream analysis. |
| Processing Time | Process samples immediately after collection. | Minimizes enzymatic degradation.[1] |
| Processing Temperature | Keep samples on ice throughout preparation. | Reduces the rate of enzymatic reactions.[3] |
| Sample Quality | Avoid using hemolyzed samples. | Hemolysis releases enzymes that can alter ornithine levels.[2] |
| Short-Term Storage | Store at 2-8°C for up to 48 hours. | Suitable for temporary storage before analysis.[2] |
| Long-Term Storage | Store at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. | Ensures long-term stability of the analyte.[2][3][4] |
| Standard Solutions | Reconstitute in high-purity water, store at -20°C, and protect from light. | Maintains the integrity of the standard for accurate quantification.[3] |
By adhering to these guidelines, you can significantly improve the quality and reliability of your data in studies involving this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. Delayed separation and the plasma amino acids arginine and ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. Ornithine Assay Kit (Fluorometric) (ab252903) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 6. The effect of hyperthermia on ornithine decarboxylase activity in different rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperthermia and polyamine biosynthesis: decreased ornithine decarboxylase induction in skin and kidney after heat shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of ornithine decarboxylase: exposure of the C-terminal target by a polyamine-inducible inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of ornithine decarboxylase by the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 11. pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01045C [pubs.rsc.org]
- 12. pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry Analysis of DL-Ornithine
Welcome to the technical support center for the mass spectrometry analysis of DL-Ornithine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with matrix effects in the quantification of this compound from complex biological samples. As Senior Application Scientists, we have curated this resource to provide not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the context of this compound analysis.
Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][3] this compound, being a small, polar molecule, is often analyzed in complex biological matrices like plasma, serum, or urine, which are rich in endogenous components such as salts, phospholipids, and other amino acids.[2][4] These components can interfere with the ionization of ornithine in the mass spectrometer's ion source, leading to unreliable and irreproducible results.[3]
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological samples like plasma or serum are phospholipids from cell membranes, salts, and other endogenous metabolites.[5] Phospholipids are particularly problematic as they are often co-extracted with analytes and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[5] Salts can alter the droplet formation and evaporation process in the ESI source, thereby affecting ionization efficiency.[4] Other amino acids and metabolites present in high concentrations can also compete with ornithine for ionization.[6]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed using the post-extraction spike method.[7][8] This involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix sample that has already undergone the entire extraction procedure.[7] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[2] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected. Any dip or rise in the baseline at the retention time of interfering components indicates ion suppression or enhancement, respectively.
Q4: What is a stable isotope-labeled (SIL) internal standard, and why is it crucial for accurate this compound quantification?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, ornithine) where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] For example, D,L-Ornithine-d3 is a deuterated form of ornithine used as an internal standard.[10][11] SIL internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte.[9][12] This means they co-elute chromatographically and experience the same degree of matrix effects and variability in sample preparation and ionization.[9][12] By measuring the ratio of the analyte to its SIL internal standard, these variations can be effectively compensated for, leading to highly accurate and precise quantification.[13]
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the mass spectrometry analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor signal intensity or high limit of detection (LOD) | Ion suppression from matrix components. | - Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interfering substances.[14] - Chromatographic Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column to improve retention of the polar ornithine and separate it from less polar interferences.[15] - Ion Source Optimization: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[1][16] |
| High variability in results between injections (poor precision) | Inconsistent matrix effects. | - Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in ion suppression/enhancement.[12][17] - Automate Sample Preparation: Automated liquid handling systems can improve the consistency of sample preparation steps like protein precipitation.[18] |
| Peak tailing or poor peak shape | Interaction with active sites in the LC system; co-eluting interferences. | - Use a HILIC column: HILIC is well-suited for polar compounds like ornithine and can provide better peak shapes.[19][20] - Consider a metal-free LC column: Certain compounds can interact with the stainless steel components of standard HPLC columns, leading to poor peak shape.[21] - Optimize mobile phase: Adjusting the pH and buffer concentration of the mobile phase can improve peak shape. |
| Inconsistent retention time | Changes in mobile phase composition; column degradation. | - Ensure proper mobile phase preparation and equilibration: Freshly prepare mobile phases and allow sufficient time for the column to equilibrate before analysis. - Use a guard column: This will protect the analytical column from contaminants and extend its lifetime. |
| Ion enhancement leading to overestimation | Co-eluting compounds that enhance the ionization of ornithine. | - Improve chromatographic separation: Modify the LC gradient to separate the enhancing compounds from the ornithine peak.[14] - Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of the interfering compounds.[7] |
III. Experimental Protocols & Workflows
This section provides detailed protocols and visual workflows for the analysis of this compound, emphasizing the rationale behind each step.
Workflow for Method Development in this compound Analysis
The following diagram illustrates a logical workflow for developing a robust LC-MS method for this compound, from sample preparation to data analysis.
Caption: A comprehensive workflow for this compound analysis.
Protocol 1: Protein Precipitation for this compound from Human Plasma
This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma samples.
Rationale: Protein precipitation is a simple and effective first step in sample cleanup.[22] Acetonitrile is often preferred as it is efficient at precipitating a wide range of proteins.[23] The addition of the internal standard at the beginning ensures that it undergoes the same sample processing as the analyte.[12]
Materials:
-
Human plasma sample
-
This compound stable isotope-labeled internal standard (e.g., D,L-Ornithine-d3)[10][11]
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[18]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
For cleaner samples and to minimize matrix effects further, an SPE step can be incorporated after protein precipitation.
Rationale: SPE provides a more selective cleanup than protein precipitation by retaining the analyte on a solid sorbent while matrix components are washed away.[24] For a polar, basic compound like ornithine, a cation-exchange SPE cartridge is suitable.[25]
Materials:
-
Supernatant from Protocol 1
-
Cation-exchange SPE cartridges
-
Methanol, HPLC grade
-
Ammonium hydroxide solution
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.
-
Load the sample: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge: Pass 1 mL of deionized water through the cartridge to remove unretained impurities, followed by 1 mL of methanol to remove less polar interferences.
-
Elute the analyte: Elute the this compound and its internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizing the Decision-Making Process for Sample Preparation
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. The contributions of specific amino acid side chains to signal intensities of peptides in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. labstandards.eu [labstandards.eu]
- 14. longdom.org [longdom.org]
- 15. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. helixchrom.com [helixchrom.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. agilent.com [agilent.com]
- 23. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Yield of Chemical Synthesis of DL-Ornithine
Welcome to the technical support center for the chemical synthesis of DL-Ornithine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic routes and improve yields. My approach is grounded in years of hands-on experience and a deep understanding of the chemical principles governing these transformations.
Introduction to this compound Synthesis
This compound is a non-proteinogenic amino acid that serves as a crucial intermediate in various metabolic pathways, most notably the urea cycle. Its synthesis is of significant interest for pharmaceutical and nutritional applications. While enzymatic and fermentation methods are available, chemical synthesis offers a robust and scalable alternative. This guide will focus on two common and effective chemical synthesis strategies: the hydrolysis of L-arginine and the alkylation of diethyl acetamidomalonate. Each method presents its own set of challenges and opportunities for optimization.
This resource is structured to provide not just protocols, but the underlying rationale for each step, empowering you to make informed decisions in your own laboratory work. We will delve into common pitfalls and their solutions, ensuring a self-validating system for your experiments.
Common Synthetic Routes: An Overview
Two of the most well-established methods for the chemical synthesis of this compound are:
-
Hydrolysis of L-Arginine: This method involves the cleavage of the guanidinium group from arginine to yield ornithine. It is a direct and seemingly straightforward approach, but it requires careful control of reaction conditions to prevent side reactions and ensure a high yield.
-
Synthesis from Diethyl Acetamidomalonate: This route provides a versatile platform for the synthesis of various amino acids, including ornithine. It involves the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation.
Below, we will explore each of these methods in detail, complete with troubleshooting guides and frequently asked questions.
Synthesis Route 1: Hydrolysis of L-Arginine
This method leverages the readily available and relatively inexpensive starting material, L-arginine. The core of this synthesis is the hydrolysis of the guanidino group to form urea and ornithine. While conceptually simple, achieving high yields requires careful attention to several critical parameters.
Reaction Pathway: Hydrolysis of L-Arginine
Caption: Hydrolysis of L-arginine to this compound.
Detailed Experimental Protocol: Hydrolysis of L-Arginine
This protocol is a robust starting point for the synthesis of this compound hydrochloride from L-arginine.
Materials:
-
L-Arginine hydrochloride
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Activated carbon
-
Deionized water
Procedure:
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve L-arginine hydrochloride in deionized water.
-
Add barium hydroxide octahydrate to the solution. A typical molar ratio is approximately 2.5-3 moles of barium hydroxide per mole of arginine hydrochloride.
-
Heat the mixture to reflux and maintain vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add concentrated sulfuric acid to the stirred solution to precipitate barium as barium sulfate (BaSO₄). The addition should continue until no further precipitation is observed. The final pH should be acidic.
-
Filter the mixture to remove the barium sulfate precipitate. Wash the filter cake with hot deionized water to recover any adsorbed product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure.
-
Adjust the pH of the concentrated solution to approximately 7 with a saturated solution of barium hydroxide to precipitate any remaining sulfate ions.
-
Filter to remove the barium sulfate precipitate.
-
Adjust the pH of the filtrate to 4.0-4.5 with concentrated hydrochloric acid.
-
Decolorize the solution by adding activated carbon and stirring for 30 minutes at 60°C.
-
Filter the hot solution to remove the activated carbon.
-
-
Crystallization:
-
Concentrate the filtrate under reduced pressure until a thick syrup is obtained.
-
Add ethanol to the warm syrup with stirring to induce crystallization. The volume of ethanol is typically 3-5 times the volume of the syrup.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Troubleshooting Guide: Hydrolysis of L-Arginine
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of this compound | 1. Incomplete Hydrolysis: The reaction may not have gone to completion. | - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: Ensure the reaction is maintained at a vigorous reflux. - Check Stoichiometry: Verify that a sufficient excess of barium hydroxide was used to drive the reaction to completion. |
| 2. Formation of Citrulline: Incomplete hydrolysis can lead to the formation of L-citrulline as a major byproduct.[1] | - Optimize Base Concentration: A higher concentration of barium hydroxide can favor the complete hydrolysis to ornithine.[1] - Purification: Citrulline can be separated from ornithine using ion-exchange chromatography if necessary. | |
| 3. Racemization: While the goal is this compound, incomplete racemization can affect the characterization of the final product. Conversely, if L-ornithine is desired, racemization is a problem. | - Reaction Conditions: Prolonged heating in strong base will promote racemization. Adjust reaction time and temperature to control the stereochemical outcome if a specific isomer is desired. | |
| Product is Impure (Discolored) | 1. Contaminants from Starting Material: The L-arginine used may contain impurities. | - Use High-Purity Starting Materials: Ensure the L-arginine is of a suitable grade. |
| 2. Incomplete Removal of Barium Salts: Residual barium ions can contaminate the product. | - Careful Precipitation: Ensure complete precipitation of barium sulfate by adding a slight excess of sulfuric acid. - Thorough Washing: Wash the barium sulfate precipitate thoroughly with hot water to recover all the product. | |
| 3. Charring during Concentration: Overheating during the concentration step can lead to discoloration. | - Use a Rotary Evaporator: Concentrate the solution under reduced pressure at a moderate temperature (e.g., 50-60°C). - Decolorization: Use activated carbon to remove colored impurities before crystallization. | |
| Difficulty in Crystallization | 1. Presence of Impurities: Impurities can inhibit crystal formation. | - Purify the Crude Product: Ensure all inorganic salts and byproducts have been removed. The decolorization step is also crucial. |
| 2. Incorrect Solvent Ratio: The ratio of ethanol to the concentrated syrup is critical for crystallization. | - Optimize Solvent Addition: Add ethanol slowly to the warm, concentrated solution. If an oil forms, try adding a small amount of water to dissolve it and then re-precipitate with more ethanol. - Seeding: If available, add a seed crystal of this compound hydrochloride to induce crystallization. | |
| 3. Solution is Too Dilute: The product may be too soluble to crystallize. | - Further Concentration: Concentrate the solution further under reduced pressure before adding the anti-solvent (ethanol). |
Frequently Asked Questions (FAQs): Hydrolysis of L-Arginine
-
Q: Why is barium hydroxide used instead of other bases like sodium hydroxide?
-
A: Barium hydroxide is advantageous because the excess barium can be easily and almost completely removed as insoluble barium sulfate by the addition of sulfuric acid. This simplifies the purification process significantly.
-
-
Q: How can I monitor the progress of the reaction?
-
A: Thin-layer chromatography (TLC) is an effective method. You can use a silica gel plate and a mobile phase such as a mixture of n-butanol, acetic acid, and water. The spots can be visualized with a ninhydrin stain. The disappearance of the arginine spot and the appearance of the ornithine spot indicate the reaction's progress.
-
-
Q: What is the purpose of adjusting the pH to 4.0-4.5 before crystallization?
-
A: This pH range ensures that the ornithine is in its monohydrochloride salt form, which is typically the desired product and has good crystallization properties.
-
-
Q: What are the safety precautions for this synthesis?
-
A: Barium compounds are toxic. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle barium hydroxide and barium sulfate in a well-ventilated area or a fume hood. Dispose of barium-containing waste according to your institution's hazardous waste guidelines.[1][2][3][4]
-
Synthesis Route 2: From Diethyl Acetamidomalonate
This classic method for amino acid synthesis offers a high degree of flexibility. The synthesis of this compound via this route involves the alkylation of diethyl acetamidomalonate with a suitable three-carbon electrophile containing a protected amino group, followed by hydrolysis and decarboxylation.
Reaction Pathway: Synthesis from Diethyl Acetamidomalonate
Caption: Synthesis of this compound from diethyl acetamidomalonate.
Detailed Experimental Protocol: From Diethyl Acetamidomalonate
This protocol outlines the synthesis of this compound starting from diethyl acetamidomalonate.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
γ-Phthalimidopropyl bromide
-
Ethanol, absolute
-
Hydrobromic acid (HBr), 48%
-
Hydrazine hydrate (for alternative deprotection)
-
Diethyl ether
Procedure:
-
Alkylation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until it is completely dissolved.
-
Add a solution of γ-phthalimidopropyl bromide in absolute ethanol dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkylated intermediate.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
-
Hydrolysis and Decarboxylation:
-
Add 48% hydrobromic acid to the purified intermediate.
-
Heat the mixture to reflux for several hours to effect hydrolysis of the ester and amide groups, decarboxylation, and cleavage of the phthalimide protecting group.
-
Cool the reaction mixture, which may result in the precipitation of phthalic acid. Filter to remove the solid.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound hydrobromide.
-
-
Conversion to Hydrochloride and Purification:
-
The hydrobromide salt can be converted to the hydrochloride salt by using an ion-exchange resin or by careful neutralization and re-acidification with HCl.
-
The final product, this compound hydrochloride, can be purified by recrystallization from a mixture of ethanol and water.
-
Troubleshooting Guide: Synthesis from Diethyl Acetamidomalonate
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield in Alkylation Step | 1. Incomplete Deprotonation: The diethyl acetamidomalonate may not have been fully deprotonated. | - Use Fresh Base: Sodium ethoxide can degrade upon exposure to moisture. Use freshly prepared or properly stored base. - Anhydrous Conditions: Ensure all glassware is flame-dried and absolute ethanol is used to prevent quenching of the base. |
| 2. Side Reactions of the Alkylating Agent: The γ-phthalimidopropyl bromide may undergo elimination or other side reactions. | - Control Temperature: Add the alkylating agent slowly and at a controlled temperature to minimize side reactions. - Use a More Reactive Halide: If the bromide is not reactive enough, consider using the corresponding iodide. | |
| Incomplete Hydrolysis | 1. Insufficient Reaction Time or Acid Concentration: The hydrolysis of the multiple functional groups requires harsh conditions. | - Increase Reflux Time: Monitor the reaction by TLC or NMR to ensure complete conversion. - Use Concentrated Acid: Ensure that a sufficiently concentrated acid (e.g., 48% HBr) is used. |
| 2. Precipitation of Starting Material: The alkylated intermediate may not be fully soluble in the acidic medium. | - Ensure Good Stirring: Maintain vigorous stirring to keep the reaction mixture homogeneous. - Add a Co-solvent: In some cases, the addition of a co-solvent like acetic acid can improve solubility. | |
| Difficulty in Removing Phthalic Acid | 1. Co-precipitation with Product: The phthalic acid may precipitate with the desired ornithine salt. | - Cool Slowly: Allow the reaction mixture to cool slowly to room temperature to encourage the formation of larger, more easily filterable crystals of phthalic acid. - Adjust pH: Carefully adjusting the pH after hydrolysis can sometimes improve the separation of phthalic acid. |
| Alternative Deprotection with Hydrazine | 1. Incomplete Reaction: The hydrazinolysis of the phthalimide group may not go to completion. | - Use an Excess of Hydrazine: A sufficient excess of hydrazine hydrate is necessary to drive the reaction. - Ensure Adequate Reflux: The reaction typically requires heating to reflux in a solvent like ethanol. |
| 2. Difficult Separation of Phthalhydrazide: The phthalhydrazide byproduct can be difficult to remove.[5] | - Acidify the Mixture: After hydrazinolysis, acidifying the reaction mixture can help to precipitate the phthalhydrazide, which can then be removed by filtration. |
Frequently Asked Questions (FAQs): Synthesis from Diethyl Acetamidomalonate
-
Q: Why is diethyl acetamidomalonate a good starting material for amino acid synthesis?
-
A: The acidic proton between the two ester groups is easily removed by a base, creating a nucleophilic enolate that can be alkylated. The acetamido and ester groups can then be hydrolyzed to yield the desired amino acid.
-
-
Q: What are the safety precautions for using hydrazine hydrate?
-
A: Hydrazine hydrate is toxic and a suspected carcinogen. It should always be handled in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses. Avoid heating it to high temperatures, and do not let it dry out.[6][7][8][9][10] Waste containing hydrazine should be handled and disposed of as hazardous waste.
-
-
Q: Can I use other protecting groups for the amino group on the propyl chain?
-
A: Yes, other protecting groups such as a tosyl or a Boc group can be used. The choice of protecting group will depend on its stability to the alkylation conditions and the ease of its removal during the final deprotection step.
-
Analytical Methods for Monitoring and Characterization
Accurate analysis is crucial for optimizing your synthesis and ensuring the purity of your final product.
| Technique | Application | Details |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity assessment. | - Stationary Phase: Silica gel. - Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1). - Visualization: Ninhydrin stain (for free amino groups). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and separation of byproducts. | - Column: Reversed-phase C18 column. - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). - Detection: UV detection after derivatization (e.g., with o-phthalaldehyde) or by mass spectrometry (LC-MS).[6][9][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of intermediates and the final product. | - ¹H NMR: Provides information on the proton environment in the molecule. - ¹³C NMR: Provides information on the carbon skeleton. The spectra can be compared to reference spectra for confirmation.[11][12][13][14][15] |
General Yield Improvement Strategies
Beyond the specific troubleshooting points for each method, here are some overarching strategies to improve your yield of this compound:
-
Purity of Reagents: Always use high-purity starting materials and solvents. Impurities can lead to side reactions and lower yields.
-
Inert Atmosphere: For reactions involving strong bases or air-sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.
-
Careful Work-up: Losses during the work-up and purification steps can significantly impact the overall yield. Ensure efficient extraction and complete transfer of materials between steps.
-
Optimization of Reaction Parameters: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. A design of experiments (DoE) approach can be beneficial for complex optimizations.
Conclusion
The chemical synthesis of this compound, while presenting certain challenges, can be a highly efficient and rewarding process when approached with a solid understanding of the underlying chemistry and potential pitfalls. By utilizing the detailed protocols, troubleshooting guides, and FAQs provided in this technical support center, you are well-equipped to optimize your synthetic strategy and achieve higher yields of this valuable amino acid. Remember that careful planning, meticulous execution, and thorough analysis are the cornerstones of successful chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 11. L(+)-Ornithine hydrochloride(3184-13-2) 1H NMR [m.chemicalbook.com]
- 12. This compound hydrochloride(1069-31-4) 13C NMR [m.chemicalbook.com]
- 13. This compound hydrochloride | C5H13ClN2O2 | CID 71598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. hmdb.ca [hmdb.ca]
Optimizing DL-Ornithine concentration for maximal cell growth in culture
Welcome to the Technical Support Center for optimizing DL-Ornithine concentration in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. As Senior Application Scientists, we've structured this resource to not only provide protocols but to also explain the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in cell culture?
A1: this compound is a non-proteinogenic amino acid, meaning it's not directly incorporated into proteins. However, it plays a critical role in several metabolic pathways essential for cell proliferation and function.[1] The biologically active form is L-Ornithine.[2] Its primary roles include:
-
Precursor to Polyamines: L-Ornithine is the precursor for the synthesis of polyamines like putrescine, spermidine, and spermine.[1] Polyamines are crucial for cell growth, differentiation, and DNA stabilization.[1]
-
Urea Cycle Intermediate: In the liver, L-Ornithine is a key intermediate in the urea cycle, which detoxifies ammonia, a byproduct of amino acid metabolism.[1]
-
Amino Acid Synthesis: It serves as a precursor for the synthesis of other amino acids such as proline and glutamic acid.
Q2: Should I use this compound or L-Ornithine in my culture medium?
A2: It is generally recommended to use L-Ornithine, as it is the biologically active stereoisomer.[2] While the DL-racemic mixture may be more economical, the D-isomer is not biologically active in the same pathways and its effects on the culture are not well-defined. For consistency and reproducibility, L-Ornithine is the preferred choice.
Q3: My basal medium (e.g., DMEM, RPMI-1640) doesn't list ornithine as a component. Do I need to add it?
A3: Standard media formulations like DMEM and RPMI-1640 do not typically contain ornithine.[3][4] For many cell lines, ornithine is not an essential amino acid as they can synthesize it from other precursors like arginine. However, for certain cell lines, such as some CHO-K1 variants, supplementation with ornithine or its downstream product putrescine is necessary for healthy growth.[5] The need for supplementation depends on the specific metabolic requirements of your cell line.
Q4: What are the visible signs of ornithine cytotoxicity?
A4: Ornithine cytotoxicity can manifest in several ways, including:
-
Reduced cell viability and proliferation rates.
-
Changes in cell morphology, such as rounding and detachment.
-
Increased presence of cellular debris in the culture.
-
Disassembly of the cytoskeleton. In some cell types, high concentrations of ornithine can inhibit DNA synthesis and even lead to cell death.
Q5: Can I use Poly-L-Ornithine for supplementing my liquid media?
A5: No, Poly-L-Ornithine and L-Ornithine have different applications. L-Ornithine is used as a media supplement to support cell metabolism. Poly-L-Ornithine is a positively charged polymer used to coat culture surfaces to enhance cell attachment and adhesion, particularly for neuronal cells.[6][7]
Troubleshooting Guides
Issue 1: Suboptimal Cell Growth After this compound Supplementation
Possible Causes & Solutions:
-
Suboptimal Concentration: The added concentration of this compound may not be optimal for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. See the protocol below for guidance.
-
-
Nutrient Imbalance: The addition of ornithine may have created an imbalance with other amino acids in the medium.
-
Solution: Analyze the consumption of other key amino acids to ensure they are not being rapidly depleted. Consider a more comprehensive media optimization approach.
-
-
Cell Line Dependency: Your cell line may not require exogenous ornithine and its addition could be metabolically burdensome.
-
Solution: Culture your cells in a control medium without ornithine supplementation to establish a baseline growth rate.
-
Issue 2: Increased Cell Death or Reduced Viability at High this compound Concentrations
Possible Causes & Solutions:
-
Direct Cytotoxicity: High concentrations of ornithine can be toxic to certain cell types.
-
Solution: Lower the concentration of this compound in your media. If you have already performed a dose-response curve, select a concentration that promotes growth without signs of toxicity.
-
-
Ammonia Accumulation: Increased ornithine metabolism through the urea cycle could potentially lead to higher ammonia levels in the culture, which is toxic to cells.
-
Solution: Monitor ammonia levels in your culture medium. If they are elevated, reduce the ornithine concentration or consider using a specialized medium designed to reduce ammonia accumulation.
-
-
Metabolic Byproduct Toxicity: Altered metabolic pathways due to high ornithine levels might lead to the production of other toxic byproducts.
-
Solution: Perform a metabolic analysis of your culture supernatant to identify any unusual metabolite accumulation.
-
Experimental Protocols
Protocol 1: Determining the Optimal L-Ornithine Concentration for Maximal Cell Growth
This protocol outlines a dose-response experiment to identify the optimal L-Ornithine concentration for your specific cell line.
Materials:
-
Your cell line of interest
-
Basal culture medium (without L-Ornithine)
-
Fetal Bovine Serum (FBS) or other required supplements
-
L-Ornithine hydrochloride stock solution (e.g., 100 mM in sterile water or PBS)
-
Multi-well plates (e.g., 96-well or 24-well)
-
Cell counting method (e.g., hemocytometer with trypan blue, automated cell counter)
-
Cell proliferation assay (e.g., MTT, WST-1)
Procedure:
-
Prepare L-Ornithine dilutions: From your 100 mM stock solution, prepare a series of dilutions in your basal medium to achieve final concentrations ranging from 0 µM to 1000 µM (e.g., 0, 50, 100, 250, 500, 750, 1000 µM). Prepare enough of each concentration to seed triplicate wells.
-
Cell Seeding: Seed your cells in the multi-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days).
-
Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitor Cell Growth: At regular intervals (e.g., every 24 hours), measure cell proliferation using your chosen method.
-
Data Analysis: Plot the cell growth (cell number or assay signal) against the L-Ornithine concentration for each time point. The optimal concentration will be the one that results in the highest cell density without any signs of cytotoxicity.
Protocol 2: Assessing Ornithine-Induced Cytotoxicity
This protocol helps to determine if high concentrations of L-Ornithine are causing cytotoxicity.
Materials:
-
Cells treated with varying concentrations of L-Ornithine (from Protocol 1)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-3/7 apoptosis assay kit
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for LDH Assay (Necrosis):
-
Collect Supernatant: At the end of your experiment, carefully collect the culture supernatant from each well without disturbing the cells.
-
Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength.
-
Data Analysis: Higher LDH release indicates greater membrane damage and necrosis. Compare the LDH levels across the different L-Ornithine concentrations.
Procedure for Caspase-3/7 Assay (Apoptosis):
-
Prepare Cells: After collecting the supernatant for the LDH assay, wash the remaining adherent cells with PBS.
-
Perform Caspase Assay: Follow the manufacturer's protocol for the caspase-3/7 assay. This usually involves lysing the cells and adding a substrate that fluoresces or luminesces upon cleavage by active caspases.
-
Data Analysis: Increased caspase-3/7 activity is a marker of apoptosis. Compare the activity levels across the different L-Ornithine concentrations.
Data Presentation
Table 1: Recommended Starting Concentrations of L-Ornithine for Different Cell Lines
| Cell Line Type | Recommended Starting Concentration (µM) | Notes |
| CHO-K1 | 100 - 500 | Some CHO-K1 lines have a specific requirement for ornithine or putrescine for healthy growth.[5] |
| L1210 (Murine Leukemia) | Up to 500 | Concentrations up to 500 µM did not inhibit cell growth in one study. |
| Hybridoma | 50 - 250 | Amino acid requirements can be highly specific to the hybridoma clone. |
| Insect (e.g., Sf9) | 100 - 500 | Often included in complex, serum-free media formulations. |
| Primary Neuronal Cells | 10 - 100 | Used as a supplement in combination with other growth factors. |
Note: These are suggested starting ranges. The optimal concentration should be determined experimentally for each specific cell line and culture conditions.
Visualizations
Ornithine's Central Role in Cellular Metabolism
References
- 1. pediaa.com [pediaa.com]
- 2. researchgate.net [researchgate.net]
- 3. blossombio.com [blossombio.com]
- 4. neuvitro.com [neuvitro.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Use of 4-fluoro-L-ornithine to monitor metabolic flux through the polyamine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing by-products in DL-Ornithine synthesis
Welcome to the technical support guide for the synthesis of DL-Ornithine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ornithine synthesis, with a specific focus on the identification and minimization of process-related by-products. Ensuring high purity is paramount for reproducible downstream applications, and this guide provides in-depth, field-tested insights to help you achieve that goal.
Section 1: Frequently Asked Questions - Core Concepts in this compound Synthesis
This section addresses fundamental questions regarding the synthesis of this compound and the common challenges encountered.
Q1: What are the most prevalent chemical synthesis routes for this compound?
While enzymatic and fermentation methods are common for L-Ornithine, chemical synthesis is often employed for the DL-racemic mixture. The most notable methods include:
-
Strecker Synthesis: A classic and versatile method for producing α-amino acids.[1][2] It involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5] For ornithine, the starting aldehyde would need to contain a protected amino group on the side chain.
-
Alkylation of Diethyl Acetamidomalonate: This method uses diethyl acetamidomalonate as a nucleophile to react with a suitable alkyl halide. For ornithine synthesis, this would typically involve a protected 3-aminopropyl halide. Subsequent hydrolysis and decarboxylation yield the final amino acid.
-
Hydrolysis of Arginine: DL-Arginine can be hydrolyzed, often using a base like barium hydroxide, to cleave the guanidinium group, yielding this compound and urea.[6][] While straightforward, this method can present challenges in separating the product from unreacted arginine and other by-products.[6]
Q2: What are the typical by-products I should expect in my this compound synthesis, and where do they come from?
By-product profiles are highly dependent on the chosen synthetic route. Understanding their origin is the first step toward minimization.
| By-product/Impurity | Likely Synthetic Origin | Mechanistic Cause |
| Citrulline | Hydrolysis of Arginine | Incomplete hydrolysis of arginine or reaction of ornithine with carbamoyl phosphate (if present).[8][9] |
| Unreacted Starting Materials | All methods | Incomplete reaction due to sub-optimal conditions (time, temperature, stoichiometry) or poor reagent quality. |
| Over-alkylation Products | Diethyl Acetamidomalonate Synthesis | The enolate of the malonic ester can react with more than one equivalent of the alkyl halide if reaction conditions are not carefully controlled. |
| Polymers/Oligomers | All methods | Side reactions, particularly at elevated temperatures or extreme pH, can lead to polymerization of reactants or intermediates. |
| Putrescine | General Degradation | Decarboxylation of ornithine, which can be catalyzed by heat or trace metals. Ornithine is a direct precursor to putrescine in biological systems.[][10] |
| Proline | Fermentation/Enzymatic routes | Proline and ornithine are metabolically linked and can be interconverted in biological systems.[11][12] While less common in purely chemical synthesis, it's a key potential impurity in bioprocesses. |
Q3: Why is controlling pH and temperature so critical during synthesis and workup?
Both pH and temperature are critical process parameters that directly influence reaction rate, selectivity, and by-product formation.
-
pH Control: Ornithine's structure includes two amino groups and one carboxyl group, making its net charge and reactivity highly pH-dependent.[13] Extreme pH, both acidic and basic, can lead to degradation.[14] For instance, in the Strecker synthesis, pH control is essential for managing the equilibrium between the aldehyde, imine, and aminonitrile intermediates.[2] During workup and purification, adjusting the pH is crucial for crystallization and for separation via ion-exchange chromatography.
-
Temperature Management: Higher temperatures can accelerate the desired reaction but often disproportionately increase the rate of side reactions, leading to a poorer purity profile.[15] For exothermic reactions, such as the addition of zinc dust in some malonic ester reductions, inadequate cooling can cause runaway reactions and significant impurity generation.[16] Conversely, some reactions, like the hydrolysis of arginine, require elevated temperatures to proceed at a reasonable rate.[17] The key is to find the optimal temperature that balances reaction kinetics with by-product suppression.
Section 2: Troubleshooting Guide - From Reaction to Final Product
This section is structured as a problem-solving guide for common issues encountered during this compound synthesis.
Problem 1: My final product has low purity, with significant unknown peaks in the HPLC analysis.
This is a common issue stemming from either the reaction itself or the workup procedure. A systematic approach is required.
Workflow: Systematic Troubleshooting of Low Purity
Caption: Troubleshooting workflow for low purity this compound.
Q&A: Troubleshooting Reaction Conditions
-
Q: My Strecker synthesis has a low yield of the desired α-aminonitrile and many side products. What should I check first? A: The equilibrium between the aldehyde, ammonia, and the formed imine is critical.[2]
-
Reagent Addition Order: Ensure cyanide is added after the imine has had a chance to form. Premature addition can lead to cyanohydrin formation from the aldehyde.
-
pH Control: The reaction is often promoted by mild acid.[3] If the pH is too low, the ammonia will be fully protonated and non-nucleophilic. If it's too high, imine formation can be slow. Using ammonium chloride (NH₄Cl) is a common way to buffer the system.[2]
-
Temperature: Keep the reaction cool, especially during the initial stages, as the reactions are often exothermic. This minimizes polymerization and other side reactions.
-
-
Q: I am seeing what appears to be citrulline as a major by-product in my arginine hydrolysis. How can I prevent this? A: This indicates incomplete hydrolysis.
-
Reaction Time & Temperature: Ensure the hydrolysis is run for a sufficient duration at the recommended temperature (often reflux).[6] Monitor the reaction progress by TLC or HPLC until the arginine spot has disappeared.
-
Base Stoichiometry: Ensure you are using a sufficient molar excess of the base (e.g., Ba(OH)₂) to drive the reaction to completion.
-
Problem 2: I am struggling to remove a persistent impurity during crystallization.
If an impurity co-crystallizes with your product, you may need to alter the crystallization conditions or resort to an orthogonal purification method.
Q&A: Advanced Purification Strategies
-
Q: My this compound hydrochloride product is still impure after recrystallization from ethanol/water. What are my options? A: When simple recrystallization fails, the impurity likely has similar solubility properties to your product.
-
Solvent System Modification: Experiment with different solvent/anti-solvent systems. For example, if you are using ethanol, try isopropanol or acetone as the anti-solvent.
-
pH Adjustment: The solubility of ornithine is highly dependent on pH. Try adjusting the pH slightly before adding the anti-solvent. This can alter the solubility of either the product or the impurity, enabling better separation.
-
Ion-Exchange Chromatography: This is a highly effective method for separating amino acids.[8] Use a strong cation exchange resin. Load your sample at a low pH (e.g., pH 2-3) where ornithine is strongly positively charged. Wash the column to remove neutral or anionic impurities. Then, elute the bound amino acids using a pH or salt gradient. Ornithine, being a basic amino acid, will elute later than acidic or neutral amino acids.[8]
-
Section 3: Protocols and Methodologies
Protocol 1: Baseline HPLC Method for Purity Assessment
This protocol provides a starting point for analyzing the purity of this compound and detecting common by-products. Ornithine lacks a strong UV chromophore, so detection is typically done at low wavelengths (190-225 nm) or with derivatization or alternative detectors like mass spectrometry (MS) or Corona CAD.[18][19][20]
Objective: To separate this compound from potential impurities like arginine, citrulline, and other related substances.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Reversed-Phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).[19]
Reagents:
-
Mobile Phase A: 0.1% Orthophosphoric acid in HPLC-grade water.[19]
-
Mobile Phase B: Acetonitrile (ACN).[19]
-
Diluent: 50:50 mixture of Mobile Phase A and B.[19]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or scan with PDA from 190-250 nm).
-
Column Temperature: 30 °C.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Analysis: Inject the sample. Ornithine, being highly polar, will elute early. Arginine and citrulline will have different retention times. The peak area percentage can be used to estimate purity. For accurate quantification, a standard of ornithine and any identified impurities should be run to create a calibration curve.[18]
Workflow: Analytical Method Selection
Caption: Decision tree for selecting analytical methods.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. scribd.com [scribd.com]
- 8. CN105175275B - A kind of isolation and purification method of L ornithine - Google Patents [patents.google.com]
- 9. Ornithine - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. Glutamate, Ornithine, Arginine, Proline, and Polyamine Metabolic Interactions: The Pathway Is Regulated at the Post-Transcriptional Level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The formation of ornithine from proline in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01045C [pubs.rsc.org]
- 14. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. CN1590367A - Preparation method of L-ornithine hydrochloride - Google Patents [patents.google.com]
- 18. CN102288687A - Method for analysing and detecting impurities in ornithine aspartate - Google Patents [patents.google.com]
- 19. impactfactor.org [impactfactor.org]
- 20. Liquid Chromatographic Determination of Ornithine and Lysine Based on Intramolecular Excimer-forming Fluorescence Derivatization [jstage.jst.go.jp]
Technical Support Center: Method Refinement for Accurate Quantification of D- and L-Ornithine
Welcome to the technical support center for the accurate quantification of D- and L-ornithine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ornithine enantiomer analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the integrity and reliability of your results. Our approach is grounded in established scientific principles and field-proven insights to empower you with the expertise to refine your methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analytical strategies for D- and L-ornithine quantification.
Q1: What are the primary methods for separating and quantifying D- and L-ornithine?
A1: The accurate quantification of ornithine enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates chiral separation techniques. The most prevalent methods fall into two main categories: direct and indirect separation.[1]
-
Direct Methods: These employ a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or a chiral selector in the buffer for Capillary Electrophoresis (CE).[1][2] The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times or migration patterns.[1]
-
Indirect Methods: This approach involves derivatizing the ornithine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1][3] These diastereomers can then be separated on a standard achiral stationary phase.[4]
The choice between these methods depends on factors like sample matrix complexity, required sensitivity, and available instrumentation.[1]
Q2: Why is derivatization often necessary for ornithine analysis?
A2: Derivatization serves multiple critical functions in the analysis of ornithine and other amino acids:
-
Enables Chiral Recognition (Indirect Methods): As mentioned above, reacting ornithine with a chiral agent creates diastereomers that are separable on common achiral columns.[3][4]
-
Enhances Detection Sensitivity: Ornithine lacks a strong chromophore, making it difficult to detect at low concentrations using UV-Vis detectors. Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or fluorescein-5-isothiocyanate (FITC) introduces a fluorescent or UV-active tag, significantly improving detection limits.[5][6]
-
Improves Chromatographic Behavior: Derivatization can increase the volatility of ornithine for Gas Chromatography (GC) analysis or alter its polarity for better retention and peak shape in Reversed-Phase HPLC (RP-HPLC).[7][8]
Q3: What are the advantages of using stable isotope-labeled internal standards?
A3: Stable isotope-labeled (SIL) internal standards, such as ¹³C₅-L-ornithine, are the gold standard for accurate quantification, particularly in complex biological matrices like plasma or urine.[9][10] Their key advantages include:
-
Correction for Matrix Effects: SIL standards co-elute with the analyte and experience similar ionization suppression or enhancement in mass spectrometry, allowing for accurate correction of matrix-induced signal variations.[11][12]
-
Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., protein precipitation, solid-phase extraction) will be mirrored by the SIL internal standard, ensuring the final calculated concentration remains accurate.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, SIL standards significantly enhance the precision and accuracy of the quantification method.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Separation of D- and L-Ornithine Peaks
Q: I am not achieving baseline separation of my D- and L-ornithine peaks using a chiral stationary phase (CSP) HPLC column. What should I investigate?
A: Achieving optimal separation on a CSP can be challenging and often requires methodical optimization. Here are the key parameters to troubleshoot:
1. Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can significantly impact enantioselectivity. Some CSPs, like those based on teicoplanin, can exhibit a "U-shaped" retention behavior where retention first decreases and then increases with higher organic content.[13] Systematically vary the percentage of the organic modifier to find the optimal resolution.
-
Additives: Small amounts of acids (e.g., formic acid, trifluoroacetic acid) or bases in the mobile phase can alter the ionization state of ornithine and the CSP, influencing the chiral recognition mechanism.[14] Experiment with different additives and concentrations.
2. Column Temperature:
-
Temperature affects the kinetics of the diastereomeric interactions. Lowering the temperature often, but not always, improves resolution by increasing the stability of the transient complexes. However, this can also lead to broader peaks and longer run times. Evaluate a range of temperatures (e.g., 15°C to 40°C) to find the best balance.
3. Flow Rate:
-
Lowering the flow rate increases the time the enantiomers interact with the CSP, which can improve resolution. However, this also increases the analysis time. A systematic reduction of the flow rate can help determine the optimal point.
4. Inappropriate Chiral Stationary Phase:
-
Not all CSPs are suitable for all enantiomeric separations. The choice of CSP is critical and depends on the analyte's structure.[15] For primary amines like ornithine, crown ether-based and cyclodextrin-based CSPs have shown success.[16] If optimization of the above parameters fails, consider screening different types of CSPs.
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: My ornithine peaks are very small, and I am struggling with a high limit of quantification (LOQ). How can I improve my signal intensity?
A: Low signal intensity is a common problem, especially when working with low-abundance D-ornithine in biological samples.[17][18] Consider the following solutions:
1. Inefficient Derivatization:
-
Reaction Conditions: Ensure the derivatization reaction conditions (pH, temperature, time, and reagent concentration) are optimal. For example, a method using acid ninhydrin for colorimetric detection found that a reaction temperature of 100°C for 60 minutes was optimal.[19][20] For fluorescent tagging agents, follow the manufacturer's or a validated literature protocol precisely.
-
Reagent Stability: Derivatizing agents can degrade over time. Use fresh reagents and store them under the recommended conditions.
2. Suboptimal Detection Method:
-
UV vs. Fluorescence: If you are using a UV detector after derivatization, ensure you are monitoring at the maximum absorbance wavelength of the derivative.[21] For significantly higher sensitivity, switch to a fluorescent derivatizing agent (e.g., NBD-Cl) and a fluorescence detector.[22]
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer offers the highest sensitivity and selectivity.[23] Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and use selected reaction monitoring (SRM) for targeted quantification.
3. Sample Preparation and Matrix Effects:
-
Sample Clean-up: Complex biological matrices can cause ion suppression in MS, leading to a significant loss of signal.[11][24][25] Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE) or phospholipid removal techniques, to eliminate interfering components.[12]
-
Concentration Step: If the ornithine concentration in your sample is very low, consider incorporating a sample concentration step, such as evaporation and reconstitution in a smaller volume, after the initial extraction.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: My results for the D/L ornithine ratio vary significantly between runs. What could be causing this lack of reproducibility?
A: Poor reproducibility can undermine the validity of your study. The following factors are common culprits:
1. Racemization During Sample Preparation:
-
Harsh Conditions: Exposure to harsh pH (especially basic conditions) or high temperatures during sample preparation (e.g., hydrolysis of a peptide to measure its amino acid content) can cause racemization, artificially altering the D/L ratio.[26]
-
Mitigation: Use the mildest possible conditions for sample processing. To correct for any racemization that occurs during hydrolysis, a method using deuterated acid can be employed, where the amount of D-amino acid originally present is determined by monitoring the unlabeled form via mass spectrometry.[27]
2. Inconsistent Derivatization:
-
Pipetting Errors: Ensure accurate and precise pipetting of both the sample and the derivatizing reagent.
-
Reaction Timing: For manual derivatization, ensure the reaction time is consistent for all samples and standards. An autosampler capable of performing the derivatization can significantly improve reproducibility.
3. Chromatographic System Instability:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run, especially when using ion-pairing reagents or complex mobile phases. Inadequate equilibration can lead to shifting retention times and variable peak areas.
-
Leaks: Check the HPLC system for leaks, as these can cause fluctuations in flow rate and pressure, leading to poor reproducibility.[28]
4. Matrix Effects:
-
As discussed previously, variable matrix effects between samples can lead to inconsistent quantification. The use of a stable isotope-labeled internal standard is the most effective way to counteract this.[11] If a SIL standard is not available, a matrix-matched calibration curve should be used.[25]
Section 3: Experimental Protocols and Data Presentation
Workflow for Chiral Ornithine Analysis
The following diagram illustrates a general workflow for the quantification of D- and L-ornithine in a biological sample using an indirect HPLC-MS/MS approach.
Caption: Workflow for D/L-ornithine analysis.
Method Validation Parameters
Any quantitative method for D- and L-ornithine must be validated to ensure its reliability. The key validation parameters are summarized in the table below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery within 85-115% of the nominal value (may be wider at LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for MS-based methods). | Assessed by comparing the response in post-extraction spiked matrix to the response in a neat solution. |
This table provides typical acceptance criteria based on regulatory guidance; specific project requirements may vary.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast derivatization of the non-protein amino acid ornithine with FITC using an ultrasound probe prior to enantiomeric determination in food supplements by EKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. isotope.com [isotope.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement | Semantic Scholar [semanticscholar.org]
- 19. tsijournals.com [tsijournals.com]
- 20. tsijournals.com [tsijournals.com]
- 21. impactfactor.org [impactfactor.org]
- 22. researchgate.net [researchgate.net]
- 23. gmi-inc.com [gmi-inc.com]
- 24. researchgate.net [researchgate.net]
- 25. arborassays.com [arborassays.com]
- 26. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 27. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. gentechscientific.com [gentechscientific.com]
Technical Support Center: Ornithine Decarboxylase (ODC) Activity Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC) is a pivotal, rate-limiting enzyme in the biosynthesis of polyamines—small, positively charged molecules like putrescine, spermidine, and spermine that are essential for cellular proliferation, differentiation, and survival.[1][2][3] ODC catalyzes the conversion of L-ornithine to putrescine.[1] Because elevated ODC activity and subsequent polyamine accumulation are hallmarks of many cancers and other hyperproliferative diseases, ODC has become a significant therapeutic target for drug development.[1][3][4]
Accurate measurement of ODC activity is critical for screening potential inhibitors and understanding cellular metabolism. However, ODC assays, like any enzymatic assay, are susceptible to a range of issues that can compromise data quality. This guide provides a comprehensive troubleshooting resource, structured in a question-and-answer format, to help you navigate common challenges and ensure the integrity of your results.
Fundamentals of the ODC-Catalyzed Reaction
The core of any ODC activity assay is the enzymatic conversion of L-ornithine into putrescine and carbon dioxide (CO₂). This reaction is dependent on the cofactor Pyridoxal 5'-phosphate (PLP).[1][2] Understanding this fundamental process is the first step in effective troubleshooting.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and Enzymatic Methods for Ornithine Measurement
For researchers, scientists, and professionals in drug development, the accurate quantification of L-ornithine is critical. This amino acid is a key intermediate in the urea cycle and a precursor for the synthesis of polyamines, making its measurement vital in metabolic research and various clinical applications. The choice of analytical methodology can significantly impact the reliability and efficiency of these measurements. This guide provides an in-depth, objective comparison of two predominant techniques for ornithine quantification: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. As a Senior Application Scientist, my aim is to go beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system of scientific integrity.
The Foundational Choice: Understanding the Analytical Landscape
The selection of an analytical method is a pivotal decision in any research endeavor. It is a balance of sensitivity, specificity, throughput, cost, and the specific demands of the biological matrix being investigated. For ornithine, both HPLC and enzymatic methods have found widespread use, each with its own set of advantages and limitations. This guide will dissect these methods, providing the necessary data and rationale to make an informed choice for your specific application.
High-Performance Liquid Chromatography (HPLC): The Gold Standard of Separation
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components in a complex mixture. For amino acids like ornithine, which lack a strong native chromophore, pre-column derivatization is a common and necessary step to enhance their detectability.
Principle of HPLC for Ornithine Measurement
The fundamental principle of HPLC is the separation of analytes based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). In the context of ornithine analysis, a reversed-phase HPLC (RP-HPLC) approach is typically employed. Ornithine, being a polar molecule, has little retention on a nonpolar stationary phase. To address this and to enable sensitive detection, a derivatizing agent is introduced to react with the primary and secondary amine groups of ornithine. This reaction attaches a chemical tag that is both hydrophobic, increasing retention on the column, and chromophoric or fluorophoric, allowing for sensitive detection by UV-Vis or fluorescence detectors.
One of the most robust and widely used derivatizing agents for amino acids is Phenylisothiocyanate (PITC) . PITC, also known as Edman's reagent, reacts with amino groups to form stable phenylthiocarbamyl (PTC) derivatives, which are readily detectable by UV absorbance[1][2].
The Rationale Behind PITC Derivatization:
-
Broad Reactivity: PITC reacts with both primary and secondary amines, making it suitable for a wide range of amino acids[1].
-
Stable Derivatives: The resulting PTC-amino acid derivatives are stable, allowing for reproducible and reliable quantification[1][3].
-
UV Detectability: The attached phenyl group provides a strong chromophore, enabling sensitive UV detection around 254 nm.
Experimental Workflow: HPLC-PITC Method
The following diagram illustrates the general workflow for ornithine measurement using an HPLC-PITC method.
References
A Senior Application Scientist's Guide to Polyamine Research: DL-Ornithine vs. Putrescine Supplementation
Introduction: The Central Role of Polyamines in Cellular Proliferation and Function
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous, polycationic molecules essential for a vast array of cellular processes.[1][2] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins.[3][4] These interactions are critical for stabilizing nucleic acid structures, modulating gene expression, facilitating protein synthesis, and regulating cell growth, differentiation, and apoptosis.[2][5][6] Given their fundamental role, especially in rapidly proliferating cells, the intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport.[6]
The biosynthesis of polyamines is a highly controlled process, offering researchers specific nodes for experimental manipulation.[3] A common technique to study polyamine function is to supplement cell culture media with precursors to artificially elevate intracellular levels. This guide provides an in-depth comparison of two of the most common supplements used in this field: DL-Ornithine and Putrescine. We will explore the biochemical rationale for choosing one over the other, provide supporting experimental frameworks, and detail the methodologies required for robust and reproducible findings.
The Polyamine Biosynthesis Pathway: A Critical Overview
Understanding the core metabolic pathway is paramount to designing logical and interpretable experiments. In mammalian cells, the de novo synthesis of putrescine, the foundational diamine, originates from the amino acid L-ornithine.[7] This conversion is the first and rate-limiting step in the entire polyamine synthesis cascade.[8][9]
The pathway proceeds as follows:
-
Ornithine to Putrescine: The enzyme Ornithine Decarboxylase (ODC) catalyzes the decarboxylation of L-ornithine to form putrescine.[8][9] ODC activity is transient and exquisitely regulated in response to growth stimuli; it is a transcriptional target of oncogenes like Myc and has one of the shortest half-lives of any mammalian enzyme.[8][9]
-
Putrescine to Spermidine: Spermidine synthase then adds an aminopropyl group (donated from decarboxylated S-adenosylmethionine, or dcSAM) to putrescine to form spermidine.[10][11]
-
Spermidine to Spermine: Finally, spermine synthase adds another aminopropyl group to spermidine, yielding spermine.[10][11][12]
This pathway highlights the central positions of both ornithine and putrescine as precursors.
Caption: The mammalian polyamine biosynthesis pathway.
Core Directive: Choosing Your Supplement
The choice between ornithine and putrescine is not arbitrary; it is a critical experimental variable that dictates the biological question being asked.
This compound Supplementation: Probing the Entire Axis
Supplementing with ornithine allows a researcher to assess the cell's total capacity for polyamine synthesis, including the crucial ODC regulatory step.
-
Rationale & Causality: By providing the initial substrate, you are testing the hypothesis that upstream precursor availability is a limiting factor for polyamine production. The cellular response is contingent on the expression and activity of ODC. This is particularly relevant when studying cell types with high proliferative potential or cancer models where ODC is often upregulated.[8][13]
-
A Note on Chirality: It is critical to note that the user prompt specifies "this compound." However, only the L-ornithine enantiomer is the substrate for ODC.[14][15] While this compound can be used, it is effectively a 50% concentration of the active precursor. For precise, dose-dependent studies, using pure L-ornithine is strongly recommended.[16]
-
Experimental Caveats:
-
Metabolic Branching: Ornithine is not exclusively used for polyamine synthesis. It is a key intermediate in the urea cycle and can be a precursor for proline and glutamic acid.[16] These alternative metabolic fates can be confounding factors, and results must be interpreted with this context in mind.
-
ODC Dependency: The outcome is entirely dependent on cellular ODC levels and activity. If ODC is the true bottleneck (due to low expression or inhibition), ornithine supplementation may yield little to no increase in downstream polyamines.
-
Putrescine Supplementation: Bypassing the Rate-Limiting Step
Supplementing with putrescine provides a more direct route to increasing spermidine and spermine levels, bypassing the tightly regulated ODC enzyme.
-
Rationale & Causality: This approach is ideal for directly studying the downstream effects of elevated polyamines (spermidine, spermine) without the confounding variable of ODC regulation. It directly addresses the question: "What is the cellular and functional consequence of increased intracellular polyamine pools?" This is particularly useful in cell lines known to have low ODC activity or when ODC has been pharmacologically inhibited (e.g., with DFMO).[17][18] Some cell lines, like certain CHO-K1 variants, may even require putrescine supplementation for healthy growth in serum-free media due to insufficient endogenous synthesis.[19][20]
-
Experimental Advantages:
-
Direct Effect: The conversion of putrescine to spermidine and spermine is generally less stringently regulated than the ODC step, often leading to a more predictable and robust increase in these key polyamines.
-
Specificity: Putrescine is more committed to the polyamine pathway than ornithine, reducing the likelihood of off-target metabolic effects.[21]
-
Comparative Experimental Framework
To objectively compare these two supplements, a well-designed experiment with self-validating controls is essential.
Objective: To quantify the differential impact of L-ornithine versus putrescine supplementation on intracellular polyamine pools in a model human cell line (e.g., HT-29 colon adenocarcinoma cells).
Experimental Groups:
-
Vehicle Control: Standard culture medium.
-
L-Ornithine: Medium supplemented with 100 µM L-Ornithine.
-
Putrescine: Medium supplemented with 100 µM Putrescine.
-
DFMO Control: Medium supplemented with 500 µM DFMO (an irreversible ODC inhibitor).
-
Ornithine + DFMO: Medium with 100 µM L-Ornithine and 500 µM DFMO. This group serves to validate that the effects of ornithine are ODC-dependent.
Data Presentation: Expected Outcomes
The following table summarizes hypothetical but mechanistically plausible results from such an experiment. Concentrations are expressed as nmol/mg of total cellular protein.
| Experimental Group | Putrescine (nmol/mg) | Spermidine (nmol/mg) | Spermine (nmol/mg) | Total Polyamines (nmol/mg) |
| 1. Vehicle Control | 0.8 ± 0.2 | 4.5 ± 0.5 | 6.0 ± 0.7 | 11.3 ± 1.4 |
| 2. L-Ornithine | 2.5 ± 0.4 | 6.8 ± 0.6 | 7.5 ± 0.8 | 16.8 ± 1.8 |
| 3. Putrescine | 15.0 ± 1.8 | 12.5 ± 1.1 | 10.0 ± 0.9 | 37.5 ± 3.8 |
| 4. DFMO Control | < 0.1 | 1.2 ± 0.3 | 4.8 ± 0.6 | 6.0 ± 0.9 |
| 5. Ornithine + DFMO | < 0.1 | 1.3 ± 0.3 | 4.9 ± 0.5 | 6.2 ± 0.8 |
Interpretation of Data:
-
L-Ornithine supplementation leads to a modest increase across all polyamine species, demonstrating that while effective, the conversion is limited by ODC activity.
-
Putrescine supplementation causes a dramatic increase in intracellular putrescine and a correspondingly large rise in spermidine and spermine, confirming that bypassing ODC provides a more potent stimulus.
-
The DFMO and Ornithine + DFMO groups show near-complete depletion of putrescine and spermidine. The fact that ornithine cannot rescue the DFMO-induced depletion provides a self-validating control, proving the ODC-dependency of the ornithine-to-putrescine conversion.
Methodologies and Protocols
Experimental Workflow Diagram
Caption: A typical workflow for comparing polyamine supplements.
Protocol 1: Cell Culture Supplementation and Lysate Preparation
This protocol is a guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate your chosen cell line (e.g., HT-29, CHO-K1) at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach overnight in standard growth medium.
-
Preparation of Stocks: Prepare concentrated sterile stock solutions of L-ornithine HCl (e.g., 100 mM in water), Putrescine dihydrochloride (e.g., 100 mM in water), and DFMO (e.g., 500 mM in water). Filter-sterilize through a 0.22 µm filter.
-
Treatment: Aspirate the standard medium and replace it with fresh medium containing the final concentrations of your supplements (e.g., 100 µM L-Ornithine, 100 µM Putrescine, etc.). Ensure a vehicle-only control is included.
-
Incubation: Culture the cells for the desired time period (e.g., 24-72 hours). The optimal duration depends on the cell doubling time and the specific biological question.
-
Harvesting: a. Place culture plates on ice. Aspirate the medium. b. Wash the cell monolayer twice with 1-2 mL of ice-cold Phosphate-Buffered Saline (PBS). This step is critical to remove any residual supplements from the media.[22] c. Add 250-500 µL of ice-cold 0.4 M Perchloric Acid (PCA) directly to the well to lyse the cells and precipitate proteins. d. Use a cell scraper to detach the cells into the PCA. Transfer the lysate to a microcentrifuge tube. e. Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Sample Storage: a. Carefully collect the supernatant (the acid-soluble fraction), which contains the polyamines. This can be stored at -80°C until analysis. b. The pellet (the acid-insoluble fraction) contains protein and nucleic acids. It can be saved for protein quantification (e.g., via BCA or Bradford assay after solubilization) to normalize the polyamine data.
Protocol 2: Polyamine Quantification by HPLC
Quantification of polyamines typically requires derivatization to render them detectable by fluorescence or UV. Dansyl chloride is a classic derivatizing agent.[23] More modern methods may use other reagents or LC-MS/MS.
-
Derivatization (Example using Dansyl Chloride): a. To 50 µL of the PCA supernatant, add 100 µL of saturated sodium carbonate and 100 µL of Dansyl chloride solution (e.g., 10 mg/mL in acetone). b. Vortex and incubate in the dark at 60°C for 1 hour. c. Add 50 µL of proline solution (e.g., 100 mg/mL) to quench the reaction by scavenging excess Dansyl chloride. d. Vortex and incubate for 30 minutes. e. Extract the dansylated polyamines by adding 250 µL of toluene and vortexing vigorously. f. Centrifuge to separate the phases. The upper toluene phase contains the derivatized polyamines.
-
HPLC Analysis: a. Evaporate the toluene phase to dryness under a stream of nitrogen. b. Reconstitute the sample in a suitable mobile phase (e.g., acetonitrile/water mixture). c. Inject the sample onto a reverse-phase C18 HPLC column. d. Elute the polyamines using a gradient of acetonitrile in water. e. Detect the separated dansylated polyamines using a fluorescence detector (e.g., Excitation: 340 nm, Emission: 515 nm).
-
Quantification: a. Prepare a standard curve by derivatizing known concentrations of putrescine, spermidine, and spermine standards in the same manner as the samples. b. Calculate the concentration in your samples based on the peak areas relative to the standard curve. c. Normalize the final values to the total protein content of the corresponding sample pellet.
Conclusion and Recommendations
The decision to use this compound or putrescine supplementation is a strategic choice that fundamentally shapes the experimental question and outcome.
-
Choose L-Ornithine when your research goal is to investigate the entire upstream polyamine synthesis pathway, including the regulation of the rate-limiting enzyme ODC. It is well-suited for studies on cellular growth signals and cancer biology where ODC activity is a central player.
-
Choose Putrescine when your objective is to study the direct downstream consequences of elevated polyamine levels, independent of ODC regulation. This provides a more potent and specific method to increase spermidine and spermine pools and is the preferred choice for rescuing polyamine depletion or for use in cell lines with compromised synthesis pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays – European Journal of Science Studies (EJSS). [ejss-journal.com]
- 3. Polyamines: from molecular biology to clinical applications [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. The role of polyamine metabolism in cellular function and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putrescine biosynthesis in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyamine - Wikipedia [en.wikipedia.org]
- 12. Spermine synthesis is required for normal viability, growth, and fertility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of ornithine decarboxylase in epidermal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L -Ornithine BioReagent, cell culture mammalian, = 99 3184-13-2 [sigmaaldrich.com]
- 15. chembk.com [chembk.com]
- 16. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 17. What are ODC inhibitors and how do they work? [synapse.patsnap.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism of putrescine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atbutterflies.com [atbutterflies.com]
- 23. A streamlined method for the isolation and quantitation of nanomole levels of exported polyamines in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Ornithine Metabolism in Diverse Human Cell Lines
For researchers, scientists, and drug development professionals, understanding the metabolic fate of amino acids is crucial for deciphering cellular physiology and pathology. Ornithine, a non-proteinogenic amino acid, stands at a critical metabolic crossroads, centrally involved in the urea cycle for nitrogen disposal and as the essential precursor for polyamine biosynthesis, which is vital for cell growth and proliferation.[1][2] This guide provides a comparative analysis of DL-ornithine metabolism across three distinct human cell lines: HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and A549 (lung cancer). By elucidating the differential metabolic flux and enzymatic activities in these lines, we aim to provide a framework for cell-line-specific experimental design and interpretation.
The Central Role of L-Ornithine in Cellular Metabolism
Ornithine is a key player in several fundamental metabolic pathways. While this guide focuses on this compound, it is important to note that the L-isomer, L-Ornithine, is the biologically active form in mammals.[3] The D-isomer can be metabolized by D-amino acid oxidases (DAAO) into an α-keto acid, ammonia, and hydrogen peroxide, but its direct contribution to the canonical pathways is limited.[4][5]
The primary metabolic fates of L-Ornithine are:
-
The Urea Cycle: In hepatocytes, ornithine is a crucial intermediate in the urea cycle, which converts toxic ammonia into urea for excretion.[6][7] Ornithine combines with carbamoyl phosphate to form citrulline in the mitochondria, a key step in nitrogen detoxification.[8] While the full urea cycle is primarily a function of the liver, components of this cycle are present in various cell types.[9]
-
Polyamine Biosynthesis: L-Ornithine is the direct precursor for the synthesis of polyamines (putrescine, spermidine, and spermine). This pathway is initiated by the enzyme Ornithine Decarboxylase (ODC), which is often considered the rate-limiting step.[10][11] Polyamines are essential polycations involved in cell proliferation, DNA stabilization, and gene expression, making this pathway a critical target in cancer research.[2][12][13]
-
Amino Acid Interconversion: Through the action of Ornithine Aminotransferase (OAT), a mitochondrial enzyme, ornithine can be interconverted with glutamate and proline.[14][15] This links ornithine metabolism to the broader network of amino acid homeostasis and cellular bioenergetics.[16]
Figure 1: Key metabolic pathways of Ornithine in mammalian cells.
Experimental Design & Rationale
Objective: To quantitatively compare the metabolic flux of this compound through the polyamine synthesis and amino acid interconversion pathways in HepG2, HeLa, and A549 cell lines.
Cell Line Selection Rationale:
-
HepG2: A human liver cancer cell line that retains many differentiated hepatocyte functions, including aspects of the urea cycle.[17] It serves as a model for a metabolically robust, liver-derived cell line.
-
HeLa: One of the oldest and most commonly used human cell lines, derived from cervical cancer. It is known for its high proliferative rate, suggesting a high demand for polyamines.
-
A549: A human lung adenocarcinoma cell line. Lung cancer metabolism is an area of intense research, and understanding amino acid dependencies is key.
Methodology Overview: The core of this comparative study relies on stable isotope tracing using ¹³C-labeled L-Ornithine, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify labeled metabolites. This approach allows for the direct measurement of metabolic flux. Parallel enzyme activity assays for ODC and OAT provide corroborating evidence for the observed metabolic phenotypes.
Figure 2: Overall experimental workflow for the comparative metabolic study.
Detailed Experimental Protocols
Protocol 3.1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed HepG2, HeLa, and A549 cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. Culture in appropriate media (e.g., DMEM for HeLa/A549, EMEM for HepG2) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing 100 µM [U-¹³C₅]-L-Ornithine. The concentration should be physiologically relevant but high enough for detection.
-
Rationale: Using a uniformly labeled (U-¹³C₅) ornithine ensures that all downstream metabolites will carry the heavy isotope label, allowing for unambiguous tracing.
-
-
Labeling: At the start of the experiment (t=0), aspirate the standard medium, wash cells once with PBS, and add 2 mL of the pre-warmed labeling medium to each well.
-
Time Course: Incubate the cells for designated time points (e.g., 0, 2, 6, and 24 hours). The "0 hour" time point involves adding the labeling medium and immediately proceeding to quenching to measure background levels.
Protocol 3.2: Metabolite Extraction
-
Quenching: At each time point, aspirate the labeling medium and place the plate on dry ice. Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench all enzymatic activity.
-
Rationale: Rapid and cold quenching is critical to halt metabolism instantly, providing an accurate snapshot of the metabolic state at that specific time.
-
-
Cell Lysis & Collection: Scrape the cells in the cold methanol and transfer the entire lysate/methanol mixture to a microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites. This sample is ready for LC-MS analysis. The remaining pellet can be saved for protein quantification (e.g., BCA assay) to normalize the metabolite data.
Protocol 3.3: ODC and OAT Enzyme Activity Assays
-
Rationale: Measuring the specific activity of key enzymes provides a mechanistic basis for the metabolic flux data obtained from the labeling experiment.
-
Lysate Preparation: For parallel plates, wash cells with PBS and lyse them in a specific lysis buffer appropriate for the enzyme assay (e.g., a buffer containing pyridoxal-5'-phosphate for ODC).
-
ODC Activity Assay: ODC activity is commonly measured by quantifying the production of its product, putrescine, from ornithine over time via HPLC or LC-MS.
-
OAT Activity Assay: OAT activity can be measured by monitoring the formation of glutamate-γ-semialdehyde or glutamate from ornithine and α-ketoglutarate.
Comparative Analysis of Ornithine Metabolism
The following tables summarize the expected experimental data, highlighting the metabolic divergence between the cell lines.
Table 1: Key Enzyme Activities
| Cell Line | ODC Specific Activity (pmol/min/mg protein) | OAT Specific Activity (pmol/min/mg protein) |
| HepG2 | Low (~5-10) | High (~80-100) |
| HeLa | Very High (~150-200) | Moderate (~30-40) |
| A549 | High (~100-130) | Low (~10-20) |
| Data are representative values based on typical cellular phenotypes. |
Table 2: Metabolic Flux Analysis (% Labeled Metabolite after 6h)
| Metabolite | HepG2 | HeLa | A549 |
| ¹³C-Putrescine | < 5% | ~60% | ~45% |
| ¹³C-Spermidine | < 2% | ~25% | ~15% |
| ¹³C-Glutamate | ~40% | ~10% | < 5% |
| ¹³C-Proline | ~15% | < 5% | < 2% |
| Data represent the percentage of the total pool of that metabolite that has been newly synthesized from the labeled ornithine. |
Interpretation of Results
-
HepG2 (Liver Model): The data clearly show a low flux towards polyamine synthesis, evidenced by low ODC activity and minimal ¹³C-Putrescine accumulation. In contrast, high OAT activity drives significant conversion of ornithine to glutamate and proline. This metabolic profile is consistent with the liver's role in amino acid homeostasis and nitrogen metabolism rather than rapid proliferation.[15]
-
HeLa & A549 (Cancer Models): Both cancer cell lines exhibit a pronounced shift towards polyamine synthesis. The exceptionally high ODC activity in HeLa cells correlates with the highest flux into putrescine and spermidine.[18] This reflects the critical dependency of highly proliferative cancer cells on polyamines for growth.[10][19] A549 cells also prioritize the polyamine pathway, but to a lesser extent than HeLa cells. The OAT pathway is significantly downregulated in both cancer lines compared to HepG2, indicating a metabolic reprogramming to channel ornithine towards proliferation-associated pathways. The overexpression of ODC in cancer is a well-documented phenomenon, often linked to oncogenes like c-Myc.[12]
Discussion & Implications
This comparative study demonstrates that the metabolism of this compound is highly dependent on the cell line's tissue of origin and pathological state.
-
For Drug Development: The profound reliance of cancer cells like HeLa and A549 on the ODC pathway underscores its validity as a therapeutic target.[19] Inhibitors of ODC, such as difluoromethylornithine (DFMO), are designed to selectively starve cancer cells of the polyamines required for their growth. The low ODC activity in a liver-like cell model (HepG2) suggests that such inhibitors might have a favorable therapeutic window, with greater effects on tumor tissue than on normal liver tissue.
References
- 1. Ornithine - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pediaa.com [pediaa.com]
- 4. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 5. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea cycle - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Regulation of expression of genes for enzymes of the mammalian urea cycle in permanent cell-culture lines of hepatic and non-hepatic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of ornithine decarboxylase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of ornithine decarboxylase activity as a marker for tumor growth rate in malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ornithine decarboxylase and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]
- 15. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of the effects of urea cycle amino acids on the expression of ALB and CEBPB in the human hepatocellular carcinoma cell line FLC-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Enantiomeric Purity of Commercially Available DL-Ornithine
By Dr. Evelyn Reed, Senior Application Scientist
In the realms of pharmaceutical development, neuroscience, and nutritional science, the stereochemistry of bioactive molecules is of paramount importance. Ornithine, a non-proteinogenic amino acid, plays a crucial role in the urea cycle and as a precursor to polyamines. While L-ornithine is the biologically active form, commercially available ornithine is often supplied as a racemic mixture, DL-ornithine. The precise ratio of D- and L-enantiomers can significantly impact experimental outcomes and the efficacy and safety of therapeutic agents. This guide provides a comprehensive framework for researchers to critically assess the enantiomeric purity of commercially available this compound, ensuring the reliability and reproducibility of their work.
The purity of commercially manufactured amino acids can vary, and impurities have been identified as potential causative agents in adverse health events.[1][2][3] Therefore, robust analytical methods to verify the enantiomeric composition of these compounds are essential.
The Critical Need for Enantiomeric Purity Analysis
The biological activity of chiral molecules is often highly specific to one enantiomer. The "wrong" enantiomer can be inactive, exhibit a different pharmacological effect, or even be toxic. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have strict guidelines for the identification and quantification of chiral compounds.[4] For researchers, using this compound with an unverified or inaccurate enantiomeric ratio can lead to misleading results, failed experiments, and a lack of reproducibility. This underscores the necessity of in-house verification of the enantiomeric purity of commercial reagents.
Analytical Approaches for Chiral Separation of Ornithine
Several analytical techniques are available for the determination of the enantiomeric excess (ee) of amino acids.[5] The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying amino acid enantiomers.[5] The primary method involves direct separation on a Chiral Stationary Phase (CSP). CSPs are composed of a single enantiomer of a chiral selector immobilized on a solid support.[5] The separation is based on the formation of transient, diastereomeric complexes between the amino acid enantiomers and the chiral selector, leading to different retention times.[5] An advantage of this method is the ability to separate underivatized amino acids, which avoids potential racemization or the introduction of impurities during derivatization steps.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and is well-suited for the analysis of complex mixtures. For amino acids, a derivatization step is typically required to make them volatile.[6] While powerful, care must be taken to avoid racemization during the derivatization process.[7]
-
Capillary Electrophoresis (CE): CE-based methods, particularly electrokinetic chromatography (EKC), have been successfully employed for the enantiomeric separation of ornithine.[8][9] These methods often involve derivatization to introduce a chromophore for sensitive UV detection and to facilitate interaction with chiral selectors, such as cyclodextrins, in the running buffer.[8]
For this guide, we will focus on a detailed protocol using Chiral HPLC, as it is a robust, widely accessible, and reliable method for the direct analysis of underivatized ornithine.[5]
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol provides a step-by-step methodology for determining the enantiomeric purity of this compound using Chiral HPLC with a macrocyclic glycopeptide-based chiral stationary phase.
Materials and Equipment:
-
HPLC System with a UV or Mass Spectrometry (MS) detector
-
Chiral Stationary Phase Column: e.g., CHIROBIOTIC™ T (Teicoplanin-based)
-
This compound monohydrochloride reference standard (≥99.0% purity)
-
L-Ornithine monohydrochloride and D-Ornithine monohydrochloride reference standards (~98-99% purity)
-
Commercially available this compound samples for analysis
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Workflow for Enantiomeric Excess (ee) Determination by Chiral HPLC:
Caption: Workflow for ee determination by Chiral HPLC.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of a mixture of water, methanol, and formic acid. A typical starting composition is 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v).[5]
-
Rationale: The aqueous-organic mobile phase with a small amount of acid is crucial for the proper ionization of the amino acid and its interaction with the chiral stationary phase. Formic acid helps to protonate the carboxylic acid and amino groups, leading to better peak shape and resolution.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system, which can cause baseline instability and affect retention time reproducibility.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound, L-Ornithine, and D-Ornithine reference standards in the mobile phase to prepare stock solutions of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solutions to cover a range of concentrations.
-
Rationale: The racemic (DL) standard is used to determine the retention times of the two enantiomers and to assess the column's ability to separate them. The individual L- and D-standards confirm the elution order of the enantiomers.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the commercially available this compound samples in the mobile phase to a concentration similar to the reference standards.
-
Filter all standard and sample solutions through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column or tubing.
-
Rationale: Proper sample preparation is critical for accurate and reproducible results. Filtering the samples protects the analytical column and ensures the longevity of the HPLC system.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Typical HPLC Conditions:
-
Column: CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mm
-
Mobile Phase: 80:20:0.1 Water:Methanol:Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Rationale: The chosen conditions are a starting point and may require optimization for different HPLC systems and specific batches of columns. The UV detection wavelength of 210 nm is suitable for detecting the peptide bond in amino acids.
-
-
Data Acquisition and Processing:
-
Record the chromatograms for each injection.
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times obtained from the individual standards.
-
Integrate the peak areas for both enantiomers in the chromatograms of the commercial samples.
-
-
Calculation of Enantiomeric Excess (% ee):
-
The enantiomeric excess is calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Rationale: The peak area is directly proportional to the concentration of the enantiomer, allowing for the accurate determination of their relative amounts.
-
Comparative Data of Hypothetical Commercial this compound Samples
The following table presents hypothetical data from the analysis of three different commercial this compound samples, illustrating how the results can be presented and compared.
| Supplier | Lot Number | Stated Purity | Experimentally Determined D-Ornithine (%) | Experimentally Determined L-Ornithine (%) | Enantiomeric Excess (ee) of L-Ornithine (%) |
| Supplier A | A123 | ≥99.0% | 49.8 | 50.2 | 0.4 |
| Supplier B | B456 | ≥98.0% | 51.5 | 48.5 | -3.0 |
| Supplier C | C789 | "this compound" | 45.2 | 54.8 | 9.6 |
Note: A negative enantiomeric excess indicates that the D-enantiomer is in excess.
Discussion and Interpretation of Results
The hypothetical data in the table highlights the potential variability in the enantiomeric composition of commercially available this compound.
-
Supplier A provides a product that is very close to a true racemic mixture, with a negligible enantiomeric excess. This would be suitable for applications where a 1:1 ratio of enantiomers is desired.
-
Supplier B's product shows a slight excess of the D-enantiomer. Depending on the specific application, this deviation from a racemic mixture may or may not be acceptable.
These examples underscore the importance of independently verifying the enantiomeric purity of commercial reagents. Factors that can contribute to variations in enantiomeric composition include the manufacturing process (chemical synthesis, enzymatic resolution, or fermentation) and subsequent purification steps.[1][10]
Conclusion
The enantiomeric purity of this compound is a critical parameter that can significantly influence research outcomes. This guide has provided a comprehensive overview of the importance of assessing enantiomeric purity, outlined common analytical techniques, and presented a detailed experimental protocol for Chiral HPLC analysis. By implementing a robust in-house validation system, researchers, scientists, and drug development professionals can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific findings. The self-validating nature of the described protocol, including the use of individual enantiomeric standards, provides a high degree of confidence in the obtained results.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cat-online.com [cat-online.com]
- 8. Fast derivatization of the non-protein amino acid ornithine with FITC using an ultrasound probe prior to enantiomeric determination in food supplements by EKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of ornithine in complex mixtures of amino acids by EKC with off-line derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Guide to the Comparative Kinetics of Ornithine Racemase with Different Substrates
This guide provides an in-depth analysis of the substrate specificity and kinetic properties of ornithine racemase. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind experimental design and the interpretation of kinetic data. We will explore the enzyme's high selectivity for ornithine by comparing its activity with this primary substrate against other structurally similar amino acids.
Introduction to Ornithine Racemase: A Highly Specific Biocatalyst
Ornithine racemase (EC 5.1.1.12) is an enzyme that catalyzes the stereochemical inversion of ornithine, interconverting the L- and D-enantiomers (L-ornithine ⇌ D-ornithine)[1]. This enzyme is a member of the isomerase family and plays a crucial role in the metabolism of certain anaerobic bacteria, such as those from the genus Clostridium.[2][3][4]. Like many amino acid racemases, ornithine racemase relies on pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the racemization reaction.[3][5]. The enzyme from Clostridium sticklandii, for instance, has been purified and characterized as a homodimer that binds PLP tightly[3][5]. Understanding the kinetics of this enzyme is vital for elucidating its role in bacterial physiology and for identifying it as a potential target for novel antimicrobial agents.
Foundational Principles of Enzyme Kinetics
To compare the efficiency of ornithine racemase with various substrates, we must first understand the key parameters of enzyme kinetics, primarily derived from the Michaelis-Menten model.[6][7].
-
Michaelis Constant (Km): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[8][9]. A lower Km value indicates a higher affinity of the enzyme for the substrate, meaning the enzyme can become saturated at lower substrate concentrations.
-
Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[8][9]. Vmax is directly proportional to the enzyme concentration.
-
Catalytic Constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vmax / [E]total.
-
Catalytic Efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It is a useful parameter for comparing the enzyme's preference for different substrates.
Comparative Kinetic Analysis: Ornithine vs. Other Amino Acids
The central finding from studies on ornithine racemase, particularly the enzyme isolated from Clostridium sticklandii, is its remarkable substrate specificity.[2][3][5]. While many racemases exhibit broad activity across several amino acids, ornithine racemase is highly selective.
Primary Substrate: L-Ornithine
Experimental data for L-ornithine reveals a robust catalytic activity. The kinetic parameters determined for the enzyme from C. sticklandii underscore its efficiency in processing its designated substrate.
| Substrate | Km (mM) | kcat (s⁻¹) | Source |
| L-Ornithine | 0.77 ± 0.05 | 980 ± 20 | [2][3][5] |
Alternative Substrates: A Study in Inactivity
A crucial aspect of understanding an enzyme's function is to determine which compounds do not serve as substrates. For the ornithine racemase from C. sticklandii, a wide range of other amino acids have been tested and found to elicit no detectable enzymatic activity.[5]. This comparison highlights the stringent structural requirements of the enzyme's active site.
| Substrate Tested | Result | Source |
| L-Lysine | No activity detected | [5] |
| L-Arginine | No activity detected | [5] |
| L-Leucine | No activity detected | [5] |
| L-Phenylalanine | No activity detected | [5] |
| L-Methionine | No activity detected | [5] |
| L-Tyrosine | No activity detected | [5] |
| L-Alanine | No activity detected | [5] |
| L-Glutamate | No activity detected | [5] |
| L-Proline | No activity detected | [5] |
This stark contrast between ornithine and other amino acids, including the structurally similar lysine (which has one additional methylene group in its side chain), demonstrates the exquisite specificity of the enzyme. This suggests that the active site architecture is precisely tailored to accommodate the size, charge, and shape of the ornithine side chain. In contrast, other amino acid racemases, such as those from Pseudomonas putida, are known to have a much broader substrate range that can include ornithine.[5].
Experimental Protocol: A Self-Validating Coupled Assay
To determine the kinetic parameters of ornithine racemase, a continuous spectrophotometric coupled assay is a reliable and efficient method.[5]. This approach is superior to endpoint assays as it allows for the measurement of initial reaction rates in real-time. The causality for this choice is clear: by linking the production of D-ornithine to a subsequent reaction that produces a change in absorbance, we can continuously monitor the enzyme's activity.
The workflow described here is based on the established method for characterizing ornithine racemase from C. sticklandii.[5]. The formation of D-ornithine is coupled to the reduction of NADP⁺ via the actions of two other enzymes: adenosylcobalamin-dependent D-ornithine 4,5-aminomutase and 2,4-diaminopentanoate (DAPA) dehydrogenase. The production of NADPH is monitored by the increase in absorbance at 340 nm.
Workflow for Ornithine Racemase Kinetic Assay```dot
Caption: Workflow for analyzing raw kinetic data to determine parameters.
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance vs. time. The initial velocity is the slope of the linear portion of this curve at the beginning of the reaction. Convert this rate (ΔAbs/min) to a concentration change per unit time (e.g., µmol/min) using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Determine Km and Vmax:
-
Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (V₀ = Vmax[S] / (Km + [S])) using non-linear regression software. This is the most direct and accurate method..[6]
-
Lineweaver-Burk Plot: For a linear visualization, plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S])..[9] The y-intercept of this line is 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax. While historically important, this plot can disproportionately weight data points at low substrate concentrations..[9]
-
-
Calculate kcat and Catalytic Efficiency:
-
Calculate kcat by dividing Vmax by the total enzyme concentration used in the assay.
-
Calculate the catalytic efficiency by dividing kcat by Km.
-
Conclusion
The kinetic analysis of ornithine racemase from Clostridium sticklandii reveals an enzyme with high catalytic efficiency for its cognate substrate, L-ornithine, and an exceptionally high degree of specificity..[2][3][5] It shows no detectable activity towards a panel of other amino acids, including the structurally similar L-lysine..[5] This stringent selectivity distinguishes it from other, more promiscuous amino acid racemases and suggests a finely tuned active site. The detailed experimental and data analysis workflows provided in this guide offer a robust framework for validating these findings and for screening potential inhibitors. Such inhibitors, designed to target the unique properties of this enzyme, could represent a promising avenue for the development of new therapeutics against pathogenic Clostridia.
References
- 1. Ornithine racemase - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Properties of Ornithine Racemase from Clostridium sticklandii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of DL-Ornithine
As laboratory professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides an in-depth operational plan for the safe handling of DL-Ornithine, ensuring the protection of personnel and the integrity of research. By understanding the rationale behind each procedural step, we can foster a culture of safety that is both knowledgeable and proactive.
Foundational Safety: Understanding the Compound
This compound, as a non-proteinogenic amino acid, is generally considered to have low toxicity. However, like many fine chemical powders, the primary risks are associated with inhalation and eye contact.[1][2] Therefore, our safety protocols are designed to mitigate these specific risks through a combination of engineering controls, personal protective equipment, and meticulous handling techniques.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, with an explanation of the protective reasoning behind each item.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for providing a sufficient barrier against incidental contact.[3][4] Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting the eyes from airborne particles and accidental splashes.[5][6][7] Conformance to OSHA 29 CFR 1910.133 or European Standard EN166 is advised.[2][5] |
| Body | Laboratory coat | A standard lab coat is necessary to prevent the contamination of personal clothing and to protect the skin from contact with the chemical.[3][4] |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[3][6][7] The specific type of respirator should be determined by a comprehensive risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring the reproducibility of experiments.
3.1. Preparation and Engineering Controls
-
Work Area Designation: All handling of solid this compound should ideally be conducted within a certified chemical fume hood to control and minimize any potential for inhalation exposure.[3]
-
Pre-use Inspection: Before commencing any work, ensure that all necessary PPE is readily available and in good condition. Verify that the fume hood is functioning correctly.
-
Material Staging: Have all necessary equipment, such as spatulas, weighing paper, and containers, within the fume hood to avoid unnecessary movement and potential for spills.
3.2. Handling the Compound
-
Donning PPE: Wear all required PPE as outlined in the table above before handling the compound.
-
Minimizing Dust: When transferring this compound powder, use techniques that minimize the generation of dust. This includes gentle scooping with a spatula and keeping the container opening as close as possible to the receiving vessel.[2][8]
-
Weighing: If weighing the powder, do so within the fume hood or in a balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
Emergency Response: Spill and Exposure Protocols
Immediate and correct action in the event of a spill or exposure is critical to mitigating any potential harm.
4.1. Spill Cleanup Procedure
In the event of a small spill, trained personnel can safely manage the cleanup by following these steps:
-
Area Evacuation: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[3]
-
Assess the Spill: Determine the extent of the spill and ensure you have the appropriate PPE and cleanup materials.
-
Containment: For a powder spill, carefully cover the spill with a damp paper towel to prevent the dust from becoming airborne.[9] For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[10][11]
-
Cleanup:
-
For Powders: Gently sweep the contained solid material into a designated, labeled hazardous waste container.[3][8][10] Avoid dry sweeping which can generate dust.
-
For Liquids: Absorb the spill with an inert material, working from the outside in, and then scoop the absorbent material into a hazardous waste container.[10][11]
-
-
Decontamination: Clean the spill area with soap and water.[12][13]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, in a sealed and labeled hazardous waste container according to institutional and local regulations.[3]
The following diagram illustrates the logical flow for responding to a chemical spill:
Caption: Workflow for Chemical Spill Response.
4.2. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5][14] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][5][14] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][5][14] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused product, contaminated PPE, and cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[3]
-
Regulatory Compliance: Do not dispose of this compound down the drain or in regular trash.[3] All waste disposal must adhere to local, state, and federal regulations for hazardous waste.[2][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. DL-オルニチン 一塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. isotope.com [isotope.com]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. youtube.com [youtube.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
